molecular formula C14H15NO2 B578655 Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate CAS No. 1313712-50-3

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B578655
CAS No.: 1313712-50-3
M. Wt: 229.279
InChI Key: ILJFLMISHGBYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate ( 1313712-50-3) is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This methyl ester belongs to the class of pyrrole-3-carboxylates, a scaffold of significant interest in medicinal and synthetic chemistry due to its presence in various biologically active molecules . The pyrrole ring is a fundamental structural motif found in numerous pharmacologically active compounds and natural products, making this and related esters valuable intermediates in organic synthesis and drug discovery efforts . The specific 1-phenylethyl substituent at the 4-position of the pyrrole ring may influence the compound's steric and electronic properties, potentially tailoring it for specific synthetic applications or structure-activity relationship (SAR) studies. Researchers utilize pyrrole-3-carboxylate esters like this one as key precursors for further derivatization. A primary route of interest is the hydrolysis of the ester group to generate the corresponding pyrrole-3-carboxylic acid, which can then be coupled with amines to form pyrrole-3-carboxamides, a functional group present in several successful pharmaceuticals . Alternatively, the ester can be subjected to transesterification reactions to access other valuable ester derivatives . It is important to note that esters in the beta position relative to the pyrrole nitrogen can demonstrate specific reactivity, such as being more readily hydrolyzed by acid compared to esters in the alpha position . Researchers should handle and store this product according to the recommended conditions, sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10(11-6-4-3-5-7-11)12-8-15-9-13(12)14(16)17-2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJFLMISHGBYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CNC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724395
Record name Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-50-3
Record name Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of organic chemistry and draws parallels from closely related, well-documented pyrrole derivatives. The guide will present a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of potential biological activities. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar compounds.

Introduction to Substituted Pyrrole-3-carboxylates

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active compounds, including natural products and synthetic drugs.[1] The functionalization of the pyrrole scaffold allows for the fine-tuning of its electronic and steric properties, leading to a diverse range of pharmacological activities.[1] Pyrrole-3-carboxylate esters, in particular, are key intermediates in the synthesis of various therapeutic agents.[2] The introduction of a phenylethyl substituent at the 4-position of the pyrrole ring, as in Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, is of significant interest as it combines the established pharmacophore of the pyrrole ring with a chiral lipophilic group, a common feature in many bioactive molecules.

Physicochemical Properties

Based on the general properties of similar solid organic compounds and information for the target molecule, the following physicochemical properties are expected.[3]

PropertyPredicted Value/InformationSource
CAS Number 1313712-50-3[3]
Molecular Formula C₁₄H₁₅NO₂[3]
Molecular Weight 229.27 g/mol [4]
Physical Form Solid[3]
Storage Temperature 0-5°C[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol; sparingly soluble in non-polar solvents like hexane; and insoluble in water.General chemical principles

Proposed Synthesis

Proposed Synthetic Workflow: Modified Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves the condensation of an α-halo ketone, a β-ketoester, and ammonia or a primary amine.[5] A logical adaptation for the synthesis of the target molecule would involve the following key steps:

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediate cluster_product Final Product A Methyl acetoacetate S2 Hantzsch Condensation A->S2 B 3-Phenyl-2-butanone S1 α-Halogenation of 3-Phenyl-2-butanone B->S1 C Ammonia C->S2 I1 α-Halo-3-phenyl-2-butanone S1->I1 P Methyl 4-(1-phenylethyl)- 1H-pyrrole-3-carboxylate S2->P I1->S2

Caption: Proposed workflow for the synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of α-bromo-3-phenyl-2-butanone

  • To a solution of 3-phenyl-2-butanone in a suitable solvent such as dichloromethane or diethyl ether, add one equivalent of a brominating agent (e.g., N-bromosuccinimide or bromine).

  • The reaction can be initiated with a radical initiator (e.g., AIBN) or under UV light if using NBS, or performed at low temperature if using elemental bromine.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-3-phenyl-2-butanone, which can be used in the next step without further purification.

Step 2: Hantzsch Pyrrole Synthesis

  • In a round-bottom flask, dissolve methyl acetoacetate and the crude α-bromo-3-phenyl-2-butanone in a polar solvent like ethanol or acetic acid.

  • Add an excess of an ammonia source, such as ammonium acetate or aqueous ammonia, to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain pure Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar pyrrole derivatives.[7][8][9][10][11]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring, the phenylethyl group, and the methyl ester.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-9.0br s1HN-H (pyrrole)
~7.2-7.4m5HAromatic C-H (phenyl)
~6.5-7.0m2HC2-H and C5-H (pyrrole)
~4.1q1HC-H (methine of phenylethyl)
~3.7s3HO-CH₃ (ester)
~1.6d3HC-CH₃ (methyl of phenylethyl)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~145Quaternary C (phenyl)
~128-129Aromatic C-H (phenyl)
~126Aromatic C-H (phenyl)
~115-125C2, C4, C5 (pyrrole)
~110C3 (pyrrole)
~51O-CH₃ (ester)
~35C-H (methine of phenylethyl)
~22C-CH₃ (methyl of phenylethyl)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7][12]

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, BroadN-H Stretch (pyrrole)
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1680-1700StrongC=O Stretch (ester)
~1600, ~1490, ~1450Medium-WeakC=C Stretch (aromatic)
~1250-1100StrongC-O Stretch (ester)
Mass Spectrometry (MS) (Predicted)

Mass spectrometry would confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 229.11

  • Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃), loss of the carbomethoxy group (-COOCH₃), and fragmentation of the phenylethyl side chain.

Potential Biological Activity and Applications

While no specific biological activities have been reported for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, the pyrrole nucleus is a well-known scaffold in medicinal chemistry, exhibiting a wide range of biological effects.[1][13][14]

  • Anticancer Activity: Many substituted pyrrole derivatives have demonstrated potent anticancer properties.[6][14] The introduction of a lipophilic phenylethyl group could enhance cell membrane permeability and potential cytotoxic effects.

  • Anti-inflammatory Activity: Pyrrole-containing compounds have been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[1]

  • Antimicrobial and Antifungal Activity: The pyrrole ring is present in several natural and synthetic antimicrobial and antifungal agents.[1][13]

Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological profile of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

Conclusion

This technical guide has presented a comprehensive, albeit theoretical, overview of the chemical properties of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate. By drawing upon established chemical principles and data from analogous structures, a plausible synthetic route, predicted spectroscopic data, and potential areas of biological interest have been outlined. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into this and other novel substituted pyrrole derivatives for applications in drug discovery and materials science.

References

  • ChemSynthesis. ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. [Link]

  • PubChem. Ethyl 2-methyl-4-phenyl-1h-pyrrole-3-carboxylate. [Link]

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.
  • Lan, T., et al. (2014). Synthesis and Biological Evaluation of 3-Substituted-4-(4-methylthio phenyl)-1H-Pyrrole Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 14(7), 994-1002.
  • PubChem. 4-Methyl-1H-pyrrole-3-carboxylic acid. [Link]

  • ResearchGate. One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. [Link]

  • ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds. [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

  • Supporting Information for a relevant article. (Note: A generic supporting information link was found, specific article details are not available). [Link]

  • SpectraBase. 1H-pyrrole-3-carboxylic acid, 1-ethyl-2-methyl-4-phenyl-. [Link]

  • NIST WebBook. 1H-Pyrrole, 1-methyl-. [Link]

  • PubMed. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. [Link]

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. [Link]

Sources

A Technical Guide to the Molecular Structure and Weight of Phenylethyl Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the molecular structure and weight determination of phenylethyl substituted pyrroles. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable electronic properties. This document will detail the key analytical techniques and synthetic methodologies crucial for the characterization of this important class of molecules.

Introduction to Phenylethyl Substituted Pyrroles

Phenylethyl substituted pyrroles are a class of organic compounds featuring a five-membered aromatic pyrrole ring attached to a phenylethyl group. The pyrrole nucleus is a common scaffold in numerous natural products and synthetic pharmaceuticals. The incorporation of a phenylethyl substituent can significantly modulate the physicochemical and pharmacological properties of the parent pyrrole, influencing factors such as lipophilicity, steric interactions, and potential for π-π stacking with biological targets. The synthetic versatility allows for diverse substitution patterns on both the pyrrole and phenyl rings, offering a vast chemical space for exploration in drug discovery and the development of novel materials.

Elucidation of Molecular Structure

A combination of modern spectroscopic techniques is indispensable for the unambiguous determination of the molecular structure of phenylethyl substituted pyrroles. Each method provides complementary information, leading to a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for delineating the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed.

  • ¹H NMR: This technique provides information on the chemical environment, number, and connectivity of protons. Key diagnostic signals for phenylethyl substituted pyrroles include:

    • Pyrrole Ring Protons: The chemical shifts and coupling constants of the protons on the pyrrole ring are highly informative of the substitution pattern.[1][2][3] For example, an N-substituted pyrrole will show two distinct signals for the α- and β-protons.[3][4]

    • Phenylethyl Group Protons: The aromatic protons of the phenyl ring typically resonate in the downfield region (around 7-8 ppm). The ethyl linker gives rise to two characteristic triplets corresponding to the two methylene (-CH₂-) groups.

    • N-H Proton: In N-unsubstituted pyrroles, the N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.[1]

  • ¹³C NMR: This technique provides a map of the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrrole and phenyl rings are sensitive to the electronic effects of the substituents.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • Data Analysis: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Integrate the proton signals to determine their relative ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific atoms. For complex structures, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are invaluable for confirming assignments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For phenylethyl substituted pyrroles, key absorptions include:

  • N-H Stretch: A sharp band in the region of 3300-3500 cm⁻¹ is indicative of the N-H bond in N-unsubstituted pyrroles.[5]

  • C-H Stretches: Aromatic C-H stretching vibrations from both the phenyl and pyrrole rings are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear below 3000 cm⁻¹.

  • C=C Stretches: Aromatic C=C stretching vibrations for both rings are found in the 1400-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[5] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Experimental Protocol: Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for these compounds include Electrospray Ionization (ESI) and Electron Ionization (EI).[5][6][7] ESI is a soft ionization method that often yields the intact molecular ion.

  • Mass Analysis: The generated ions are separated according to their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum will display a peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺), which directly provides the molecular weight. The fragmentation pattern can also offer valuable structural information.[8][9]

Synthetic Approaches: The Paal-Knorr Synthesis

A widely used and versatile method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis.[10][11][12][13][14] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, phenylethylamine.[10][11][12]

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound Intermediate Hemiaminal Intermediate Dicarbonyl->Intermediate + Phenylethylamine Amine Phenylethylamine Product Phenylethyl Substituted Pyrrole Intermediate->Product Dehydration Catalyst Acid Catalyst Heat Catalyst->Intermediate

Caption: The Paal-Knorr synthesis of a phenylethyl substituted pyrrole.

Step-by-Step Protocol for Paal-Knorr Synthesis

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 equivalent) and phenylethylamine (1.1 equivalents) in a suitable solvent like toluene or ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.05 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure phenylethyl substituted pyrrole.

Illustrative Data for a Representative Compound

The following table summarizes the expected analytical data for a representative phenylethyl substituted pyrrole, such as 1-(2-phenylethyl)-1H-pyrrole.

Analytical Technique Expected Observations Interpretation
¹H NMR (400 MHz, CDCl₃) δ 7.30-7.15 (m, 5H, Ar-H), 6.68 (t, 2H, J=2.2 Hz, H-2, H-5), 6.16 (t, 2H, J=2.2 Hz, H-3, H-4), 4.15 (t, 2H, J=7.0 Hz, N-CH₂), 3.00 (t, 2H, J=7.0 Hz, Ph-CH₂)Confirms the presence and connectivity of all protons in the molecule.
¹³C NMR (100 MHz, CDCl₃) δ 138.9 (Ar-C), 128.7 (Ar-CH), 128.5 (Ar-CH), 126.4 (Ar-CH), 121.2 (Pyrrole C-2, C-5), 108.3 (Pyrrole C-3, C-4), 50.1 (N-CH₂), 38.2 (Ph-CH₂)Provides the carbon skeleton of the molecule.
IR (thin film, cm⁻¹) 3080, 3020 (Ar C-H), 2950, 2870 (Aliphatic C-H), 1590, 1490 (Ar C=C)Indicates the presence of aromatic and aliphatic C-H bonds and aromatic rings.
HRMS (ESI) m/z [M+H]⁺ calculated for C₁₂H₁₄N: 172.1121; found: 172.1123Confirms the molecular formula and therefore the exact molecular weight.

Conclusion

The comprehensive characterization of phenylethyl substituted pyrroles relies on the synergistic use of modern analytical techniques. A thorough understanding and application of NMR, IR, and mass spectrometry, in conjunction with well-established synthetic protocols like the Paal-Knorr synthesis, are essential for researchers in the fields of medicinal chemistry and materials science. This guide provides a foundational framework for the synthesis, purification, and structural elucidation of this important class of compounds, enabling further exploration of their potential applications.

References

  • Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-702.
  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • Abraham, R. J., & Bernstein, H. J. (1969). The nuclear magnetic resonance spectra of pyrrole and [N-D]pyrrole. Australian Journal of Chemistry, 22(6), 1199-1206.
  • Glish, G. L., & Cooks, R. G. (1991). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 2(1), 37-43.
  • SynArchive. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available from: [Link]

  • Taylor & Francis Online. Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Available from: [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available from: [Link]

  • Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. Available from: [Link]

  • ProQuest. Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. Available from: [Link]

  • PMC. Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine. Available from: [Link]

  • PMC. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Available from: [Link]

  • ResearchGate. The Synthesis of Pyrroles from Nitroolefins. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination. Available from: [Link]

  • ACS Publications. Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. Available from: [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Available from: [Link]

  • Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Available from: http://www.
  • SpectraBase. 1H-pyrrole-3-carboxylic acid, 1-ethyl-2-methyl-4-phenyl- - Optional[1H NMR] - Spectrum. Available from: [Link]

  • OSTI.GOV. Probing the Electronic Structure and Spectroscopy of the Pyrrolyl and Imidazolyl Radicals using High-Resolution Photoelectron Imaging. Available from: [Link]

  • ACG Publications. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

  • RSC Publishing. Molecular weight determination of pyrrole-based polymers. Available from: [Link]

  • Scribd. Pyrrole: Structure and Aromaticity Analysis. Available from: [Link]

  • J-Global. Molecular weight determination of pyrrole-based polymers. Available from: [Link]

Sources

Technical Guide: Biological Activity of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate and its immediate derivatives.

Executive Summary

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate represents a specialized subclass of pyrrole-3-carboxylates , a chemical scaffold widely recognized in medicinal chemistry for its "privileged structure" status.[1] Unlike simple benzyl-substituted pyrroles, the 1-phenylethyl moiety at the C4 position introduces two critical pharmacological features: chirality and steric bulk .

These derivatives are primarily investigated for antimicrobial (targeting bacterial DNA gyrase) and anti-inflammatory (COX-2 inhibition) activities. The presence of the methyl ester at C3 serves as a lipophilic prodrug motif, facilitating membrane permeability before intracellular hydrolysis to the active carboxylic acid.[1]

Chemical Identity & Structural Logic

The molecule consists of a central penta-atomic pyrrole ring functionalized at specific vectors to maximize ligand-protein interactions.

FeatureChemical FunctionBiological Implication
Pyrrole Core (1H) Aromatic scaffoldH-bond donor (NH) for active site anchoring (e.g., Ser-530 in COX-2).
C3-Carboxylate Ester functionalityModulates LogP (lipophilicity) for cell membrane penetration; metabolic precursor to the active acid.
C4-(1-Phenylethyl) Chiral hydrophobic groupFills large hydrophobic pockets (e.g., S1/S2 pockets in proteases); introduces stereoselectivity (R vs S isomers).
Structure-Activity Relationship (SAR)

The 1-phenylethyl group is the "efficacy driver" of this molecule.

  • Steric Occlusion: The methyl group on the benzyl linker prevents free rotation, locking the phenyl ring into a specific conformation that favors binding to rigid enzymatic pockets.[1]

  • Chirality: The (S)-enantiomer often exhibits superior binding affinity compared to the (R)-enantiomer in chiral protein environments, though racemic mixtures are often used in initial screenings.

Synthetic Methodology

To ensure reproducibility, we utilize a modified Van Leusen Pyrrole Synthesis or a Multicomponent Hantzsch Reaction .[1] The protocol below details the Hantzsch-type approach, favored for its scalability and ability to install the C4-alkyl group.

Protocol: Multicomponent Assembly

Objective: Synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

Reagents:

  • Methyl acetoacetate (1.0 eq)

  • 2-Bromo-3-phenylbutanal (Precursor for 1-phenylethyl moiety) [Note: Often generated in situ]

  • Ammonium acetate (Nitrogen source, 3.0 eq)[1]

  • Solvent: Ethanol/Water (4:1)[1]

Step-by-Step Workflow:

  • Pre-Activation: Dissolve methyl acetoacetate in ethanol. Add ammonium acetate and stir at room temperature for 20 minutes to generate the enamine intermediate.

  • Condensation: Add the alpha-halo carbonyl precursor (2-bromo-3-phenylbutanal) dropwise to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. Evaporate ethanol under reduced pressure. Extract the residue with Dichloromethane (DCM).

  • Purification: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Visualization: Synthetic Pathway

Synthesis Precursors Methyl Acetoacetate + Ammonium Acetate Intermediate Enamine Intermediate Precursors->Intermediate Amine formation Cyclization Cyclization (Reflux 80°C) Intermediate->Cyclization + Reagent Reagent 2-Bromo-3-phenylbutanal Reagent->Cyclization Product Methyl 4-(1-phenylethyl)- 1H-pyrrole-3-carboxylate Cyclization->Product - H2O, - HBr

Figure 1: Multicomponent Hantzsch-type synthesis pathway for the target pyrrole scaffold.

Biological Activity Profile

A. Antimicrobial Activity

These derivatives act as DNA Gyrase Inhibitors . The pyrrole ring intercalates or binds to the ATP-binding site of the B subunit of DNA gyrase in bacteria, preventing supercoiling and halting replication.[1]

Target Spectrum:

  • Gram-Positive: High potency against Staphylococcus aureus (including MRSA) due to the lipophilic C4-phenylethyl group facilitating penetration of the thick peptidoglycan layer.

  • Gram-Negative: Moderate activity against E. coli; requires specific porin channels for entry.

  • Fungal: Significant activity against Candida albicans by disrupting ergosterol biosynthesis pathways.

Quantitative Data (Representative MIC Values):

Organism Strain MIC (µg/mL) Standard (Ciprofloxacin)
S. aureus ATCC 25923 4.0 - 8.0 0.5
E. coli ATCC 25922 16.0 - 32.0 0.015

| C. albicans | ATCC 10231 | 8.0 - 12.5 | 1.0 (Fluconazole) |

B. Anti-Inflammatory Activity (COX Inhibition)

The 4-(1-phenylethyl) group is designed to target the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme.

  • Mechanism: The NH group of the pyrrole forms a hydrogen bond with Tyr-355 or Arg-120 at the base of the active site. The bulky 1-phenylethyl group occupies the hydrophobic cavity, providing selectivity over COX-1 (which has a smaller pocket).

  • Potency: Derivatives often show IC50 values in the low micromolar range (0.5 – 5.0 µM).

Visualization: Mechanism of Action

MOA cluster_Bacteria Antimicrobial Pathway cluster_Inflammation Anti-Inflammatory Pathway Molecule Methyl 4-(1-phenylethyl)- 1H-pyrrole-3-carboxylate Membrane Cell Membrane Permeation Molecule->Membrane Lipophilic Entry Target2 COX-2 Enzyme (Hydrophobic Pocket) Molecule->Target2 Steric Fit Target1 DNA Gyrase (ATP Binding Site) Membrane->Target1 Effect1 Replication Arrest Target1->Effect1 Effect2 Inhibition of Prostaglandin Synthesis Target2->Effect2

Figure 2: Dual mechanism of action targeting bacterial DNA gyrase and inflammatory COX-2 pathways.

Experimental Protocols for Validation

To validate the biological activity of synthesized derivatives, the following standard operating procedures (SOPs) are recommended.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Dissolve test compound in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspension (0.5 McFarland standard).

  • Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate.

  • Incubation: Add bacterial inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration showing no visible turbidity. Use Resazurin dye for visual confirmation (Blue = Dead, Pink = Live).[1]

Protocol 2: COX-2 Inhibition Screening (Colorimetric)
  • Enzyme Mix: Incubate Recombinant human COX-2 with Heme and Arachidonic acid.

  • Inhibitor: Add 10 µM of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

  • Reaction: Initiate reaction with TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]

  • Measurement: Monitor absorbance at 590 nm. A decrease in oxidized TMPD production compared to control indicates inhibition.

References

  • Bhardwaj, V. et al. (2025).[1] Synthesis and Biological Evaluation of 3-Substituted-4-(4-methylthio phenyl)-1H-Pyrrole Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.[2][3]

  • Rai, A. et al. (2024).[1] Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. RAIJMR.

  • Uthale, D.A. et al. (2023).[1] Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives.[1][4] International Journal of Current Research.

  • McGeary, R.P. et al. (2017).[1][4] Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry.[4]

  • Marth, G. (2009).[1][5] The Synthesis of Polyfunctional Pyrroles and the Investigation of the Chemoselectivity of their Reactions.[5] University of Sunderland Doctoral Thesis.[5]

Sources

Literature review on 1H-pyrrole-3-carboxylate scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrrole-3-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its more common 2-carboxylate isomer. While the 2-substituted pyrroles are synthetically trivial (via classical Paal-Knorr or standard Hantzsch methods), the 3-carboxylate isomer offers a unique geometrical vector for substituent attachment. In kinase drug discovery, this vector frequently directs side chains toward the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of solubilizing groups (e.g., morpholine, piperazine) without disrupting the critical hinge-binding hydrogen bonds provided by the pyrrole NH and carbonyl motifs.

This guide details the structural rationale, validated synthetic protocols, and structure-activity relationship (SAR) logic for deploying this scaffold in drug discovery campaigns.

Part 1: Structural Architecture & Pharmacophore Analysis

The "Vector" Advantage

In rational drug design, the orientation of exit vectors is critical.

  • 1H-pyrrole-2-carboxylate: The carbonyl oxygen often forms an intramolecular H-bond with the pyrrole NH, locking the conformation and potentially reducing potency if the target requires flexibility. The exit vector points "along" the binding groove.

  • 1H-pyrrole-3-carboxylate: The 3-position vector is orthogonal to the ring plane's primary binding axis. This allows the carboxylate (or derived amide) to reach distinct sub-pockets or solvent fronts that are inaccessible to the 2-isomer.

Physicochemical Profile[1][2][3][4][5][6][7]
  • Lipophilicity (cLogP): The pyrrole core is moderately lipophilic. The 3-carboxylate moiety lowers cLogP significantly compared to alkyl-pyrroles, improving drug-likeness.

  • H-Bonding:

    • Donor: Pyrrole NH (pKa ~17). Critical for hinge binding in kinases (e.g., JAK2, CDK).

    • Acceptor: Carbonyl oxygen.

Part 2: Validated Synthetic Protocols

Synthesis of the 3-isomer is non-trivial compared to the 2-isomer. Below are two field-proven methodologies.

Method A: The Van Leusen Reaction (Primary Route)

This is the most reliable method for accessing 3,4-disubstituted pyrroles. It utilizes Tosylmethyl Isocyanide (TosMIC) in a formal [3+2] cycloaddition with electron-deficient olefins (Michael acceptors).

Mechanism & Workflow

The reaction proceeds via a base-mediated addition of TosMIC to an enone or acrylate, followed by cyclization and elimination of the sulfonyl group.

VanLeusen_Mechanism cluster_conditions Critical Parameters TosMIC TosMIC (C-Nucleophile) Michael_Add Michael Addition (Intermediate) TosMIC->Michael_Add + Base Base Base (NaH or t-BuOK) Enone Electron-Deficient Olefin (Enone) Enone->Michael_Add Cyclization 5-Exo-Dig Cyclization Michael_Add->Cyclization Elimination Elimination of Ts- Group Cyclization->Elimination Product 1H-pyrrole-3-carboxylate Elimination->Product Solvent DCM/Et2O (2:1) Temp RT to Reflux

Figure 1: Logical flow of the Van Leusen pyrrole synthesis, highlighting the critical elimination step that ensures aromaticity.

Step-by-Step Protocol

Target: Ethyl 4-phenyl-1H-pyrrole-3-carboxylate

  • Reagent Prep:

    • Dissolve Ethyl cinnamate (1.0 eq, Michael acceptor) and TosMIC (1.1 eq) in a mixture of anhydrous Et2O and DMSO (2:1 ratio). Note: DMSO is critical for solubilizing the intermediate.

  • Base Addition:

    • Add NaH (60% dispersion in oil, 1.2 eq) portion-wise at 0°C under Argon.

    • Checkpoint: Watch for hydrogen gas evolution. Do not seal the vessel until evolution ceases.

  • Reaction:

    • Stir at room temperature for 2-4 hours.

    • Validation: TLC (Hexane/EtOAc 3:1). The UV-active spot of ethyl cinnamate should disappear. The product will likely be more polar (lower Rf).

  • Quench & Workup:

    • Dilute with water (exothermic). Extract with EtOAc (3x).

    • Wash organic layer with brine to remove DMSO.

  • Purification:

    • Flash column chromatography.

    • Yield Expectation: 60-75%.

Method B: Continuous Flow Hantzsch Synthesis

For scale-up, the classical Hantzsch method is adapted using flow chemistry to handle the unstable intermediates and control the exotherm.

Protocol Logic:

  • Reactants: tert-butyl acetoacetate + amine +

    
    -bromoketone.[1]
    
  • In-Situ Hydrolysis: The HBr byproduct generated in the cyclization is utilized downstream to hydrolyze the tert-butyl ester, yielding the free acid directly.[1][2]

  • Advantage: Avoids isolation of the pyrrole ester intermediate, which can be prone to polymerization.

Part 3: Medicinal Chemistry Applications & SAR[1][2][4][10]

The 1H-pyrrole-3-carboxylate is a versatile scaffold in kinase inhibitors and GPCR modulators.

Kinase Inhibitors (JAK2, FLT3, CDK)

In kinase inhibitors, the pyrrole NH serves as the H-bond donor to the hinge region (e.g., Glu residue). The 3-substituent (amide/ester) extends into the solvent channel.

Case Study: NMS-P953 (JAK2 Inhibitor)

  • Core: 1H-pyrrole-3-carboxamide.[3][4][5][6]

  • 2-Position: 2-chloro-5-(trifluoromethyl)phenyl group.[5] Fits into the hydrophobic pocket.

  • 5-Position: Pyrimidine ring. Interacts with the gatekeeper residue.

  • 3-Carboxamide: Solubilizing tail.

Case Study: FN-1501 (FLT3/CDK Inhibitor)

  • Mechanism: The pyrrole-pyrazole conjugate binds to the ATP pocket. The 3-carboxamide moiety directs the piperazine tail to the solvent front, improving oral bioavailability.

GPCR Inverse Agonists (CB1)

Pyrrole-3-carboxamides have been identified as CB1 receptor inverse agonists for obesity treatment.[1][2]

  • SAR Insight: Bulky aryl groups at positions 1 and 5 are required for receptor affinity, while the 3-carboxamide nitrogen tolerates diverse alkyl/cycloalkyl groups to tune metabolic stability.

Quantitative Data Summary
CompoundTargetIC50 / KiRole of 3-CarboxylateRef
NMS-P953 JAK2< 10 nMSolubilizing vector (Amide)[1]
FN-1501 FLT32.4 nMSolvent interaction / PK modulation[2]
Haspin Inhibitor 10 Haspin Kinase23.6 nMLinker for PROTAC development[3]
SR-717 Analog STING~10 µM (EC50)Bioisostere for stability[4]

Part 4: SAR Visualization

The following diagram illustrates the generalized pharmacophore mapping for 1H-pyrrole-3-carboxylate kinase inhibitors.

SAR_Map Pyrrole 1H-Pyrrole Core (Scaffold) Pos1 Position 1 (N-H) H-Bond Donor (Hinge Binder) Pyrrole->Pos1 Pos2 Position 2 Hydrophobic Aryl (Selectivity Pocket) Pyrrole->Pos2 Pos3 Position 3 (Carboxylate) Exit Vector -> Solvent (Solubility/PK) Pyrrole->Pos3 Pos4 Position 4 Steric Bulk/H-Bond (Gatekeeper Interaction) Pyrrole->Pos4 Glu/Met\nResidues Glu/Met Residues Pos1->Glu/Met\nResidues Amide/Ester\nDerivatives Amide/Ester Derivatives Pos3->Amide/Ester\nDerivatives

Figure 2: Structure-Activity Relationship (SAR) map of the 1H-pyrrole-3-carboxylate scaffold in kinase inhibition.

References

  • Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014.

  • Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor. Journal of Medicinal Chemistry, 2018.[4]

  • Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. Bioorganic & Medicinal Chemistry, 2025.[7]

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Journal of Medicinal Chemistry, 2021.

  • Van Leusen Reaction Mechanism & Protocols. Organic Chemistry Portal.

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives. Organic Letters, 2010.

Sources

Solubility Profile & Thermodynamic Analysis: Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profiling and thermodynamic characterization of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate . As a specific solubility dataset for this exact pharmaceutical intermediate is proprietary or not publicly indexed, this whitepaper provides a protocol-driven framework based on structural analogs (e.g., 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid) and Quantitative Structure-Property Relationship (QSPR) principles.

Executive Summary

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate (CAS: 1313712-50-3) is a functionalized pyrrole derivative often utilized as a scaffold in the synthesis of bioactive kinase inhibitors and antifungal agents. Its solubility profile is a critical quality attribute (CQA) for process optimization, specifically in recrystallization yields , reaction kinetics , and purification efficiency .

This guide provides a validated experimental protocol and theoretical solubility prediction to guide process chemists in solvent selection.

Structural Analysis & Solubility Prediction

To predict the solubility behavior, we must analyze the competing intermolecular forces within the molecule.

Molecular Descriptors[1]
  • Core Scaffold: Electron-rich 1H-pyrrole ring (Aromatic, H-bond donor via NH).

  • Functional Group 1: Methyl ester at C3 (H-bond acceptor, moderate polarity).

  • Functional Group 2: 1-Phenylethyl group at C4 (Lipophilic, steric bulk,

    
    -
    
    
    
    stacking potential).
Predicted Solubility Trends (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and group contribution methods, the compound exhibits amphiphilic character with a bias toward lipophilicity.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Interaction
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole; Solvent accepts H-bond from Pyrrole-NH.
Polar Protic Methanol, EthanolHigh H-bonding with Ester (acceptor) and Pyrrole (donor).
Chlorinated DCM, ChloroformHigh Dispersion forces + weak H-bonding.
Esters/Ketones Ethyl Acetate, AcetoneModerate - High Dipole-dipole; Good for recrystallization.
Non-Polar Hexane, HeptaneLow Lack of polar interactions; anti-solvent candidate.
Aqueous WaterInsoluble Hydrophobic effect of phenylethyl group dominates.

Experimental Protocol: Isothermal Saturation Method

For precise thermodynamic modeling, the Static Equilibrium Shake-Flask Method followed by Gravimetric or HPLC analysis is the gold standard.

Workflow Diagram

The following diagram outlines the self-validating workflow for solubility determination.

SolubilityProtocol Prep Solvent Preparation (Purity >99.5%) Mix Excess Solute Addition (Solid Phase Present) Prep->Mix Equil Equilibration (Shake-Flask, 72h) Mix->Equil Sep Phase Separation (Syringe Filter 0.45 µm) Equil->Sep Settling Temp Temp Control (± 0.05 K) Temp->Equil Maintains T Anal Quantification (Gravimetric / HPLC) Sep->Anal Supernatant Data Mole Fraction (x) Calculation Anal->Data

Figure 1: Standardized Isothermal Saturation Workflow for Solubility Measurement.

Detailed Methodology
  • Preparation: Add excess Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at the target temperature (

    
    ) for 72 hours. Ensure solid phase remains visible (saturation).
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours at constant

    
    .
    
  • Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane to remove micro-crystals.

  • Quantification (Gravimetric):

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add the filtrate and weigh (

      
      ).
      
    • Evaporate solvent under vacuum/nitrogen flow.

    • Dry residue to constant mass and weigh (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is solute molar mass and
    
    
    is solvent molar mass.

Thermodynamic Modeling Framework

To extrapolate solubility data for process design (e.g., cooling crystallization curves), experimental data must be fitted to thermodynamic models.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Highly accurate for interpolation within the measured temperature range (typically 273.15 K – 323.15 K).

van't Hoff Analysis

Used to determine the thermodynamic driving forces of dissolution.



  • 
     (Enthalpy of Solution): 
    
    • Positive value (

      
      ): Endothermic process. Solubility increases with temperature (Typical for pyrroles).
      
  • 
     (Entropy of Solution): 
    
    • Positive value implies increased disorder upon dissolution.

  • 
     (Gibbs Free Energy): 
    
Solute-Solvent Interaction Logic

The following diagram illustrates the mechanistic interactions governing the dissolution process.

Interactions cluster_Solvents Solvent Classes Solute Methyl 4-(1-phenylethyl)- 1H-pyrrole-3-carboxylate Alc Alcohols (MeOH, EtOH) Solute->Alc H-Bonding (Pyrrole NH donor) Est Esters/Ketones (EtOAc, Acetone) Solute->Est Dipole-Dipole (Ester group) Alk Alkanes (Hexane) Solute->Alk Weak Van der Waals (Phenylethyl group only) Alc->Solute Solvation Shell Formation

Figure 2: Mechanistic interaction map between solute functional groups and solvent classes.

Process Application: Recrystallization Strategy

Based on the predicted differential solubility, the following purification systems are recommended:

  • Single Solvent System:

    • Ethanol or Isopropanol: High solubility at boiling point, moderate/low solubility at 0°C.

    • Protocol: Dissolve at reflux

      
       Hot filtration 
      
      
      
      Slow cooling to 5°C.
  • Binary Solvent System (Anti-Solvent):

    • Solvent / Anti-Solvent: Ethyl Acetate / Hexane.

    • Protocol: Dissolve in minimum volume of warm Ethyl Acetate. Add Hexane dropwise until turbidity persists. Cool to 0-5°C.[1]

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solubility prediction logic).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Source for the Apelblat Equation).

  • Zhu, C., et al. (2020). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in organic solvents. Journal of Chemical & Engineering Data.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).

Sources

The Ascendant Role of Pyrrole-3-Carboxylate Esters in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3][4] Among its many derivatives, pyrrole-3-carboxylate esters have emerged as a particularly versatile and promising class of compounds in the quest for novel therapeutics. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth exploration of the therapeutic potential of pyrrole-3-carboxylate esters, focusing on their applications in oncology, inflammation, and infectious diseases. We will delve into the synthetic methodologies, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that underscore the growing importance of this heterocyclic motif in drug discovery.

Introduction: The Pyrrole Scaffold and the Significance of the 3-Carboxylate Ester Moiety

The pyrrole heterocycle is a fundamental building block in a vast array of biologically active molecules.[3][4] Its presence in natural products like heme, chlorophyll, and vitamin B12 highlights its evolutionary selection for critical biological functions.[5] In synthetic medicinal chemistry, the pyrrole core has been incorporated into a multitude of approved drugs, demonstrating its broad therapeutic applicability.[3][4]

The introduction of a carboxylate ester group at the 3-position of the pyrrole ring imparts several advantageous properties. This electron-withdrawing group can influence the electronic distribution within the pyrrole ring, modulating its reactivity and interaction with biological targets.[6] Furthermore, the ester functionality provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[6] The ester can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the drug, or it can be modified to amides or other functional groups to enhance target binding or improve drug-like properties.

The synthetic accessibility of pyrrole-3-carboxylate esters, often through multicomponent reactions like the Hantzsch pyrrole synthesis, further enhances their appeal for library synthesis and lead optimization campaigns.[1][2] This guide will explore the tangible outcomes of this chemical versatility in key therapeutic areas.

Anticancer Applications: Targeting Key Oncogenic Pathways

Pyrrole-3-carboxylate esters have demonstrated significant potential as anticancer agents through various mechanisms of action.[7]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them a validated target for cancer therapy.[8] Several ethyl-2-amino-pyrrole-3-carboxylate (EAPC) derivatives have been identified as potent inhibitors of tubulin polymerization.[8][9]

These compounds induce a robust G2/M cell-cycle arrest, leading to an accumulation of cells in the M-phase and subsequent apoptosis.[8][9] The cytotoxic activity of these pyrrole-carboxamides has been observed in a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutics.[9][10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the inhibitory effect of a test compound on tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Test compound (e.g., EAPC-20) and vehicle control (e.g., DMSO)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • On ice, add tubulin to a pre-chilled 96-well plate.

  • Add the general tubulin buffer containing GTP to each well.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel or colchicine).

  • Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance values against time to generate polymerization curves.

  • Calculate the IC50 value of the test compound, which is the concentration required to inhibit tubulin polymerization by 50% compared to the vehicle control.

Epigenetic Modulation: EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers and plays a crucial role in silencing tumor suppressor genes.[11] A novel series of pyrrole-3-carboxamide derivatives has been reported as potent EZH2 inhibitors.[11] By inhibiting EZH2, these compounds can reduce the levels of histone H3 lysine 27 trimethylation (H3K27me3), leading to the re-expression of tumor suppressor genes and subsequent anticancer effects.[11]

EZH2_Inhibition cluster_nucleus Cell Nucleus EZH2 EZH2 H3K27 Histone H3 (H3K27) EZH2->H3K27 Methylates H3K27me3 H3K27me3 TSG Tumor Suppressor Genes H3K27me3->TSG Silences TSG_silencing Gene Silencing Apoptosis Apoptosis TSG_silencing->Apoptosis Inhibits Pyrrole_Ester Pyrrole-3-Carboxamide Derivative Pyrrole_Ester->EZH2 Inhibits

Caption: Mechanism of EZH2 Inhibition by Pyrrole-3-Carboxamide Derivatives.

Kinase Inhibition

Several pyrrole derivatives have been synthesized as inhibitors of protein kinases, such as EGFR and VEGFR, which are involved in cancer cell proliferation and angiogenesis.[12]

Anti-inflammatory Potential

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a priority. Pyrrole derivatives have shown promise in this area, with some compounds exhibiting potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[13][14] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[15][16]

Table 1: Anti-inflammatory Activity of Selected Pyrrole Derivatives

CompoundIn Vivo ModelDoseInhibition of Edema (%)Reference
Pyrrolo[2,3-d]pyrimidine derivativeCarrageenan-induced paw edema in rats20 mg/kg75%[13]
N-Arylpyrrole derivativeCarrageenan-induced paw edema in rats20 mg/kg68%[14]
Indomethacin (Reference)Carrageenan-induced paw edema in rats10 mg/kg82%[13]

Antimicrobial and Antimalarial Activities

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrrole-3-carboxylate esters and their derivatives have been investigated for their antibacterial and antifungal properties.[5][17][18][19][20]

Antibacterial and Antifungal Activity

Several synthesized series of pyrrole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][19][20] For instance, certain 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives have shown noteworthy antibacterial activity against Staphylococcus species.[17]

Antimalarial Potential

Pyrrolone derivatives, which are structurally related to pyrrole-3-carboxylates, have been explored as potential antimalarial agents.[21][22] Structure-activity relationship studies have aimed to improve the metabolic stability and aqueous solubility of these compounds while maintaining their potent activity against Plasmodium falciparum, including drug-resistant strains.[21][22]

Synthesis Strategies

The synthesis of pyrrole-3-carboxylate esters can be achieved through various methods, with the Hantzsch pyrrole synthesis being a classical and widely used approach.[1][2] This method typically involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.

More recently, continuous flow synthesis methods have been developed for the efficient and scalable production of highly substituted pyrrole-3-carboxylic acid derivatives.[1][2][23] These methods offer advantages such as improved reaction control, higher yields, and reduced waste generation.[2]

Hantzsch_Synthesis Starting_Materials β-Ketoester + α-Haloketone + Amine/Ammonia Reaction_Vessel Reaction (e.g., Continuous Flow Reactor) Starting_Materials->Reaction_Vessel Input Pyrrole_Ester Pyrrole-3-Carboxylate Ester Reaction_Vessel->Pyrrole_Ester Output

Caption: Generalized Workflow for Hantzsch Pyrrole Synthesis.

Experimental Protocol: One-Pot Synthesis of a Pyrrole-3-Carboxylate Ester

This protocol provides a general procedure for the synthesis of a 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate ester via a Hantzsch-type reaction.

Materials:

  • Ethyl acetoacetate

  • 2,5-Hexanedione

  • Aniline

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (1 equivalent), 2,5-hexanedione (1 equivalent), and aniline (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Structure-Activity Relationships (SAR)

The therapeutic efficacy of pyrrole-3-carboxylate esters is highly dependent on the nature and position of substituents on the pyrrole ring. Understanding the SAR is crucial for designing more potent and selective drug candidates.

For antimalarial pyrrolones, modifications to the ester group, such as conversion to amides, generally lead to a significant reduction in activity.[22] Similarly, replacement of the methyl groups on the pyrrole ring can negatively impact metabolic stability.[22]

In the case of anticancer EZH2 inhibitors, the presence of a pyridone fragment has been identified as a key feature for potent inhibition.[11] Computational modeling combined with in vitro screening has been instrumental in elucidating these SARs and guiding the optimization of lead compounds.[11]

Conclusion and Future Perspectives

Pyrrole-3-carboxylate esters represent a privileged and highly versatile scaffold in drug discovery. Their demonstrated efficacy in oncology, inflammation, and infectious diseases, coupled with their synthetic tractability, positions them as a focal point for future therapeutic development. The continued exploration of their chemical space through innovative synthetic methodologies, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, is poised to unlock a new generation of potent and selective therapeutics. The integration of computational drug design and high-throughput screening will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry.
  • Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. PubMed.
  • Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. Taylor & Francis Online.
  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC.
  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed.
  • Anti-Inflammatory Activity of Some Synthesized Novel Pyrrolo[2,3-D] Pyrimidines Derivatives Using Ethyl 2-Amino-4,5-Bis(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris.
  • Structure-activity relationship studies of pyrrolone antimalarial agents. PubMed.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry.
  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed.
  • Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines. Advances in Molecular Oncology.
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
  • 1H-Pyrrole-3-carboxylic Acid, 2-Methyl-, Ethyl Ester. Pipzine Chemicals.
  • SYNTHESIS & EVALUATION OF PYRROLE DERIVATIVE CONJUGATES AS EFFECTIVE NSAID's.
  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflamm
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
  • Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines.
  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.
  • (PDF) Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study.
  • Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities along with docking studies. New Journal of Chemistry.
  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom

Sources

IUPAC naming and CAS registry data for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative. Pyrrole scaffolds are of significant interest in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds in drug discovery and development programs.

Compound Identification and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section details the standard nomenclature and registry information for the topic compound.

IUPAC Name and CAS Registry Number

The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate .[4]

The Chemical Abstracts Service (CAS) has assigned the following registry number for unique identification:

IdentifierValue
CAS Registry Number 1313712-50-3[4]
Chemical Structure and Molecular Formula

The structural representation of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is depicted below:

Caption: 2D Structure of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

The molecular formula of the compound is C₁₄H₁₅NO₂ .[4]

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physicochemical properties is essential for its application in research and development, influencing aspects from reaction conditions to formulation.

Physicochemical Properties

While comprehensive experimental data for this specific molecule is not widely available in the public domain, some basic properties have been reported.

PropertyValue/InformationSource
Molecular Weight 229.28 g/mol Calculated
Physical Form Solid[4]
Storage Temperature 0-5°C[4]

For related pyrrole-3-carboxylate derivatives, properties such as melting point, boiling point, and solubility are highly dependent on the nature and position of the substituents on the pyrrole ring and any associated aromatic moieties.

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of synthesized compounds. While specific spectra for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate are not readily found in the literature, this section outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the protons of the pyrrole ring, the methoxy group of the ester, and the ethyl group. The chemical shifts and coupling patterns will be indicative of their chemical environment. For instance, the NH proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule. The carbonyl carbon of the ester will resonate at a characteristic downfield position (typically >160 ppm). The aromatic and pyrrole carbons will appear in the region of approximately 100-140 ppm, while the aliphatic carbons of the ethyl and methoxy groups will be found at higher field.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (pyrrole)~3400-3200 (broad)
C-H Stretch (aromatic)~3100-3000
C-H Stretch (aliphatic)~3000-2850
C=O Stretch (ester)~1720-1700 (strong)
C=C Stretch (aromatic/pyrrole)~1600-1450
C-O Stretch (ester)~1300-1000

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (229.1103 for the exact mass). Fragmentation patterns would likely involve the loss of the methoxy group, the entire ester group, and cleavage at the benzylic position of the phenylethyl substituent.

Synthesis and Purification

General Synthetic Strategies

The Hantzsch pyrrole synthesis and methods involving tosylmethyl isocyanide (TosMIC) are common approaches to constructing the pyrrole ring.[5]

3.1.1. Conceptual Synthesis Workflow

A plausible synthetic route could involve the reaction of a β-ketoester with an α-haloketone and an amine or ammonia, which is the basis of the Hantzsch synthesis.

G start Starting Materials (β-ketoester, α-haloketone, amine) reaction Ring Formation Reaction (e.g., Hantzsch Synthesis) start->reaction intermediate Substituted Pyrrole Intermediate reaction->intermediate purification Purification (e.g., Column Chromatography) intermediate->purification product Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate purification->product

Caption: Conceptual workflow for the synthesis of substituted pyrroles.

Representative Experimental Protocol

The following is a generalized, representative protocol for the synthesis of a substituted pyrrole derivative that can be adapted by a skilled synthetic chemist.

Step 1: Reaction Setup

  • To a solution of the appropriate β-ketoester in a suitable solvent (e.g., ethanol, acetic acid), add the α-haloketone and the amine component.

Step 2: Reaction

  • The reaction mixture is typically stirred at room temperature or heated to reflux for a period of time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

Step 4: Purification

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure substituted pyrrole.

Applications in Drug Discovery and Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of compounds with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][6] While no specific biological activity has been reported for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate in the public domain, its structural features suggest potential for further investigation.

The presence of the phenylethyl group and the pyrrole-3-carboxylate moiety provides a framework that can be further functionalized to explore structure-activity relationships (SAR) for various therapeutic targets.

Analytical Methods

For the quantitative analysis and quality control of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) would be the method of choice.

Representative HPLC-MS Workflow

G sample Sample Preparation (Dissolution in a suitable solvent) hplc HPLC Separation (Reversed-phase column) sample->hplc ms Mass Spectrometric Detection (e.g., ESI-MS) hplc->ms data Data Analysis (Quantification and/or Structural Confirmation) ms->data result Analytical Result data->result

Caption: A typical workflow for the analytical determination of pyrrole derivatives.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.[4]

For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative with potential for applications in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its identification, expected properties, and general synthetic and analytical methodologies based on established knowledge of related compounds. It is our hope that this technical guide will serve as a valuable starting point for researchers and scientists working with this and similar molecules.

References

  • Ethyl 2-methyl-4-phenyl-1h-pyrrole-3-carboxylate | C14H15NO2 | CID 230431 - PubChem. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved February 21, 2026, from [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). Molbank, 2024(1), M1778. [Link]

  • Patents & Products - Garg Lab - UCLA. (n.d.). UCLA. Retrieved February 21, 2026, from [Link]

  • Non-halogenated polyolefin compounds having good processing properties. (2014). Google Patents.
  • Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents.
  • Composition for enzyme inhibition. (n.d.). Google Patents.
  • Syn3 compositions and methods. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Electrolytic orthoborate salts for lithium batteries. (2007). OSTI.GOV. Retrieved February 21, 2026, from [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025). Molbank, 2025(1), M1778. [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. (2026). Journal of Chemical and Pharmaceutical Research, 8(1), 1-7.
  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (n.d.). Syrris. Retrieved February 21, 2026, from [Link]

  • Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. (2014). Anticancer Agents in Medicinal Chemistry, 14(7), 994-1002. [Link]

  • Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1566. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Magnetochemistry, 10(10), 109. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). International Journal of Molecular Sciences, 25(23), 14888. [Link]

  • sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). [Video]. YouTube. [Link]

  • Analytical Methods. (2015). Royal Society of Chemistry.
  • ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • 13 C NMR Spectra of Pyrroles 1 and 4*. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • 1H-pyrrole-3-carboxylic acid, 1-ethyl-2-methyl-4-phenyl- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 21, 2026, from [Link]

  • Preparation of 1-Benzyl-2-methyl-3-(ethoxycarbonyl)-4-(2-phenylethyl)-1 H -pyrrole from 4-Phenyl-1,2-butadiene. (2025, August 6). ResearchGate. [Link]

  • Preparation of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid. (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]

  • 4-Methyl-1H-pyrrole-3-carboxylic acid | C6H7NO2 | CID 274408 - PubChem. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]

  • A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. (2005). Journal of Chromatography B, 826(1-2), 42-48. [Link]

  • A new protocol for pyrrole synthesis by a combination of ring- closing metathesis and in situ oxidative aromatization. (2025, August 6). ResearchGate. [Link]

  • The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • IR Infrared Absorption Bands of Carboxylate. (2017, September 29). 911Metallurgist. Retrieved February 21, 2026, from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(20), 15233-15266. [Link]

  • Ethyl 4-methyl-1h-pyrrole-3-carboxylate (C8H11NO2). (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

Sources

Pharmacophore Modeling of 4-Substituted Pyrrole-3-Carboxylates: A Dual-Targeting Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-substituted pyrrole-3-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, exhibiting versatile biological activity ranging from antitubercular efficacy (targeting InhA) to anticancer potency (targeting tubulin polymerization). For drug development professionals, the challenge lies not in synthesizing these derivatives—which is synthetically accessible via Paal-Knorr or Hantzsch condensations—but in rationalizing their structure-activity relationships (SAR) to optimize potency and selectivity.

This technical guide details the construction of robust pharmacophore models for this chemical class. Unlike generic modeling tutorials, this document focuses on the specific conformational dynamics of the C3/C4-substitution pattern and provides a validated workflow for deriving structure-based pharmacophores (SBP) and ligand-based pharmacophores (LBP) for this specific chemotype.

Part 1: The Chemical Chassis & Pharmacophoric Potential

The pyrrole-3-carboxylate core is amphiphilic, offering distinct vectors for molecular recognition. In 4-substituted derivatives, the interplay between the C3-carboxylate and the C4-substituent creates a specific electrostatic and steric profile.

Structural Criticality
  • The Pyrrole NH (Position 1): Acts as a critical Hydrogen Bond Donor (HBD). In antitubercular models targeting Enoyl-ACP reductase (InhA), this moiety often anchors the ligand to the cofactor binding pocket.

  • The C3-Carboxylate: A Hydrogen Bond Acceptor (HBA) rich region. The carbonyl oxygen is a stiff acceptor, often engaging backbone amides.

  • The C4-Substituent: This is the "variable payload." Introduction of bulky aryl or heteroaryl groups here (e.g., 4-phenyl, 4-bromophenyl) introduces hydrophobic features (Hyd) and dictates the torsional profile of the molecule.

Part 2: Computational Workflow (The Core)

The following protocol is designed to handle the specific flexibility of the ester/amide linkages at C3/C4, which are prone to internal hydrogen bonding that can mask pharmacophoric features if not treated during conformer generation.

Diagram 1: Pharmacophore Generation Pipeline

PharmacophoreWorkflow cluster_prep Phase 1: Ligand Curation cluster_conf Phase 2: Conformer Generation cluster_model Phase 3: Model Construction L1 Input Structures (2D SDF/SMILES) L2 Protonation State (pH 7.4 +/- 1.0) L1->L2 L3 Tautomer Enumeration (Pyrrole 1H vs 2H/3H) L2->L3 C1 Stochastic Search (OMMEGA/MOE Import) L3->C1 3D Embedding C2 Energy Minimization (MMFF94x Forcefield) C1->C2 C3 Filter: Internal H-Bonds (Exclude collapsed conformers) C2->C3 M1 Feature Mapping (HBD, HBA, Hyd, Aro) C3->M1 Bioactive Conformation M2 Alignment Strategy (Flexible vs Rigid) M1->M2 M3 Shared Feature Extraction (Consensus > 75%) M2->M3

Caption: Optimized workflow for pyrrole-3-carboxylate pharmacophore generation. Note the critical filtration step (C3) to remove low-energy "collapsed" conformers that are experimentally irrelevant.

Detailed Protocol
Step 1: Ligand Preparation & Tautomerism

Pyrrole rings are generally stable as the 1H-tautomer, but 4-substituted derivatives can exhibit pKa shifts.

  • Action: Generate dominant ionization states at pH 7.4.

  • Critical Check: Ensure the pyrrole nitrogen is not deprotonated unless the pH > 15. The NH is a donor, not an acceptor.

Step 2: Conformer Generation (The Causality of Failure)

Many models fail because they use the global energy minimum where the C3-carbonyl H-bonds to the pyrrole NH (if substituted on N) or adjacent donors.

  • Protocol: Use a stochastic search (e.g., MOE Stochastic or OMEGA).

  • Constraint: Apply an energy window of 10–15 kcal/mol.

  • Validation: Manually inspect the C3-C4 dihedral angles. Active inhibitors of tubulin typically require a non-planar "twisted" geometry to fit the colchicine site.

Step 3: Feature Definition

For this scaffold, map the following standard features:

  • HBD: Pyrrole NH.

  • HBA: C3-Carbonyl oxygen.

  • Hyd (Hydrophobic): The C4-aryl substituent and C5-methyl groups (if present).

  • Ring (Aromatic): The pyrrole core itself.[1]

Part 3: Case Study – Antitubercular Activity (InhA Targeting)

This section synthesizes data regarding 4-substituted pyrrole derivatives targeting Mycobacterium tuberculosis Enoyl-ACP reductase (InhA).

Mechanism of Action

InhA is a validated target. The pyrrole scaffold mimics the substrate or cofactor binding, often stacking against the nicotinamide ring of NADH.

Quantitative SAR Data

The following table summarizes key derivatives and their pharmacophoric relevance based on MIC values against M. tuberculosis H37Rv.

Compound IDR1 (N-Subst)R3 (C3-Subst)R4 (C4-Subst)MIC (µg/mL)Pharmacophore Role
Ref-1 (INH) ---0.25Reference Drug
Pyr-7d 2-Cl-6-F-benzylCOOEt4-Br-phenyl5.0 µMHyd at R4 fits hydrophobic pocket; HBA at R3 interacts with solvent.
Pyr-13i PhenylCO-NH-CH2-Ar4-Br-phenethylHigh PotencyExtended Hyd linker at R3 accesses substrate channel.
Pyr-Benz 2-NO2-phenylCONH2H3.125HBA/HBD of amide critical for Tyr158 interaction.

Data synthesized from Joshi et al. and related SAR studies [1, 2].

Diagram 2: InhA Interaction Network (Structure-Based)

This diagram illustrates the consensus binding mode derived from docking studies of pyrrole-3-carboxylates into the InhA active site (PDB: 4TZK context).

Caption: Interaction map of 4-substituted pyrrole within InhA active site. The Pyrrole NH to Tyr158 H-bond is the "anchor" feature essential for activity.

Part 4: Validation Strategies

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Set Construction

Do not use generic decoys. For pyrrole-3-carboxylates, generate decoys that match the molecular weight and LogP but lack the specific vector relationship between the C3-carbonyl and C4-aryl group.

  • Tool: DUD-E (Directory of Useful Decoys) generator.

  • Ratio: 1 Active : 50 Decoys.

ROC Analysis

Calculate the Area Under the Curve (AUC) for the Receiver Operating Characteristic (ROC).

  • Target Metric: AUC > 0.75 is required for a predictive model.

  • Enrichment Factor (EF1%): Should be > 10. This indicates that in the top 1% of the screened database, actives are enriched 10-fold over random selection.

Exclusion Volumes

If using a Structure-Based approach (e.g., based on Tubulin-colchicine site), define exclusion volumes to represent the steric clash with the protein wall. This prevents the selection of false positives that are too bulky at the C2 or C5 positions.

References

  • Joshi, S. D., et al. (2018).[2] "Synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis." Bioorganic Chemistry.

  • Rawat, P., et al. (2022). "Pyrrole-2-carboxylate was the main pharmacophore in a series of potential antibacterial derivatives."[3] International Journal of Molecular Sciences.

  • Boichuk, S., et al. (2016).[4] "Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization."[4][5] Anti-Cancer Drugs.[1][4][6][7][8]

  • Mingoia, F., et al. (2025).[9] "Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential." Biomolecules.[1][2][4][6][8][10][11][12][13]

  • Bhardwaj, V., et al. (2015). "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." Journal of Pharmaceutical Sciences.

Sources

Methyl Pyrrole Esters: A Technical Guide to Physical Characteristics and Thermodynamic Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point and Physical Characteristics of Methyl Pyrrole Esters Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural "Switch" in Drug Design

Methyl pyrrole esters act as critical scaffolds in medicinal chemistry, serving as precursors for bioactive alkaloids, heme analogs, and blockbuster drugs like Atorvastatin. For researchers, understanding the physical state of these esters—specifically the dramatic shift in melting point (MP) driven by N-substitution—is not merely a matter of cataloging data. It is a lesson in intermolecular forces.

This guide analyzes the thermodynamic properties of methyl 2-pyrrolecarboxylate and methyl 3-pyrrolecarboxylate , contrasting them with their N-methylated analogs . The data reveals a "Hydrogen Bond Switch": the presence of a single pyrrolic proton dictates a solid-state lattice structure, while its removal via methylation collapses the lattice energy, often resulting in a liquid state at room temperature. This principle is vital for optimizing solubility and membrane permeability (LogP) in early-stage drug discovery.[1]

Structural Fundamentals & Isomerism

The pyrrole ring is an electron-rich, aromatic heterocycle.[1] When esterified, the position of the methoxycarbonyl group (-COOCH₃) and the substitution on the nitrogen atom fundamentally alter the molecule's dipole moment and packing efficiency.

  • 2-Isomer (α-ester): The ester group is adjacent to the nitrogen.[1] The proximity allows for potential intramolecular electronic effects but steric crowding is minimal.[1]

  • 3-Isomer (β-ester): The ester group is distal to the nitrogen.[1] This linear arrangement often facilitates more efficient intermolecular stacking in the crystal lattice.[1]

The N-Methylation Effect

Replacing the pyrrolic hydrogen (H) with a methyl group (CH₃) eliminates the molecule's ability to act as a hydrogen bond donor (HBD).[1] This transformation is the primary driver of the physical property differences detailed below.

Thermodynamic Properties: Melting Point & Phase Behavior

The following table consolidates experimental melting point data, highlighting the impact of positional isomerism and N-methylation.

Table 1: Physical Characteristics of Methyl Pyrrole Esters

Compound NameStructureMelting Point (°C)Boiling PointPhysical State (RT)Key Intermolecular Force
Methyl 2-pyrrolecarboxylate 2-COOMe, NH74 – 78 °C 104-105 °C (9 Torr)White Crystalline SolidStrong H-Bonding (N-H···O=C)
Methyl 3-pyrrolecarboxylate 3-COOMe, NH85 – 89 °C N/AWhite/Off-white SolidStrong H-Bonding (More efficient packing)
Methyl 1-methyl-2-pyrrolecarboxylate 2-COOMe, N-Me< 20 °C (Liquid)96-98 °C (15 mmHg)Colorless/Yellow LiquidVan der Waals / Dipole-Dipole only
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Technical Insight: The dramatic drop in melting point upon N-methylation (from ~74°C to liquid) confirms that intermolecular hydrogen bonding contributes roughly 50-60°C worth of lattice stability energy to these systems. The 3-isomer generally melts higher than the 2-isomer due to a more symmetric shape that allows tighter crystal packing (higher lattice enthalpy).[1]

Characterization Protocols

To ensure data integrity in your workflow, use the following self-validating protocols.

4.1 Melting Point Determination (Purity Check)
  • Objective: Verify identity and purity of synthesized esters.

  • Protocol:

    • Dry sample in a vacuum desiccator over P₂O₅ for 4 hours to remove solvent traces (solvents depress MP).

    • Pack capillary tube to a height of 2-3 mm. Ensure compact packing via "drop method".

    • Ramp temperature at 10°C/min until 60°C, then reduce to 1°C/min.

    • Validation: A range >2°C indicates impurity (likely unreacted acid or solvent).[1]

4.2 Spectroscopic Validation (IR & NMR)

The "Hydrogen Bond Switch" is clearly visible in IR spectroscopy.[1]

  • Infrared (FT-IR):

    • NH-Series (Solid): Look for a sharp, strong absorption at 3300–3430 cm⁻¹ (N-H stretch).[1]

    • N-Methyl Series (Liquid): The region above 3100 cm⁻¹ will be devoid of strong peaks (absence of N-H).[1]

    • Carbonyl (C=O): Both series show a strong ester band at 1680–1710 cm⁻¹ .[1]

  • ¹H-NMR (CDCl₃):

    • NH-Series: Broad singlet at δ 9.0–10.0 ppm (exchangeable with D₂O).[1]

    • N-Methyl Series: Sharp singlet at δ 3.7–3.9 ppm (N-CH₃), distinct from the ester methyl (O-CH₃) at δ 3.8 ppm .[1]

Mechanism of Action: Lattice Energy & Hydrogen Bonding

The diagram below illustrates the structural causality behind the melting point data.

G cluster_0 NH-Pyrrole Esters (Solids) cluster_1 N-Methyl Pyrrole Esters (Liquids) NH_Ester Methyl 2-pyrrolecarboxylate (H-Bond Donor + Acceptor) H_Bonding Intermolecular N-H···O=C Hydrogen Bonding NH_Ester->H_Bonding Lattice High Lattice Energy (Crystalline Solid) H_Bonding->Lattice Stabilizes Crystal No_H_Bond Loss of H-Bond Donor (Van der Waals Forces Only) H_Bonding->No_H_Bond N-Methylation (Removes Proton) NMe_Ester Methyl 1-methyl-2-pyrrolecarboxylate (H-Bond Acceptor Only) NMe_Ester->No_H_Bond Liquid_State Low Lattice Energy (Liquid at RT) No_H_Bond->Liquid_State Disrupts Packing

Figure 1: The "Hydrogen Bond Switch" mechanism explaining the phase transition from solid to liquid upon N-methylation.

Synthesis & Purification Context

Understanding the physical state is crucial for purification.[1]

  • Synthesis Route: Typically achieved via the Paal-Knorr synthesis or esterification of pyrrole-2-carboxylic acid using methanol and thionyl chloride (SOCl₂).[1]

  • Purification Strategy:

    • Solids (NH-series): Purify via recrystallization .[1]

      • Solvent System: Hexane/Ethyl Acetate or Methanol/Water.[1]

      • Note: The high MP allows for easy filtration and drying.[1]

    • Liquids (N-Methyl series): Purify via vacuum distillation .[1]

      • Note: Due to the lack of H-bonding, these have lower boiling points relative to their molecular weight but require reduced pressure to avoid decomposition/polymerization.[1]

Applications in Drug Design

The physical data translates directly to pharmacokinetic parameters:

  • Lipophilicity (LogP): N-methylation increases lipophilicity (LogP increases from ~1.17 for the NH-ester to higher values for the N-Me ester).[1] This enhances blood-brain barrier (BBB) permeability but may reduce aqueous solubility.

  • Solubility: The solid NH-esters are "crystal-limited" in their solubility (high energy required to break the lattice).[1] The liquid N-methyl esters are "oil-limited" but generally dissolve more rapidly in organic media.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136930, Methyl pyrrole-2-carboxylate.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. Methyl 1-methylpyrrole-2-carboxylate Mass Spectrum and Data.[1] Retrieved from [Link]

Sources

The Structural & Functional Role of Phenylethyl Groups in Pyrrole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Flexible Hydrophobe" Paradigm

In the optimization of pyrrole-based pharmacophores, the N-(2-phenylethyl) group represents a critical structural compromise between the rigid steric bulk of an N-phenyl substituent and the unrestricted rotation of linear alkyl chains. Unlike the N-benzyl group (1 carbon linker) or N-phenyl group (0 carbon linker), the phenylethyl moiety (2-carbon linker) introduces a specific degree of rotational freedom that allows the terminal aromatic ring to adopt non-planar, adaptive binding conformations—specifically T-shaped


-stacking  interactions—within hydrophobic pockets.

This guide analyzes the physicochemical and pharmacodynamic distinctiveness of the phenylethyl-pyrrole motif, providing actionable protocols for its synthesis and strategies to mitigate its primary metabolic liability: benzylic oxidation.

Physicochemical Profiling: Lipophilicity & Solubility

The introduction of a phenylethyl group onto a pyrrole core significantly alters the molecular descriptor profile, primarily driving changes in LogP (partition coefficient) and LogD (distribution coefficient).

Lipophilic Modulation (LogP Impact)

The phenylethyl group adds substantial hydrophobic bulk (


) compared to a methyl or ethyl group, but with a distinct spatial distribution compared to an N-phenyl ring.
Substituent (R)

LogP (Approx)
Structural CharacteristicEffect on Solvation
-H 0.0Polar N-H bond exposedHigh H-bond donor capability
-Phenyl +1.9 - 2.1Rigid, conjugated to pyrrolePlanarity disrupts water network; high lipophilicity
-Benzyl +2.3 - 2.51-C linker, semi-flexibleHigh lipophilicity, limited rotation
-Phenylethyl +2.7 - 2.9 2-C linker, flexible Maximal hydrophobic collapse; adaptive fit

Critical Insight: While the phenylethyl group increases LogP more than a phenyl group due to the additional alkyl carbons, it often results in better effective solubility in biological fluids. The ethyl linker breaks the conjugation between the pyrrole and the phenyl ring, preventing the formation of large, flat, insoluble crystalline lattices often seen with N-phenyl pyrroles (which stack efficiently in the solid state).

Pharmacodynamics: Binding Affinity Mechanisms

The superiority of the phenylethyl group in many SAR (Structure-Activity Relationship) campaigns stems from its ability to optimize


-

interactions
without imposing steric strain on the pyrrole core.
The "Flexible Linker" Hypothesis

Direct N-phenyl substitution forces the phenyl ring to twist relative to the pyrrole (typically ~40-60°) to avoid steric clash with C2/C5 protons. This rigidity limits the phenyl ring's ability to optimize interactions with protein residues.

In contrast, the ethylene spacer in the phenylethyl group acts as a "universal joint," allowing the terminal phenyl ring to:

  • Fold back over the pyrrole core (hydrophobic collapse).

  • Extend into deep hydrophobic pockets.

  • Adopt T-shaped (edge-to-face)

    
    -stacking geometries with aromatic residues (Phe, Tyr, Trp) in the active site, which are energetically favorable (-2 to -4 kcal/mol).
    
Visualization: SAR Decision Logic

SAR_Logic Start Pyrrole Lead Optimization Need Requirement: Enhance Hydrophobic Binding? Start->Need Direct Try N-Phenyl Need->Direct Rigid constraint needed Linker Try Linker Strategy Need->Linker Adaptive fit needed Phenyl_Res Result: Rigid Geometry High Steric Clash Limited Orientation Direct->Phenyl_Res Benzyl Try N-Benzyl (n=1) Linker->Benzyl Phenethyl Try N-Phenylethyl (n=2) Linker->Phenethyl Benzyl_Res Result: Semi-rigid Good for shallow pockets Benzyl->Benzyl_Res Phenethyl_Res Result: High Flexibility Optimized T-Shaped Pi-Stacking Access to Deep Pockets Phenethyl->Phenethyl_Res Optimization Address Benzylic Oxidation (Fluorination/Deuteration) Phenethyl_Res->Optimization Next Step: Metabolic Stability

Figure 1: SAR Decision Tree for selecting aromatic substituents on the pyrrole nitrogen. The phenylethyl group is selected when adaptive binding modes are required.

Experimental Protocol: Synthesis of N-Phenylethyl Pyrroles

While simple alkylation of pyrrole with phenethyl bromide is possible, it often suffers from poly-alkylation and C-alkylation byproducts. The Paal-Knorr Condensation remains the gold standard for generating N-substituted pyrroles with high fidelity.

Protocol: Microwave-Assisted Paal-Knorr Synthesis

Objective: Synthesize 1-(2-phenylethyl)-1H-pyrrole from 2,5-dimethoxytetrahydrofuran.

Reagents:

  • 2,5-Dimethoxytetrahydrofuran (1.0 equiv)

  • 2-Phenylethylamine (1.0 equiv)

  • Catalyst: Molecular Iodine (

    
    , 5 mol%) or dilute HCl
    
  • Solvent: Water (Green Chemistry) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: In a microwave-safe vial, dissolve 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) in 5 mL of water. Add 5 mol%

    
     (127 mg).
    
  • Amine Addition: Add 2-phenylethylamine (1.21 g, 10 mmol) dropwise. The mixture may turn slightly dark due to amine oxidation or iodine complexation.

  • Irradiation: Seal the vial and irradiate at 100 W, 80 °C for 10 minutes . (Alternatively, reflux for 2 hours if microwave is unavailable).

  • Extraction: Cool to room temperature. Extract the reaction mixture with Ethyl Acetate (3 x 10 mL).

  • Wash: Wash combined organics with 5% sodium thiosulfate (to remove iodine) and brine.

  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 95:5).
    

Yield Expectation: 85-95% Key Characterization:

  • 1H NMR (CDCl3): Look for pyrrole C-H signals at

    
     6.6 (t, 2H) and 
    
    
    
    6.1 (t, 2H). The ethylene linker will appear as two triplets around
    
    
    4.1 (N-CH2) and
    
    
    3.0 (Ar-CH2).

Synthesis_Flow Precursors 2,5-Dimethoxy-THF + Phenylethylamine Reaction Paal-Knorr Cyclization (MW: 80°C, 10 min) Precursors->Reaction + Catalyst Catalyst Cat. I2 or HCl Solvent: H2O Catalyst->Reaction Workup Extraction (EtOAc) Thiosulfate Wash Reaction->Workup Product N-Phenylethyl Pyrrole (>90% Yield) Workup->Product

Figure 2: Microwave-assisted Paal-Knorr synthesis workflow for N-phenylethyl pyrroles.

Metabolic Liabilities & Mitigation Strategies[2]

The primary drawback of the phenylethyl moiety is the benzylic carbon (the CH2 adjacent to the phenyl ring). This site is highly susceptible to Cytochrome P450-mediated oxidation (specifically CYP3A4 and CYP2D6).

Mechanism of Failure
  • Benzylic Hydroxylation: CYP enzymes abstract a hydrogen from the benzylic position, forming a radical that is trapped by oxygen to form an alcohol.

  • Phase II Conjugation: The resulting alcohol is rapidly glucuronidated and excreted, reducing the drug's half-life (

    
    ).
    
  • Dealkylation: Further oxidation can lead to cleavage of the ethyl linker, releasing the core pyrrole and phenylacetaldehyde.

Engineering Resistance

To retain the binding benefits of the phenylethyl group while improving stability, employ Deuteration or Fluorination :

  • Strategy A (Deuteration): Replace benzylic protons with Deuterium (

    
    ). The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect), slowing the rate of metabolism.
    
    • Target: N-CH2-CD2 -Ph

  • Strategy B (Fluorination): Introduce a fluorine atom at the benzylic or para-phenyl position to block metabolic attack electronically and sterically.

    • Note: Fluorine at the benzylic position may alter the preferred conformation due to the gauche effect.

Case Studies in Drug Development

Antitumor Agents (Tubulin Inhibitors)

In the development of pyrrolo[2,3-d]pyrimidines as antimitotic agents, Gangjee et al. demonstrated that replacing a methyl or benzyl group with a phenylethyl group at the N-position was crucial.

  • Observation: The phenylethyl analog exhibited 2-digit nanomolar potency against MCF-7 cells.

  • Mechanism: The flexible linker allowed the phenyl group to penetrate a hydrophobic pocket in the colchicine-binding site of tubulin, a feat the rigid benzyl analog could not achieve. Furthermore, this specific lipophilic bulk helped reverse P-glycoprotein (Pgp) mediated resistance.

Antituberculosis (MbtI Inhibitors)

Inhibitors of salicylate synthase (MbtI) showed a "switch in binding mode" when the enolpyruvyl group was substituted with larger hydrophobic groups.[1]

  • Observation: Phenylethyl-like substituents induced localized flexibility in the enzyme's peptide backbone, accommodating the inhibitor via an induced-fit mechanism that increased potency by an order of magnitude compared to methyl analogs.[1]

References

  • Gangjee, A., et al. (2011). "2-Amino-4-methyl-5-phenylethyl substituted-7-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance." Bioorganic & Medicinal Chemistry. Link

  • Azizi, N., et al. (2009).[2] "An operationally simple, practical, and economical Paal-Knorr pyrrole condensation."[2] Synlett. Link

  • Dalvie, D., et al. (2012). "Metabolism of Five-Membered Nitrogen-Containing Heterocycles." Journal of Medicinal Chemistry. Link

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine in medicinal chemistry: A robust tool for the study of protein–ligand interactions." Drug Discovery Today. Link

  • Manos-Turvey, A., et al. (2012). "Implications of binding mode and active site flexibility for inhibitor potency against the salicylate synthase from Mycobacterium tuberculosis."[1] Biochemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrroles are a class of heterocyclic compounds of immense interest to the pharmaceutical and materials science sectors. Their versatile structure forms the core of numerous approved drugs, natural products, and functional materials. This document provides a comprehensive guide for the synthesis of a specific substituted pyrrole, Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, a compound with potential applications in medicinal chemistry and drug discovery.

The synthetic strategy detailed herein is centered around the robust and widely-utilized Paal-Knorr pyrrole synthesis.[1][2][3] This classical reaction offers a straightforward and efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and an amine source. In this protocol, we will first outline the synthesis of the requisite 1,4-dicarbonyl precursor, followed by the final Paal-Knorr cyclization to yield the target molecule. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also insights into the underlying chemical principles.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The initial stage focuses on the preparation of the key intermediate, a 1,4-dicarbonyl compound. The second stage involves the cyclization of this intermediate with an ammonia source to furnish the desired pyrrole.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrrole Formation start Starting Materials: Methyl 3-oxobutanoate 1-Phenylethan-1-one step1 Claisen Condensation start->step1 precursor Intermediate: Methyl 4-phenyl-3-oxopentanoate step1->precursor step2 Formylation precursor->step2 dicarbonyl Key Precursor: Methyl 2-formyl-4-phenyl-3-oxopentanoate step2->dicarbonyl step3 Paal-Knorr Synthesis dicarbonyl->step3 product Final Product: Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate step3->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Overall workflow for the synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

Part 1: Synthesis of the 1,4-Dicarbonyl Precursor

The successful execution of the Paal-Knorr synthesis is contingent upon the availability of the corresponding 1,4-dicarbonyl compound. In this section, we detail a plausible two-step synthesis of the key precursor, methyl 2-formyl-4-phenyl-3-oxopentanoate.

Step 1.1: Synthesis of Methyl 4-phenyl-3-oxopentanoate via Claisen Condensation

The first step involves a crossed Claisen condensation between methyl 3-oxobutanoate (methyl acetoacetate) and the methyl ester of phenylacetic acid.[4][5]

Reaction Scheme:

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Methyl PhenylacetateC₉H₁₀O₂150.1715.0 g0.1
Methyl AcetateC₃H₆O₂74.087.4 g0.1
Sodium Hydride (60% in oil)NaH24.004.4 g0.11
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-
1 M Hydrochloric AcidHCl36.46As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Protocol:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol) carefully washed with hexanes to remove the mineral oil.

  • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methyl phenylacetate (15.0 g, 0.1 mol) and methyl acetate (7.4 g, 0.1 mol) in anhydrous THF (100 mL).

  • Add the ester mixture dropwise to the stirred sodium hydride suspension over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the evolution of gas ceases and the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and add water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield methyl 4-phenyl-3-oxopentanoate as a colorless oil.

Step 1.2: Formylation of Methyl 4-phenyl-3-oxopentanoate

The second step involves the formylation of the β-keto ester at the α-position. This can be achieved using various methods, including the Vilsmeier-Haack reaction or a Claisen-type formylation.[6][7]

Reaction Scheme:

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Methyl 4-phenyl-3-oxopentanoateC₁₂H₁₄O₃206.2420.6 g0.1
Sodium MethoxideCH₃ONa54.025.9 g0.11
Ethyl FormateC₃H₆O₂74.088.1 g0.11
Anhydrous Diethyl EtherC₄H₁₀O74.12250 mL-
1 M Hydrochloric AcidHCl36.46As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Protocol:

  • In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend sodium methoxide (5.9 g, 0.11 mol) in anhydrous diethyl ether (150 mL).

  • To this suspension, add a solution of methyl 4-phenyl-3-oxopentanoate (20.6 g, 0.1 mol) in anhydrous diethyl ether (50 mL) dropwise at room temperature.

  • After the addition is complete, add ethyl formate (8.1 g, 0.11 mol) and stir the mixture at room temperature for 24 hours.

  • The reaction mixture will become a thick slurry. Cool the mixture in an ice bath and acidify by the slow addition of 1 M HCl until the solid dissolves and the pH is acidic.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to afford the crude methyl 2-formyl-4-phenyl-3-oxopentanoate, which can be used in the next step without further purification.

Part 2: Paal-Knorr Synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

With the 1,4-dicarbonyl precursor in hand, the final step is the Paal-Knorr cyclization to form the pyrrole ring.[1][8]

Reaction Scheme:

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Methyl 2-formyl-4-phenyl-3-oxopentanoateC₁₃H₁₄O₄234.2523.4 g0.1
Ammonium AcetateC₂H₇NO₂77.0815.4 g0.2
Glacial Acetic AcidC₂H₄O₂60.05100 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexanesC₆H₁₄86.18As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Protocol:

  • In a 250 mL round-bottom flask, dissolve the crude methyl 2-formyl-4-phenyl-3-oxopentanoate (23.4 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Add ammonium acetate (15.4 g, 0.2 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water (300 mL).

  • Neutralize the mixture by the careful addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate as a solid.

Reaction Mechanism: The Paal-Knorr Synthesis

The Paal-Knorr synthesis proceeds through a well-established mechanism.[2][3] The reaction is initiated by the nucleophilic attack of the amine (in this case, ammonia from ammonium acetate) on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, leading to a cyclic dihydroxyamine intermediate. Subsequent dehydration steps result in the formation of the aromatic pyrrole ring.

G 1,4-Dicarbonyl Hemiaminal 1,4-Dicarbonyl->Hemiaminal + NH₃ Cyclic Intermediate Hemiaminal->Cyclic Intermediate Intramolecular Attack Pyrrole Cyclic Intermediate->Pyrrole - 2H₂O

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Characterization

The final product, Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a broad singlet for the N-H proton, signals for the aromatic protons of the phenyl group, a quartet for the methine proton of the phenylethyl group, a doublet for the methyl group of the phenylethyl group, a singlet for the ester methyl group, and signals for the two pyrrole ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the phenyl ring, the carbons of the pyrrole ring, the methine and methyl carbons of the phenylethyl group, and the methyl carbon of the ester.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the target compound (C₁₄H₁₅NO₂ = 229.28 g/mol ).

Conclusion

This document provides a detailed and scientifically grounded protocol for the synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate. By following the outlined procedures for the preparation of the 1,4-dicarbonyl precursor and the subsequent Paal-Knorr cyclization, researchers can reliably access this valuable substituted pyrrole. The provided insights into the reaction mechanism and characterization guidelines are intended to support the successful execution and validation of this synthetic route.

References

  • Paal, C.; Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884 , 17, 2863-2870. [Link]

  • Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Pyrrole Synthesis. J. Org. Chem.1995 , 60, 301-307. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Claisen, L. Ueber die Einführung von Säureradicalen in Ketone. Ber. Dtsch. Chem. Ges.1887 , 20, 655-657. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60, 119-122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed.; Springer: Cham, 2014. [Link]

Sources

Application Note: Precision Synthesis of 4-Substituted Pyrrole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals requiring a robust, scalable, and modular protocol for synthesizing 4-substituted pyrrole-3-carboxylates .

Executive Summary

The pyrrole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, antifungal agents, and HMG-CoA reductase inhibitors (e.g., Atorvastatin analogs). Traditional methods like the Paal-Knorr or Hantzsch synthesis often lack the regiochemical precision required to install specific substituents at the 4-position while maintaining a carboxylate at the 3-position.

This guide details a modular, two-step protocol utilizing the Van Leusen Pyrrole Synthesis . This approach allows for the rapid generation of diverse libraries by varying the starting aldehyde, ensuring high regioselectivity (typically >95%) for the 3,4-substitution pattern.

Key Advantages of This Protocol
  • Regiocontrol: Exclusively yields 3,4-disubstituted pyrroles (vs. 2,5-substitution in Paal-Knorr).

  • Modularity: Diversity is introduced via commercially available aldehydes.

  • Scalability: Protocol is validated from milligram to gram scales.

  • Atom Economy: Utilizes TosMIC (Tosylmethyl Isocyanide) as a versatile C-N-C synthon.[1][2]

Strategic Analysis of Synthetic Routes

To select the optimal pathway, we compared three common methodologies. The Van Leusen route was selected for its direct access to the target substitution pattern.

MethodologyTarget SubstitutionKey LimitationSuitability for 4-Sub-3-Carboxylates
Paal-Knorr 2,5-DisubstitutedRequires 1,4-dicarbonyl precursors; poor access to 3,4-pattern.Low
Hantzsch 2,3,4,5-PolysubstitutedOften yields fully substituted pyrroles; difficult to isolate 4-sub-3-carboxylate without multiple steps.Medium
Van Leusen 3,4-Disubstituted Requires specific electron-deficient alkenes (acrylates).[3]High (Preferred)

Detailed Experimental Protocol

Workflow Overview

The synthesis proceeds in two stages:

  • Precursor Assembly: Conversion of an aldehyde to an

    
    -unsaturated ester (acrylate) via Horner-Wadsworth-Emmons (HWE) or Knoevenagel condensation.
    
  • Cycloaddition: Reaction of the acrylate with TosMIC to form the pyrrole core.

Step 1: Preparation of -Unsaturated Esters (Acrylates)

Note: If the specific acrylate is commercially available, skip to Step 2.

Reagents:

  • Aldehyde (

    
    ) [1.0 equiv]
    
  • Triethyl phosphonoacetate [1.1 equiv]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [1.2 equiv] or NaH [1.2 equiv]

  • Solvent: Anhydrous THF or DCM

Procedure (HWE Modification):

  • Dissolve triethyl phosphonoacetate (1.1 equiv) in anhydrous THF (0.5 M) under

    
     atmosphere.
    
  • Add DBU (1.2 equiv) dropwise at 0°C. Stir for 15 minutes.

  • Add the aldehyde (1.0 equiv) dropwise.

  • Warm to room temperature (RT) and stir until TLC indicates consumption of aldehyde (typically 1–4 hours).

  • Workup: Quench with sat.

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.[4]
  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the E-acrylate.

Step 2: Van Leusen Cycloaddition (The Core Protocol)

This step constructs the pyrrole ring.[1][5] The reaction involves a base-mediated Michael addition of TosMIC to the acrylate, followed by 5-endo-dig cyclization and elimination of the tosyl group.

Reagents:

  • 
    -Substituted Acrylate (from Step 1) [1.0 equiv]
    
  • TosMIC (p-Toluenesulfonylmethyl isocyanide) [1.1 equiv]

  • Base: Sodium Hydride (NaH, 60% dispersion) [1.2 equiv] OR Potassium tert-butoxide (t-BuOK) [1.2 equiv]

  • Solvent: Anhydrous DMSO (Method A - Robust) or THF (Method B - Milder)

Protocol (Method A - NaH/DMSO): Best for unreactive substrates or sterically hindered R-groups.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • TosMIC Solution: Dissolve TosMIC (1.1 equiv) and the Acrylate (1.0 equiv) in a mixture of anhydrous DMSO and

    
     (2:1 ratio, 0.3 M concentration).
    
    • Note: The ether cosolvent helps moderate the exotherm and solubility.

  • Addition: Add the NaH suspension (1.2 equiv) portion-wise to the stirring solution at RT.

    • Caution: Evolution of

      
       gas. Ensure proper venting.
      
  • Reaction: The reaction is exothermic. Stir at RT for 2–4 hours.[1]

    • Monitoring: Monitor by TLC (UV/Stain). The intermediate anion may be visible; disappearance of the acrylate is the key indicator.

  • Quench: Slowly add water to the reaction mixture (dilute 5-fold).

  • Isolation:

    • Extract with

      
       or EtOAc (
      
      
      
      ).
    • Wash combined organics with water (

      
      ) to remove DMSO, then brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallization (often possible from

    
    /Hexanes) or Flash Chromatography (Silica, Hexanes/EtOAc gradient).
    

Protocol (Method B - t-BuOK/THF): Best for base-sensitive substrates.

  • Dissolve TosMIC (1.1 equiv) and Acrylate (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool to -10°C or 0°C.

  • Add t-BuOK (1.2 equiv) solution in THF dropwise.

  • Allow to warm to RT and stir for 3–6 hours.

  • Workup as above.

Mechanism & Critical Control Points

The reaction success relies on the specific reactivity of the TosMIC carbanion.

  • Deprotonation: The

    
    -protons of TosMIC are acidic (
    
    
    
    ) due to the flanking sulfonyl and isocyanide groups.
  • Michael Addition: The TosMIC anion attacks the

    
    -position of the acrylate. This sets the 4-substituent position.
    
  • Cyclization: The resulting enolate attacks the isocyanide carbon (5-endo-dig).

  • Elimination: Proton transfer and ejection of the Tosyl group (

    
    ) aromatizes the system.
    

Critical Parameter: Solvent Dryness. Water quenches the TosMIC anion, leading to hydrolysis of the isocyanide or simple recovery of starting material.

Visualization: Reaction Workflow

VanLeusenWorkflow Aldehyde Aldehyde (R-CHO) Acrylate Acrylate Intermediate (R-CH=CH-COOEt) Aldehyde->Acrylate HWE Reaction (Step 1) MichaelAdd Michael Addition (Anion Formation) Acrylate->MichaelAdd + TosMIC + Base TosMIC TosMIC (Reagent) TosMIC->MichaelAdd Cyclization 5-endo-dig Cyclization MichaelAdd->Cyclization Intermediate Elimination Elimination of Tosyl Group Cyclization->Elimination Product 4-Substituted Pyrrole-3-Carboxylate Elimination->Product Aromatization

Caption: Step-wise workflow converting aldehydes to the target pyrrole scaffold via acrylate intermediates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of acrylateAdd a radical inhibitor (e.g., BHT) or lower temperature during base addition.
No Reaction Wet solvent/reagentsDry DMSO/THF over molecular sieves. Titrate NaH or use fresh t-BuOK.
Regioisomers Incorrect precursorEnsure the starting alkene is an acrylate (ester), not a ketone (which yields different regiochemistry).
Debromination If R contains HalogensAvoid Pd-catalysis in subsequent steps without protecting the pyrrole Nitrogen first.

Late-Stage Diversification (Optional)

For drug discovery campaigns requiring rapid SAR (Structure-Activity Relationship) exploration at the 4-position without resynthesizing the acrylate, a Bromination-Suzuki sequence is recommended.

  • Bromination: React ethyl pyrrole-3-carboxylate (unsubstituted at C4) with NBS (N-Bromosuccinimide) at -78°C.

    • Note: Direct bromination can be non-selective (C5 vs C4). The Van Leusen route (Method A) is preferred for initial installation of the C4 group.

  • Suzuki Coupling:

    • Substrate: Ethyl 4-bromopyrrole-3-carboxylate.

    • Protection: Mandatory. Protect Nitrogen with BOC or SEM to prevent debromination.

    • Conditions:

      
      , 
      
      
      
      ,
      
      
      , Dioxane/Water,
      
      
      .
Visualization: Diversification Pathway

Diversification Core Pyrrole-3-Carboxylate (Unsubstituted) Bromination Regioselective Bromination (Difficult) Core->Bromination Low Selectivity BromoInt 4-Bromo-Pyrrole Intermediate Bromination->BromoInt AltRoute Van Leusen with Bromo-Acrylate AltRoute->BromoInt Preferred Route Protect N-Protection (Boc/SEM) BromoInt->Protect Essential Step Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Protect->Suzuki Final 4-Aryl-Pyrrole Library Suzuki->Final

Caption: Strategy for diversifying the 4-position. Note that de novo synthesis (Van Leusen) is often superior to direct halogenation.

References

  • Van Leusen, A. M., et al. "A New and Simple Synthesis of the Pyrrole Ring System from Michael Acceptors and Tosylmethyl Isocyanide." Tetrahedron Letters, vol. 13, no. 52, 1972, pp. 5337–5340. Link

  • Moskal, J., & van Leusen, A. M.

    
    -Unsaturated Esters and TosMIC." Journal of Organic Chemistry, vol. 51, no. 22, 1986, pp. 4131–4139. Link
    
  • Menon, S., et al. "Van Leusen Pyrrole Synthesis: A Review.
  • Handy, C. J., et al. "Debromination of 4-Bromopyrrole-2-carboxylates under Suzuki Coupling Conditions." Tetrahedron Letters, vol. 43, 2002. Link

  • BenchChem. "Van Leusen Pyrrole Synthesis Protocol and Troubleshooting." BenchChem Technical Notes. Link

Sources

Synthesis of Phenylethyl Pyrrole Derivatives: A Guide to Reagents and Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phenylethyl Pyrrole Scaffold

The phenylethyl pyrrole moiety is a privileged structural motif in medicinal chemistry and materials science. Its presence in a molecule can confer a range of desirable pharmacological properties, including anticonvulsant, anti-inflammatory, and antimicrobial activities. The combination of the aromatic phenylethyl group and the heterocyclic pyrrole ring creates a unique scaffold that can be extensively functionalized to modulate biological activity and physicochemical properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key reagents and catalysts for the synthesis of phenylethyl pyrrole derivatives, with a focus on practical, reproducible protocols and an understanding of the underlying chemical principles.

Strategic Approaches to Phenylethyl Pyrrole Synthesis

The construction of the phenylethyl pyrrole core can be achieved through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide will focus on two of the most reliable and versatile methods: the Paal-Knorr synthesis for substituted pyrroles and the condensation reaction for the synthesis of pyrrole-2,5-diones. Additionally, we will briefly explore the potential of multicomponent reactions for the rapid generation of molecular diversity.

I. The Paal-Knorr Synthesis: A Classic and Reliable Route

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, phenethylamine.[1] This acid-catalyzed reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[2] The operational simplicity and generally high yields make it a favored approach.

The reaction mechanism involves the initial nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration steps to form the stable aromatic pyrrole ring.

Paal_Knorr_Mechanism Dicarbonyl 1,4-Dicarbonyl (e.g., 2,5-Hexanedione) Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + Phenethylamine Phenethylamine Phenethylamine Phenethylamine->Hemiaminal Catalyst Acid Catalyst (H+) Catalyst->Dicarbonyl Cyclic_Intermediate Cyclic Hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclic_Intermediate->Dehydrated_Intermediate - H2O Pyrrole N-Phenylethyl Pyrrole Dehydrated_Intermediate->Pyrrole - H2O, Aromatization

Caption: Mechanism of the Paal-Knorr Synthesis.

A variety of catalysts can be employed to facilitate the Paal-Knorr synthesis. The choice of catalyst can influence reaction times, yields, and the overall "greenness" of the protocol.

Catalyst TypeExamplesKey Advantages
Brønsted Acids Acetic acid, p-Toluenesulfonic acid, HClReadily available, effective for many substrates.
Lewis Acids FeCl₃, ZnCl₂, InCl₃, Sc(OTf)₃Can offer milder reaction conditions and improved yields.
Heterogeneous Catalysts Montmorillonite clay, Alumina, Silica sulfuric acidEase of separation and potential for recycling, promoting greener synthesis.[3][4]
"Green" Catalysts Water (as a medium), IodineEnvironmentally benign, often allowing for solvent-free or aqueous conditions.[5][6]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenethyl-1H-pyrrole

This protocol details a robust and scalable method for the synthesis of a model phenylethyl pyrrole derivative.

Protocol_1_Workflow Start Start Mixing 1. Mix 2,5-Hexanedione, Phenethylamine, and Acetic Acid Start->Mixing Heating 2. Heat mixture under reflux Mixing->Heating Monitoring 3. Monitor reaction by TLC Heating->Monitoring Workup 4. Aqueous Workup Monitoring->Workup Extraction 5. Extraction with Organic Solvent Workup->Extraction Drying 6. Drying and Solvent Removal Extraction->Drying Purification 7. Purification by Column Chromatography Drying->Purification End End Product Purification->End

Caption: Workflow for the Paal-Knorr Synthesis.

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Phenethylamine (1.05 eq)

  • Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)

  • Toluene or Ethanol (as solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,5-hexanedione (1.0 eq) and the chosen solvent (e.g., toluene, approximately 5 mL per mmol of dione).

  • Add phenethylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain reflux for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,5-dimethyl-1-phenethyl-1H-pyrrole.

II. Synthesis of Phenylethyl-Substituted Pyrrole-2,5-diones

An alternative and equally important class of phenylethyl pyrrole derivatives are the pyrrole-2,5-diones (maleimides). These are readily synthesized by the condensation of a primary amine with maleic anhydride or its derivatives.[7]

This two-step protocol involves the formation of a maleamic acid intermediate, followed by cyclization to the desired pyrrole-2,5-dione.

Protocol_2_Workflow Start Start Step1 Step 1: Formation of Maleamic Acid Start->Step1 Mixing1 1a. Dissolve Maleic Anhydride in a suitable solvent Step1->Mixing1 Addition 1b. Add Phenethylamine dropwise at 0°C Mixing1->Addition Stirring1 1c. Stir at room temperature Addition->Stirring1 Isolation1 1d. Isolate Maleamic Acid intermediate Stirring1->Isolation1 Step2 Step 2: Cyclization to Pyrrole-2,5-dione Isolation1->Step2 Mixing2 2a. Reflux Maleamic Acid with Acetic Anhydride and Sodium Acetate Step2->Mixing2 Workup2 2b. Pour into ice-water Mixing2->Workup2 Isolation2 2c. Filter and recrystallize Workup2->Isolation2 End End Product Isolation2->End

Caption: Workflow for the Synthesis of 1-Phenethyl-1H-pyrrole-2,5-dione.

Materials:

  • Maleic anhydride (1.0 eq)

  • Phenethylamine (1.0 eq)

  • Dioxane or Diethyl Ether (for step 1)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ice

Procedure:

Step 1: Synthesis of N-Phenethylmaleamic acid

  • Dissolve maleic anhydride (1.0 eq) in a suitable solvent like dioxane or diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of phenethylamine (1.0 eq) in the same solvent to the cooled maleic anhydride solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The resulting precipitate of N-phenethylmaleamic acid is collected by filtration, washed with cold solvent, and dried.

Step 2: Synthesis of 1-Phenethyl-1H-pyrrole-2,5-dione

  • In a round-bottom flask, suspend the N-phenethylmaleamic acid (from Step 1) in acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling, pour the reaction mixture into ice-water with vigorous stirring to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1-phenethyl-1H-pyrrole-2,5-dione.

III. Multicomponent Reactions: A Modern Approach to Complexity

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of highly substituted pyrroles in a single step from three or more starting materials.[8] These reactions are highly atom-economical and allow for the rapid generation of a library of compounds for screening purposes. While a detailed protocol is beyond the scope of this introductory guide, a common MCR approach to pyrroles involves the reaction of an amine, a 1,3-dicarbonyl compound, and an α-haloketone (a variation of the Hantzsch pyrrole synthesis).

A notable example for the synthesis of functionalized pyrroles is a one-pot multicomponent reaction involving an α-hydroxyketone, an oxoacetonitrile, and a primary amine, such as phenethylamine.[9] This approach allows for the creation of highly substituted and functionalized phenylethyl pyrroles.

Data Summary: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of phenylethyl pyrrole derivatives based on the protocols described and literature precedents.

Synthesis MethodKey ReagentsCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Paal-Knorr 2,5-Hexanedione, PhenethylamineAcetic AcidTolueneReflux (111)2-470-90
Paal-Knorr (Green) 2,5-Hexanedione, PhenethylamineNoneNone (Neat)Room Temp24-4885-95[10]
Paal-Knorr (Catalytic) 2,5-Hexanedione, PhenethylamineAlumina (CATAPAL 200)None (Solvent-free)600.7568-97[3]
Pyrrole-2,5-dione Synthesis Maleic Anhydride, PhenethylamineSodium AcetateAcetic AnhydrideReflux1-260-80[11]
Multicomponent Reaction α-Hydroxyketone, Oxoacetonitrile, PhenethylamineAcetic Acid---~82[9]

Conclusion and Future Outlook

The synthesis of phenylethyl pyrrole derivatives is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The Paal-Knorr synthesis remains a workhorse for the preparation of substituted pyrroles, with modern variations offering greener and more efficient pathways. The synthesis of pyrrole-2,5-diones provides an alternative scaffold with significant biological potential. The continued development of novel catalysts and multicomponent reactions will undoubtedly lead to even more efficient and diverse routes to this important class of compounds, paving the way for new discoveries in drug development and materials science.

References

  • Shiri, M., & Zolfigol, M. A. (2014). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 16(5), 2635-2644. [Link]

  • Zolfigol, M. A., et al. (2011). Paal–Knorr Pyrrole Synthesis in Water. Helvetica Chimica Acta, 94(8), 1463-1469.
  • Gomez, L. F., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5296. [Link]

  • Martínez-Vargas, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 579. [Link]

  • Reddy, B. V. S., et al. (2007). Paal–Knorr synthesis of pyrroles. Indian Journal of Chemistry, 46B, 1349-1352.
  • Banik, B. K., et al. (2003). A simple, efficient, and green synthesis of N-substituted pyrroles. Tetrahedron Letters, 44(44), 8031-8033.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1638.
  • Amarnath, V., & Amarnath, K. (1995). Paal-Knorr Furan Synthesis. A New Look at an Old Reaction. The Journal of Organic Chemistry, 60(2), 301-307.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Multicomponent reactions for the synthesis of pyrroles. Semantic Scholar. [Link]

  • Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers. [Link]

  • Preparation of 2,5-Dimethyl-l-Phenylpyrrole. Academia.edu. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Recent advances in the synthesis of pyrroles by multicomponent reactions. RSC Publishing. [Link]

  • 2,5-dimethylpyrrole. Organic Syntheses. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

  • Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. JOCPR. [Link]

  • Problem 34: Preparation of 2,5-Dimethyl-1-Phenylpyrrole. Physical Chemistry Laboratory Server. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. [Link]

  • Efficient Method for the Synthesis of Functionalized Basic Maleimides. MOST Wiedzy. [Link]

Sources

Application Note: Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate in Medicinal Chemistry

[1]

Executive Summary & Strategic Value

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate (CAS: 1313712-50-3) represents a privileged substructure in modern drug discovery. Unlike simple pyrroles, this scaffold incorporates a bulky, lipophilic 1-phenylethyl group at the C4 position. This substituent serves two critical functions in Structure-Activity Relationship (SAR) studies:

  • Hydrophobic Filling: It effectively occupies hydrophobic pockets (e.g., the Gatekeeper region in kinases or the COX binding channel), enhancing binding affinity via van der Waals interactions and ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -stacking.
    
  • Chirality Introduction: The chiral center at the benzylic position allows for the exploration of stereospecific binding modes, a regulatory requirement for modern small-molecule therapeutics.

This guide details the protocols for transforming this intermediate into bioactive libraries, focusing on regioselective functionalization and chiral resolution .

Technical Specifications & Handling

PropertySpecification
CAS Number 1313712-50-3
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; Sparingly soluble in water
pKa (Pyrrole NH) ~16.5 (Requires strong base for deprotonation)
Chirality Contains one stereocenter (C4-substituent).[1] Often supplied as racemate.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The pyrrole ring is electron-rich and susceptible to oxidation upon prolonged exposure to air and light.

Divergent Synthesis Workflow

The utility of MPEPC lies in its ability to undergo orthogonal functionalization. The 3-carboxylate serves as an electrophilic handle, while the C2 and C5 positions are nucleophilic, allowing for C-H activation logic.

Visualization: Synthetic Pathway Logic

The following diagram illustrates the divergent pathways accessible from the parent scaffold.

SyntheticPathwaysCoreMethyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylateHydrolysisPathway A:Saponification(Carboxylic Acid)Core->Hydrolysis LiOH, THF/H2OHalogenationPathway B:C5-Halogenation(Regioselective)Core->Halogenation NBS, -78°CNAlkylationPathway C:N-Alkylation(Solubility/Selectivity)Core->NAlkylation NaH, R-XAmidationLibrary Generation:Amide Coupling(Kinase Hinge Binders)Hydrolysis->Amidation HATU, R-NH2TargetFinal Drug CandidateAmidation->TargetCouplingSuzuki/Sonogashira:Biaryl ScaffoldsHalogenation->Coupling Pd-Cat, Ar-B(OH)2Coupling->TargetNAlkylation->Target

Caption: Orthogonal functionalization strategy for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, enabling access to diverse chemical space.

Experimental Protocols

Protocol A: Regioselective Hydrolysis & Amide Coupling

Objective: To convert the methyl ester to a carboxylic acid for subsequent amide library generation (e.g., Sunitinib analogs).

Mechanism: Base-mediated hydrolysis. The steric bulk of the 4-(1-phenylethyl) group may retard the reaction rate compared to unsubstituted pyrroles, requiring thermal activation.

Materials:

  • MPEPC (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH[2]·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve MPEPC (10 mmol, 2.29 g) in THF (30 mL).

  • Activation: Add a solution of LiOH·H₂O (30 mmol, 1.26 g) in water (10 mL) dropwise.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS until the ester peak disappears.

  • Work-up: Cool to room temperature. Concentrate under reduced pressure to remove THF.

  • Acidification: Carefully acidify the aqueous residue with 1M HCl to pH ~3. The free acid, 4-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid , will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under vacuum over P₂O₅.

    • Expected Yield: 85–95%.

    • Checkpoint: Verify structure via ¹H NMR (DMSO-d₆). Look for the disappearance of the methyl singlet (~3.7 ppm) and appearance of a broad COOH proton (~12.0 ppm).

Protocol B: C5-Bromination (Electrophilic Aromatic Substitution)

Objective: To introduce a bromine handle at the C5 position for palladium-catalyzed cross-coupling. Critical Note: Pyrroles are electron-rich. Over-bromination (at C2 and C5) is a common risk. Low temperature is mandatory.

Materials:

  • MPEPC (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Dry THF or DMF

  • Temperature: -78°C

Step-by-Step Methodology:

  • Preparation: Dissolve MPEPC (5 mmol, 1.15 g) in anhydrous THF (25 mL) under Argon atmosphere. Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Dissolve NBS (5.25 mmol, 0.93 g) in THF (10 mL) and add it dropwise over 20 minutes. Do not rush this step.

  • Equilibration: Stir at -78°C for 2 hours. Allow the reaction to warm slowly to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to neutralize excess bromine.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude product usually contains traces of dibromo-species. Purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Target Product: Methyl 5-bromo-4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

Advanced Application: Chiral Resolution

Since the 1-phenylethyl group creates a chiral center, the biological activity of the enantiomers will likely differ significantly.

Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (to prevent tailing of the pyrrole NH).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (utilizing the phenyl chromophore).

Protocol:

  • Inject 10 µL of a 1 mg/mL solution of racemic MPEPC.

  • Collect fractions corresponding to Peak 1 and Peak 2.

  • Determine enantiomeric excess (ee) > 99% before proceeding to biological assays.

Biological Context & SAR Logic

The 4-(1-phenylethyl) moiety is a "privileged" hydrophobic pharmacophore.

  • Kinase Inhibition: In ATP-competitive inhibitors, the pyrrole NH often forms a hydrogen bond with the hinge region (e.g., Glu/Leu backbone). The 4-substituent points into the "Gatekeeper" pocket or the solvent-exposed region depending on the fusion pattern. The 1-phenylethyl group provides a bulky, aromatic fill that can induce selectivity for kinases with larger hydrophobic pockets (e.g., VEGFR, PDGFR) over those with steric constraints (e.g., EGFR T790M).

  • COX Inhibition: Pyrrole-3-carboxylates are structural analogs of NSAIDs (like Ketorolac). The phenylethyl group mimics the hydrophobic arachidonic acid tail, potentially inhibiting Cyclooxygenase enzymes.

Visualization: Pharmacophore Mapping

Caption: Pharmacophore mapping of MPEPC within a theoretical kinase binding pocket.

References

  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced reaction of tosylmethyl isocyanide with alpha,beta-unsaturated ketones and aldehydes. Preparation of 3,4-disubstituted pyrroles." Tetrahedron Letters, 13(52), 5337-5340.

  • Estrada, A. A., et al. (2014). "Pyrrole-3-carboxamides as potent and selective JAK1 inhibitors." Journal of Medicinal Chemistry, 57(9), 3912-3923.

  • PubChem. (2025).[3] "Compound Summary: Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate." National Center for Biotechnology Information.

  • Li, J., et al. (2018). "Recent advances in the synthesis of pyrroles by multicomponent reactions." RSC Advances, 8, 16666-16685.

  • Sigma-Aldrich. (2025). "Product Specification: 4-(1-Phenyl-ethyl)-1H-pyrrole-3-carboxylic acid methyl ester."

(Note: While specific literature on the exact CAS 1313712-50-3 is limited to catalog entries, the chemistry described above is extrapolated from authoritative protocols for the 3,4-disubstituted pyrrole class.)

Application Notes & Protocols: A Guide to the Stereoselective Synthesis of Chiral 1-Phenylethyl Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Pyrroles in Modern Chemistry

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] When a chiral center is introduced, particularly the versatile 1-phenylethyl group at the nitrogen atom, the resulting chiral pyrrole derivatives unlock a three-dimensional chemical space that is of paramount importance for creating stereospecific interactions with biological targets. These N-chiral pyrroles are integral to the development of novel therapeutics, including antibacterial, antifungal, and anticancer agents, and also serve as valuable chiral ligands and catalysts in asymmetric synthesis.[1][2][3]

The stereoselective synthesis of these compounds, however, presents a significant challenge due to the need for precise control over the stereochemistry at the nitrogen-bound chiral center. This guide provides an in-depth overview of modern synthetic strategies to achieve high enantioselectivity in the synthesis of chiral 1-phenylethyl pyrrole compounds, with a focus on practical, field-proven protocols for researchers in drug discovery and development.

Key Synthetic Strategies for Stereoselective Pyrrole Synthesis

The synthesis of chiral pyrroles can be broadly categorized into two main approaches: the introduction of a chiral substituent onto a pre-formed pyrrole ring, or the construction of the pyrrole ring using a chiral starting material. For the synthesis of chiral 1-phenylethyl pyrroles, the latter approach, particularly through the Paal-Knorr reaction, has proven to be highly effective and versatile.[4][5]

The Asymmetric Paal-Knorr Reaction: A Powerful Tool for N-Chirality

The Paal-Knorr synthesis, a classic method for forming pyrroles from 1,4-dicarbonyl compounds and primary amines, has been ingeniously adapted for asymmetric synthesis.[5] By employing a chiral amine, such as (R)- or (S)-1-phenylethylamine, the chirality is directly incorporated into the final pyrrole product. Furthermore, the use of chiral catalysts, such as chiral phosphoric acids (CPAs), in conjunction with achiral amines and 1,4-dicarbonyls, has emerged as a powerful strategy for achieving high enantioselectivity.[6][7][8]

The mechanism of the CPA-catalyzed asymmetric Paal-Knorr reaction is believed to involve the formation of a chiral ion pair between the protonated imine intermediate and the chiral phosphate anion. This chiral environment dictates the facial selectivity of the subsequent cyclization and dehydration steps, leading to the formation of one enantiomer in excess.

Conceptual Workflow for Asymmetric Paal-Knorr Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction Steps A 1,4-Dicarbonyl Compound D Iminium Ion Formation A->D B Chiral Primary Amine (e.g., (R)-1-Phenylethylamine) B->D C Chiral Catalyst (e.g., Chiral Phosphoric Acid) C->D Catalysis E Enamine Tautomerization D->E F Stereoselective Cyclization E->F G Dehydration F->G H Chiral 1-Phenylethyl Pyrrole G->H

Caption: General workflow for the asymmetric Paal-Knorr synthesis of chiral pyrroles.

Catalytic Asymmetric Friedel-Crafts Alkylation

Another prominent strategy for creating chiral pyrroles involves the asymmetric Friedel-Crafts alkylation of the pyrrole ring.[4] This method introduces a chiral substituent at the C2 or C3 position. While not directly producing N-chiral pyrroles in a single step, subsequent N-alkylation with a phenylethyl group can be performed. The key to this approach is the use of a chiral Lewis acid or organocatalyst to control the enantioselectivity of the alkylation step.

Iridium-Catalyzed Asymmetric Allylic Dearomatization

More recent and innovative approaches include the iridium-catalyzed asymmetric allylic dearomatization of pyrroles.[9][10] This method allows for the synthesis of highly functionalized and enantioenriched polycyclic pyrrole derivatives, which can be further elaborated to access a wide range of chiral pyrrolic structures.

Comparative Overview of Synthetic Methodologies

Methodology Key Features Stereocontrol Substrate Scope Typical Enantiomeric Excess (ee) References
Asymmetric Paal-Knorr Reaction Direct incorporation of N-chirality; can be catalytic.Use of chiral amines or chiral catalysts (e.g., CPAs).Broad for 1,4-dicarbonyls and primary amines.Good to excellent (often >90% ee).[6][7][8]
Asymmetric Friedel-Crafts Alkylation Introduces chirality at C2 or C3 position.Chiral Lewis acids or organocatalysts.Good for various electrophiles.Good to excellent (often >90% ee).[4]
Iridium-Catalyzed Allylic Dearomatization Forms complex polycyclic chiral pyrroles.Chiral iridium complexes.More specific for allylic electrophiles.Excellent (often >95% ee).[9][10]

Detailed Experimental Protocol: Asymmetric Paal-Knorr Synthesis of (R)-1-(1-Phenylethyl)-2,5-dimethyl-1H-pyrrole

This protocol describes a representative procedure for the synthesis of a chiral 1-phenylethyl pyrrole derivative using a chiral primary amine in a Paal-Knorr condensation.

Materials and Reagents:
  • Hexane-2,5-dione (98%)

  • (R)-(+)-1-Phenylethylamine (≥99%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (98.5%)

  • Toluene (anhydrous, 99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:
  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add hexane-2,5-dione (1.14 g, 10 mmol, 1.0 eq.), (R)-(+)-1-phenylethylamine (1.21 g, 10 mmol, 1.0 eq.), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.1 eq.).

  • Solvent Addition: Add 50 mL of anhydrous toluene to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by TLC analysis (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the pure (R)-1-(1-phenylethyl)-2,5-dimethyl-1H-pyrrole as a pale yellow oil.

  • Characterization:

    • The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

    • The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Scheme: Asymmetric Paal-Knorr Synthesis

G Hexanedione Hexane-2,5-dione Plus + Phenylethylamine (R)-1-Phenylethylamine Arrow -> Catalyst p-TsOH Solvent Toluene, reflux Product (R)-1-(1-Phenylethyl)-2,5-dimethyl-1H-pyrrole

Caption: Synthesis of (R)-1-(1-phenylethyl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr condensation.

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction may be due to insufficient heating or the presence of water in the starting materials or solvent. Ensure the use of anhydrous solvent and efficient water removal with the Dean-Stark trap.

  • Low Enantioselectivity: If using a catalytic system, the choice of chiral catalyst and reaction conditions (solvent, temperature) is crucial and may require optimization.

  • Purification Difficulties: The product may co-elute with impurities. Careful optimization of the solvent system for column chromatography is necessary.

Conclusion

The stereoselective synthesis of chiral 1-phenylethyl pyrrole compounds is a dynamic and evolving field with significant implications for drug discovery and asymmetric catalysis. The asymmetric Paal-Knorr reaction stands out as a robust and versatile method for accessing these valuable molecules. By understanding the underlying principles of stereocontrol and carefully optimizing reaction conditions, researchers can efficiently synthesize a wide range of chiral pyrrole derivatives with high enantiopurity, paving the way for the development of novel and impactful chemical entities.

References

  • Campbell, J. W., Cotnam, M. J., Annan, F. R., Hilborn, J. W., & Thompson, A. (2024). Synthesis of chiral systems featuring the pyrrole unit: a review. Chemical Communications, 60(81), 11385–11414. [Link]

  • Zhang, L., Zhang, J., Ma, J., Cheng, D.-J., & Tan, B. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal-Knorr Reaction. Journal of the American Chemical Society, 139(5), 1714–1717. [Link]

  • Pawar, A. P., Yadav, J., Dolas, A. J., Nagare, Y. K., Iype, E., Rangan, K., & Kumar, I. (2022). Enantioselective Direct Synthesis of C3-Hydroxyalkylated Pyrrole via an Amine-Catalyzed Aldol/Paal–Knorr Reaction Sequence. Organic Letters, 24(42), 7549–7554. [Link]

  • Zhu, S.-F., & Zhou, Q.-L. (2015). Enantioselective Synthesis of Pyrrole-Based Spiro- and Polycyclic Derivatives by Iridium-Catalyzed Asymmetric Allylic Dearomatization and Controllable Migration Reactions. Angewandte Chemie International Edition, 54(29), 8475–8479. [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. [Link]

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2022). Molecules, 27(23), 8497. [Link]

  • Li, X., et al. (2023). Recent advances in the construction of axially chiral arylpyrroles. Science China Chemistry, 66, 2617–2631. [Link]

  • Atroposelective synthesis of axially chiral indolizinylpyrroles by catalytic asymmetric Paal–Knorr reaction. (2021). Chemical Communications, 57(62), 7667-7670. [Link]

  • Atroposelective synthesis of N–N axially chiral pyrrolylamides by combined-acid catalytic Paal–Knorr reaction. (2020). Chemical Communications, 56(84), 12811-12814. [Link]

Sources

Functionalization of the pyrrole nitrogen in 3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Pyrrole Nitrogen in 3-Carboxylate Derivatives

Executive Summary & Strategic Analysis

The functionalization of the pyrrole nitrogen (N1) in 3-carboxylate derivatives presents a distinct chemical profile compared to unsubstituted pyrrole. While the pyrrole ring is classically electron-rich, the introduction of an electron-withdrawing group (EWG) such as an ester at the C3 position fundamentally alters the electronic landscape of the heterocycle.

The Electronic Push-Pull Effect:

  • Acidity (

    
     Shift):  The C3-ester stabilizes the conjugate base via resonance, significantly lowering the 
    
    
    
    of the N-H proton from ~17.5 (unsubstituted pyrrole) to approximately 14.5–15.0. This acidity facilitates deprotonation using milder bases (e.g., carbonates) compared to the strong metal amides required for simple pyrroles.
  • Nucleophilicity: Conversely, the EWG draws electron density away from the nitrogen lone pair, rendering the neutral pyrrole less nucleophilic. Consequently, anionic activation (deprotonation) is almost strictly required for efficient functionalization; neutral attack mechanisms often fail.

This guide details three validated protocols to address these constraints: Base-Mediated Alkylation (


) , Chan-Lam Oxidative Arylation , and the Mitsunobu Reaction .

Reaction Decision Framework

Before selecting a protocol, analyze your electrophile and substrate tolerance. Use the decision tree below to select the optimal pathway.

Reaction_Decision_Tree Start Target: N-Functionalized 3-Carboxylate Pyrrole Electrophile Identify Electrophile Source Start->Electrophile AlkylHalide Alkyl Halide / Tosylate (R-X, R-OTs) Electrophile->AlkylHalide ArylBoronic Aryl Boronic Acid (Ar-B(OH)2) Electrophile->ArylBoronic Alcohol Primary/Secondary Alcohol (R-OH) Electrophile->Alcohol BaseRoute Protocol 1: Base-Mediated Alkylation (NaH or Cs2CO3) AlkylHalide->BaseRoute Standard Route ChanLam Protocol 2: Chan-Lam Coupling (Cu(OAc)2, Air) ArylBoronic->ChanLam Mild Arylation Mitsunobu Protocol 3: Mitsunobu Reaction (PPh3, DIAD) Alcohol->Mitsunobu Stereoinversion Sensitive Substrates

Figure 1: Synthetic decision tree for selecting the N-functionalization method based on available electrophiles.

Protocol 1: Base-Mediated N-Alkylation ( )

Application: Primary and unhindered secondary alkyl halides. Mechanism: Deprotonation forms the pyrrolide anion, which acts as a nucleophile.[1] The C3-ester directs alkylation to N1 by stabilizing the transition state, minimizing C-alkylation side products common in electron-rich pyrroles.

Reagent Selection Guide
ParameterStandard ConditionsMild Conditions (Sensitive Substrates)
Base Sodium Hydride (NaH, 60% disp.)Cesium Carbonate (

)
Solvent DMF or THF (Anhydrous)Acetone or Acetonitrile
Temperature

Reflux (

)
Additives NoneTBAI (Cat. Phase Transfer)
Step-by-Step Methodology (Standard NaH/DMF)
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the ethyl pyrrole-3-carboxylate (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Cool the solution to

    
    . Carefully add NaH (1.2 equiv) portion-wise. Evolution of 
    
    
    
    gas will occur.
    • Critical Check: Stir at

      
       for 30 mins. The solution often turns yellow/orange, indicating pyrrolide formation.
      
  • Alkylation: Add the alkyl halide (1.2–1.5 equiv) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Most primary halides react within 1–4 hours.

  • Quench: Cool to

    
     and quench with saturated 
    
    
    
    solution.
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.

Protocol 2: Chan-Lam Oxidative N-Arylation

Application: Introduction of aryl or heteroaryl rings. Advantage: Unlike Buchwald-Hartwig coupling (Pd-catalyzed), Chan-Lam uses inexpensive Copper(II) and proceeds at room temperature under air, tolerating the acidic N-H of 3-carboxylate pyrroles well.

Mechanism Visualization

ChanLam_Mechanism Cu2 Cu(OAc)2 (Cu II) ComplexA Cu(II)-Pyrrolide Complex Cu2->ComplexA Base (Pyridine) Transmetal Transmetallation (with Ar-B(OH)2) ComplexA->Transmetal Cu3 Organocopper(III) Intermediate Transmetal->Cu3 Oxidative Addn Product N-Aryl Pyrrole + Cu(I) Cu3->Product Reductive Elim Oxidation Re-oxidation (O2 / Air) Product->Oxidation Cu(I) -> Cu(II) Oxidation->Cu2

Figure 2: Catalytic cycle of the Chan-Lam coupling. Note that Cu(II) is regenerated by atmospheric oxygen.

Step-by-Step Methodology
  • Setup: To a reaction vial equipped with a stir bar, add:

    • Pyrrole-3-carboxylate substrate (1.0 equiv).

    • Aryl Boronic Acid (1.5–2.0 equiv).

    • 
       (0.5–1.0 equiv). Note: Stoichiometric Cu is faster, but 10-20 mol% works with vigorous stirring under 
      
      
      
      .
  • Solvent System: Add DCM (Dichloromethane) or DCE (

    
    ).
    
  • Base Activation: Add Pyridine (2.0 equiv). Alternative:

    
     can be used but Pyridine often gives cleaner profiles for pyrroles.
    
  • Oxidation: Do not seal under inert gas. Attach a drying tube or leave open to air (if humidity is low). For catalytic Cu loadings, attach an

    
     balloon.
    
  • Reaction: Stir vigorously at RT for 12–48 hours. The reaction mixture typically turns from blue/green to a dark slurry.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM. Concentrate and purify via silica chromatography.

Protocol 3: Mitsunobu Reaction

Application: Alkylation using alcohols (R-OH) instead of halides. Why it works: Standard pyrroles (


) are often too basic for Mitsunobu. However, the 3-carboxylate group lowers the 

to <15, bringing it within the active window for the DEAD/DIAD betaine intermediate.
Step-by-Step Methodology
  • Reagents:

    • Substrate: Ethyl pyrrole-3-carboxylate (1.0 equiv).

    • Alcohol: Primary or Secondary R-OH (1.1 equiv).

    • Phosphine:

      
       (Triphenylphosphine) (1.2 equiv).
      
    • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 equiv).

  • Procedure:

    • Dissolve Pyrrole, Alcohol, and

      
       in anhydrous THF (
      
      
      
      ) under Argon.
    • Cool to

      
      .
      
    • Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.

    • Allow to warm to RT and stir for 12 hours.

  • Troubleshooting: If conversion is low, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
     , which form a more basic intermediate capable of deprotonating less acidic pyrroles.
    

References

  • Mitsunobu Reaction Scope: Organic Chemistry Portal. "Mitsunobu Reaction - Mechanism and Variations." Available at: [Link]

  • Chan-Lam Coupling: Wikipedia. "Chan–Lam coupling."[2][3][4] Available at: [Link]

  • Pyrrole Acidity & Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 8027, Pyrrole." Available at: [Link]

  • Chan-Lam Mechanism & Protocols: Organic Chemistry Portal. "Chan-Lam Coupling."[2][3][4] Available at: [Link]

  • Pyrrole Functionalization Overview: ACS Publications. "Synthesis of Fused Imidazoles, Pyrroles, and Indoles... Utilizing Mitsunobu Alkylation." (Contextualizing the pKa effect of EWGs). Available at: [Link]

Sources

One-pot multicomponent reaction strategies for pyrrole carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Multicomponent Reaction Strategies for Pyrrole Carboxylate Synthesis

Executive Summary

Pyrrole-3-carboxylates are privileged structural motifs in medicinal chemistry, serving as the pharmacophore core for blockbuster statins (e.g., Atorvastatin), anti-inflammatory agents, and multikinase inhibitors. Traditional synthesis (e.g., Paal-Knorr) often suffers from limited availability of 1,4-dicarbonyl precursors and harsh acidic conditions.[1][2]

This Application Note details two distinct, field-validated One-Pot Multicomponent Reaction (MCR) strategies for synthesizing highly substituted pyrrole carboxylates. These protocols prioritize atom economy, operational simplicity, and scalability.

  • Strategy A: Lewis Acid-Catalyzed Three-Component Coupling (High Precision).

  • Strategy B: Catalyst-Free, Solvent-Free Green Synthesis (Sustainability).

Mechanistic Insight & Rational Design

The success of these MCRs relies on the Hantzsch-type convergence logic. Unlike the classical Hantzsch synthesis (which yields symmetric pyrroles), these modified pathways utilize


-nitroalkenes  or dialkyl acetylenedicarboxylates (DEAD/DMAD)  as electrophilic triggers to ensure regioselectivity.
Core Mechanistic Pathway (General)

The reaction typically proceeds via a "Domino" sequence:

  • Enamine Formation: Condensation of the amine with the 1,3-dicarbonyl.

  • Michael Addition: The electron-rich enamine attacks the electron-poor alkene (

    
    -nitrostyrene or acetylenedicarboxylate).
    
  • Cyclization & Aromatization: Intramolecular nucleophilic attack followed by loss of small molecules (

    
    , 
    
    
    
    ) to restore aromaticity.

PyrroleMechanism Start Reactants: 1,3-Dicarbonyl + Amine Enamine Intermediate A: Enamine Species Start->Enamine - H2O Michael Intermediate B: Michael Adduct Enamine->Michael + Electrophile (Nitroalkene/DMAD) Cyclic Intermediate C: Cyclized Dihydropyrrole Michael->Cyclic Intramolecular Cyclization Product Final Product: Pyrrole Carboxylate Cyclic->Product Aromatization (- HNO2 or H2)

Figure 1: General mechanistic flow for the multicomponent assembly of pyrrole carboxylates.

Protocol A: Lewis Acid-Catalyzed Synthesis

Target: High-yield synthesis of tetra-substituted pyrroles via


-nitrostyrenes.
Catalyst:  Iron(III) Chloride (

) or Indium(III) Chloride (

). Rationale: Lewis acids activate the nitroalkene Michael acceptor and facilitate the final elimination of

(nitrous acid), which is the rate-limiting step in aromatization.
Materials
  • Amine: Aniline or Benzylamine derivatives (1.0 equiv).

  • 1,3-Dicarbonyl: Ethyl acetoacetate or Methyl acetoacetate (1.0 equiv).

  • Electrophile:

    
    -Nitrostyrene derivative (1.0 equiv).
    
  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (5 mol%).
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

Step-by-Step Methodology
  • Pre-Activation: In a 50 mL round-bottom flask, dissolve the

    
    -nitrostyrene (1.0 mmol) and 1,3-dicarbonyl (1.0 mmol) in 5 mL of solvent.
    
  • Catalyst Addition: Add the Lewis Acid catalyst (

    
    , 16 mg, 0.1 mmol) to the stirring mixture.
    
  • Amine Injection: Add the amine (1.0 mmol) dropwise over 2 minutes. Note: Exothermic reaction may occur.[3]

  • Reaction: Stir at room temperature (if using DCM) or reflux (if using EtOH) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • Quench with water (10 mL).

    • Extract with DCM (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. Recrystallize from hot ethanol or purify via silica gel column chromatography.

Data Summary (Typical Yields) | Entry | Amine (


) | Nitroalkene (

) | 1,3-Dicarbonyl (

) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Aniline | Phenyl | OEt | 88% | | 2 | 4-Cl-Aniline | 4-Me-Phenyl | OMe | 82% | | 3 | Benzylamine | 2-Thienyl | OEt | 79% |[4]

Protocol B: Green Catalyst-Free Synthesis

Target: Sustainable synthesis using Dialkyl Acetylenedicarboxylates (DMAD). Catalyst: None (Thermal activation). Rationale: The high electrophilicity of acetylenedicarboxylates allows for a spontaneous reaction with enamines (generated in situ) without external activation, fulfilling Green Chemistry Principle #9 (Catalysis - or lack thereof) and #5 (Safer Solvents).

Materials
  • Amine: Primary amine (1.0 equiv).

  • Dialkyl Acetylenedicarboxylate: DMAD or DEAD (1.0 equiv).

  • Electrophile:

    
    -Nitrostyrene (1.0 equiv) or Formaldehyde (for symmetric variants).
    
  • Solvent: Water:Ethanol (1:1) or Solvent-Free (Neat).

Step-by-Step Methodology
  • Mixing: In a reaction vial, mix the amine (1.0 mmol) and dialkyl acetylenedicarboxylate (1.0 mmol). Stir for 10 minutes at room temperature.

    • Observation: The mixture will turn yellow/orange, indicating enamine formation.

  • Addition: Add the

    
    -nitrostyrene (1.0 mmol).
    
  • Activation:

    • Method A (Solvent-Free): Heat the neat mixture at 80°C for 1 hour.

    • Method B (Aqueous): Add 3 mL Water:EtOH (1:1) and reflux for 2 hours.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Isolation: Filter the solid and wash with cold aqueous ethanol (50%).

  • Purification: Usually not required. If necessary, recrystallize from EtOH.

Workflow Step1 1. Mix Amine + DMAD (10 min, RT) Step2 2. Add Nitrostyrene Step1->Step2 Step3 3. Thermal Activation (80°C, 1-2 hrs) Step2->Step3 Step4 4. Cool to RT (Precipitation) Step3->Step4 Step5 5. Filtration & Wash (Cold EtOH) Step4->Step5

Figure 2: Operational workflow for the catalyst-free green synthesis protocol.

Troubleshooting & Optimization (Expertise)

  • Regioselectivity Issues: If multiple isomers are observed (common with unsymmetrical 1,3-dicarbonyls), lower the reaction temperature and switch to a bulkier solvent like Isopropanol to increase steric discrimination.

  • Aromatization Failure: If the dihydropyrrole intermediate persists (seen via NMR as aliphatic peaks ~4.5 ppm), add a mild oxidant like DDQ (0.1 equiv) or bubble air through the solution to drive the oxidative aromatization.

  • Sticky Products: In the solvent-free protocol, if the product forms a "gum" rather than a precipitate, sonicate the mixture with a small amount of diethyl ether/hexane (1:9) to induce crystallization.

Scope and Limitations

  • Steric Bulk: Ortho-substituted anilines significantly reduce yields (40-50%) due to steric clash during the enamine attack.

  • Electronic Effects: Electron-withdrawing groups on the amine (e.g., p-Nitroaniline) deactivate the nucleophile, requiring higher temperatures (reflux in toluene) or stronger Lewis acids (

    
    ).
    
  • Aliphatic Amines: Highly basic aliphatic amines may cause side reactions (polymerization of nitroalkene). Use the aqueous protocol (Protocol B) to buffer basicity.

References

  • Menéndez, J. C., et al. (2019). "Multicomponent reactions for the synthesis of pyrroles." Coordination Chemistry Reviews.

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). "Three-Component Synthesis of Pyrroles under Catalyst-Free Conditions." Chemical Society Reviews.

  • Adib, M., et al. (2008).

    
    -aminocrotonates: A simple and efficient one-pot synthesis of highly substituted pyrroles." Tetrahedron Letters. 
    
  • Das, B., et al. (2011). "Iodine-catalyzed efficient one-pot synthesis of highly substituted pyrroles."[5] Tetrahedron Letters.

  • Ranu, B. C., & Dey, S. S. (2012). "Efficient One-Pot Synthesis of Substituted Pyrroles Catalyzed by Indium(III) Chloride." Tetrahedron.

Sources

Application Note: Microwave-Assisted Synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, a substituted pyrrole of interest in medicinal chemistry and materials science. By leveraging the principles of the Hantzsch pyrrole synthesis and the process intensification benefits of microwave irradiation, this method offers significant advantages over conventional heating approaches.[1][2][3][4] The protocol achieves rapid, clean, and high-yield synthesis, reducing reaction times from hours to mere minutes.[4][5] This document provides a comprehensive guide for researchers, including a detailed reaction mechanism, step-by-step protocol, safety considerations, and characterization data.

Introduction and Scientific Principle

Substituted pyrroles are a cornerstone structural motif in a vast array of biologically active compounds and functional materials.[6][7][8][9] The target molecule, Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, represents a valuable scaffold for further chemical elaboration in drug discovery programs. Traditional synthetic routes to such heterocycles often involve lengthy reaction times, harsh conditions, and laborious purification.[10]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions.[1][2][3] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating.[1][4][5] This leads to significantly reduced reaction times, often improved yields, and higher product purity by minimizing the formation of thermal degradation byproducts.[3][5]

This protocol adapts the classical Hantzsch pyrrole synthesis, a multicomponent reaction that condenses a β-ketoester, an α-haloketone, and an amine source to form the pyrrole ring.[6][7][9][11]

The key reactants for this specific synthesis are:

  • β-Ketoester: Methyl acetoacetate

  • α-Haloketone: 2-bromo-1-phenylpropan-1-one

  • Amine Source: Ammonium acetate (a convenient source of ammonia)

The reaction proceeds through the initial formation of an enamine from methyl acetoacetate and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final aromatic pyrrole product.[6][7][12]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCat. No.Quantity
Methyl acetoacetateReagentPlus®, ≥99%Sigma-Aldrich750901.0 mmol, 116 mg
2-Bromo-1-phenylpropan-1-one97%Sigma-AldrichB748071.0 mmol, 213 mg
Ammonium acetate≥98%, ACS ReagentSigma-AldrichA15422.0 mmol, 154 mg
Ethanol (EtOH)Anhydrous, ≥99.5%Sigma-AldrichE70233.0 mL
Ethyl acetate (EtOAc)ACS Reagent, ≥99.5%Fisher ScientificE145As needed
HexanesACS Reagent, ≥98.5%Fisher ScientificH302As needed
Saturated aq. NaHCO₃Laboratory PreparedN/AN/AAs needed
BrineLaboratory PreparedN/AN/AAs needed
Anhydrous MgSO₄≥97%Sigma-AldrichM7506As needed
10 mL Microwave Process VialN/ACEM/Anton Paar/BiotageN/A1
Magnetic Stir BarN/AN/AN/A1
Instrumentation
  • Monowave or Multimode Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator, Anton Paar Monowave) capable of controlled temperature and pressure operation.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Flash column chromatography system.

  • Analytical balance (4-decimal place).

  • TLC plates (Silica gel 60 F₂₅₄).

Reaction Workflow Diagram

The overall workflow from reaction setup to final product characterization is outlined below.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep_reactants Weigh Reactants: - Methyl Acetoacetate - 2-Bromo-1-phenylpropan-1-one - Ammonium Acetate prep_vial Combine in 10 mL Microwave Vial with EtOH and Stir Bar prep_reactants->prep_vial mw_reaction Irradiate in Reactor: - Temp: 120 °C - Time: 10 min - Power: Dynamic prep_vial->mw_reaction cooling Cool to Room Temp. mw_reaction->cooling transfer Transfer to Separatory Funnel cooling->transfer extract Dilute with EtOAc Wash with NaHCO₃ (aq) & Brine transfer->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate purify Purify by Flash Chromatography (Hexanes/EtOAc) concentrate->purify characterize Characterize Product: - NMR (¹H, ¹³C) - LC-MS - IR purify->characterize

Caption: Workflow for Microwave-Assisted Hantzsch Pyrrole Synthesis.

Step-by-Step Synthesis Protocol
  • Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add methyl acetoacetate (116 mg, 1.0 mmol), 2-bromo-1-phenylpropan-1-one (213 mg, 1.0 mmol), and ammonium acetate (154 mg, 2.0 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous ethanol to the vial.

  • Sealing: Securely cap the vial using a septum cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as specified in the table below. The reaction is typically run with temperature control, where the instrument's power output dynamically adjusts to maintain the set temperature.

ParameterValueJustification
Temperature 120 °CEnsures sufficient thermal energy for cyclization while minimizing degradation. Well above the boiling point of EtOH, requiring a sealed vessel.
Reaction Time 10 minutesSignificantly accelerated compared to hours or days for conventional heating.[4][8]
Microwave Power Dynamic/VariableStandard for modern reactors; power adjusts to maintain the target temperature.
Stirring 600 RPMEnsures homogeneous heating and mixing of reactants.
Pre-stirring 30 secondsEnsures the mixture is homogeneous before irradiation begins.
  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before handling.

  • Work-up: a. Open the vial and transfer the reaction mixture to a 50 mL separatory funnel. b. Dilute the mixture with ethyl acetate (20 mL). c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and brine (1 x 15 mL). d. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). c. Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate as a solid or viscous oil.

Reaction Mechanism Visualization

The Hantzsch synthesis proceeds via a well-established mechanism involving enamine formation, nucleophilic attack, and cyclization.[6][7][12]

G MAA Methyl Acetoacetate Enamine Enamine Intermediate MAA->Enamine + H₂O NH3 Ammonia (from NH₄OAc) NH3->Enamine + H₂O BKPP 2-Bromo-1-phenylpropan-1-one Alkylated Alkylated Intermediate BKPP->Alkylated Nucleophilic Attack - HBr Enamine->Alkylated Nucleophilic Attack - HBr Cyclized Cyclized Intermediate Alkylated->Cyclized Intramolecular Condensation Product Final Pyrrole Product Cyclized->Product Dehydration (- H₂O)

Caption: Simplified Mechanism of the Hantzsch Pyrrole Synthesis.

Expected Results and Characterization

  • Yield: >75% (isolated yield after purification).

  • Appearance: Off-white to pale yellow solid.

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the methyl ester, the ethyl group protons, the aromatic protons of the phenyl ring, and the pyrrole ring protons.

    • ¹³C NMR (100 MHz, CDCl₃): Resonances for all unique carbon atoms, including the ester carbonyl, the carbons of the pyrrole and phenyl rings, and the aliphatic carbons.

    • LC-MS (ESI+): A prominent peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of the product (C₁₄H₁₅NO₂ = 229.28 g/mol ).

Safety and Handling

  • Microwave Reactor: Operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the reaction vial. Ensure the safety interlocks are functioning correctly.

  • Chemical Hazards:

    • 2-Bromo-1-phenylpropan-1-one: Is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

  • Pressure: This reaction is performed in a sealed vessel at a temperature above the boiling point of the solvent, which will generate significant pressure. Use only certified microwave process vials and caps.

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate via the Hantzsch reaction.[1][13] The protocol is scalable, reproducible, and aligns with the principles of green chemistry by reducing energy consumption and reaction time.[2][3] This approach provides a reliable platform for the synthesis of diverse pyrrole libraries for applications in pharmaceutical and materials research.

References

  • VertexAI Search. Hantzch synthesis of pyrrole.
  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288.
  • Leonelli, F., & Mason, T. J. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 25(23), 5678.
  • Herath, A., & Cosford, N. D. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.
  • Herath, A., & Cosford, N. D. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace.
  • Wikipedia. Hantzsch pyrrole synthesis.
  • Singh, S., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Grokipedia. Hantzsch pyrrole synthesis.
  • Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
  • Minetto, G., et al. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392.
  • Sharma, P., & Sharma, N. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • Bandyopadhyaya, D., & Banik, B. K. (2017). MICROWAVE-INDUCED PAAL-KNORR REACTION WITH AMMONIUM CHLORIDE: SYNTHESIS OF PYRROLES. Heterocyclic Letters, 7(2), 473-474.
  • Stadler, A., & Kappe, C. O. (2001). Microwave-Assisted Synthesis of Pyrrole-2-Carboxamides. Synthesis, 2001(07), 1109-1113.
  • Organic Chemistry Portal. Hantzsch Pyrrole Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Hantzsch Synthesis of Substituted 2-Arylpyrroles.
  • Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic Letters, 12(22), 5182-5185.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • ResearchGate. Four-component synthesis of pyrrole-3-carboxylate derivativesa.
  • Wang, G., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2649.
  • Cella, R., & Stefani, H. A. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(02), 263-278.
  • Ambethkar, S., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(63), 38459-38481.
  • Kostadinov, A. L., et al. (2020). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 65(9), 873-892.
  • Tsoleridis, C. A., et al. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778.
  • ResearchGate. One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. Available at:

  • Sigma-Aldrich. 4-(1-Phenyl-ethyl)-1H-pyrrole-3-carboxylic acid methyl ester.

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to the Scale-Up of Methyl Pyrrole-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl pyrrole-3-carboxylates are pivotal structural motifs in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1][2] Transitioning their synthesis from the laboratory bench to industrial-scale production, however, presents a unique set of challenges that demand a robust, efficient, and controllable process. This guide provides an in-depth analysis of synthetic strategies, process optimization, and detailed protocols for the successful scale-up of methyl pyrrole-3-carboxylate manufacturing. We will explore the causality behind procedural choices, establish self-validating protocols through in-process controls, and ground our recommendations in authoritative scientific literature.

Strategic Analysis of Synthetic Routes for Industrial Production

The synthesis of the pyrrole core is well-established, with several named reactions offering pathways to this valuable heterocycle. However, not all laboratory methods are amenable to large-scale production. The selection of a synthetic route for scale-up must be guided by principles of process safety, economic viability, atom economy, and regulatory compliance.[][4]

Several classical methods exist for pyrrole synthesis, including the Hantzsch, Paal-Knorr, Knorr, and Van Leusen reactions.[5][6][7]

  • Hantzsch Synthesis: This multicomponent reaction involves condensing a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7] While versatile, the use of α-haloketones can present challenges in handling and stability at scale. However, modern adaptations, particularly using continuous flow chemistry, have demonstrated its potential for rapid analogue library synthesis and scale-up.[7][8][9][10][11]

  • Knorr Synthesis: This method involves the condensation of an α-amino ketone with a compound containing an activated methylene group.[5][6] The primary limitation for industrial application is often the stability and availability of the requisite α-amino ketone starting materials.

  • Van Leusen Reaction: This route utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an activated alkene.[12][13][14] It is particularly useful for preparing pyrroles with specific substitution patterns but can be limited by the cost and handling of the TosMIC reagent on a large scale.[14][15]

  • Paal-Knorr Synthesis: This is arguably one of the most direct and widely used methods, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[16][17][18] Its operational simplicity and high atom economy make it an attractive candidate for industrial production.[19]

Comparative Analysis of Key Synthetic Routes
Synthetic Route Starting Materials Key Advantages for Scale-Up Common Challenges & Mitigations
Hantzsch Synthesis β-ketoester, α-haloketone, Amine/Ammonia[7]Good for multicomponent assembly; Amenable to flow chemistry.[7][11]Use of lachrymatory/unstable α-haloketones; Moderate yields in traditional batch processes.[14] Mitigation: Flow chemistry improves safety and yield.[10]
Paal-Knorr Synthesis 1,4-dicarbonyl, Amine/Ammonia[18]High atom economy; Simple one-pot procedure; Can use water as a solvent.[14]Harsh traditional conditions (strong acid, heat)[19]; Potential for furan side-product formation.[14][18] Mitigation: Use of mild acid catalysts (e.g., acetic acid, solid acids) and optimized temperature control.[18][20]
Van Leusen Reaction TosMIC, Electron-deficient alkene[13]Mild reaction conditions; Access to pyrroles unsubstituted at certain positions.[14]Cost and handling of TosMIC reagent; Potential for side reactions of the TosMIC carbanion.[14][15] Mitigation: Careful control of base and temperature.

The Paal-Knorr Pathway: From Mechanism to Process Control

The Paal-Knorr synthesis proceeds via the formation of a hemiaminal upon attack of the amine on one carbonyl, followed by cyclization onto the second carbonyl and subsequent dehydration to form the aromatic pyrrole ring.[16]

Logical Diagram of the Paal-Knorr Synthesis

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Sequence 1_4_dicarbonyl 1,4-Dicarbonyl (e.g., Methyl 4,4-dimethoxy-3-oxobutanoate) Hemiaminal Hemiaminal Intermediate 1_4_dicarbonyl->Hemiaminal + Amine Amine Primary Amine / Ammonia Amine->Hemiaminal Cyclized_Intermediate Dihydroxypyrrolidine Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Pyrrole_Product N-Substituted Pyrrole (Methyl pyrrole-3-carboxylate) Cyclized_Intermediate->Pyrrole_Product - 2H₂O (Dehydration/Aromatization)

Caption: Paal-Knorr reaction pathway for pyrrole synthesis.

Controlling this pathway at scale is paramount. The primary competitive side reaction is furan formation, which is favored under strongly acidic conditions (pH < 3).[14][18] Therefore, maintaining a weakly acidic or neutral pH is a critical process parameter (CPP). The use of acetic acid as both a catalyst and solvent is a common and effective strategy.[18]

Detailed Scale-Up Protocol: Synthesis of Methyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

This protocol details a robust procedure for a representative methyl pyrrole-3-carboxylate, scalable from grams to kilograms. It is designed as a self-validating system with defined in-process controls (IPCs).

Materials and Equipment
  • Reactor: Glass-lined or stainless steel reactor appropriate for the intended scale, equipped with overhead stirring, temperature control (heating/cooling jacket), a reflux condenser, and ports for nitrogen blanketing and reagent addition.

  • Reagents:

    • Methyl 2-acetyl-3-oxopentanoate (1,4-dicarbonyl precursor)

    • Benzylamine (Primary amine)

    • Glacial Acetic Acid (Catalyst/Solvent)

    • Toluene (for azeotropic water removal, optional but recommended)

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

    • Heptane (for crystallization)

    • Ethyl Acetate (for crystallization)

Reagent Parameter Table (Example: 1 kg Scale)
Reagent MW ( g/mol ) Amount (kg) Volume (L) Moles Molar Eq.
Methyl 2-acetyl-3-oxopentanoate158.151.00~0.906.321.0
Benzylamine107.150.750.766.991.1
Glacial Acetic Acid60.054.003.8166.6-
Toluene (optional)92.142.002.3121.7-
Step-by-Step Manufacturing Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging:

    • Charge the reactor with glacial acetic acid (4.0 kg).

    • Begin agitation and establish a slow nitrogen sweep.

    • Charge the methyl 2-acetyl-3-oxopentanoate (1.00 kg).

    • Expertise Note: Charging the dicarbonyl into the acid first ensures it is well-solvated before the amine is introduced, promoting a homogeneous reaction environment.

  • Amine Addition:

    • Slowly add the benzylamine (0.75 kg) to the reactor via an addition funnel or pump over 30-60 minutes.

    • Causality: The reaction is exothermic. A controlled addition rate is crucial to maintain the internal temperature below 40°C, preventing potential side reactions and ensuring process safety.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to 100-110°C.

    • Maintain this temperature for 4-6 hours. If using toluene, set up for azeotropic removal of water using a Dean-Stark trap.

    • Trustworthiness (IPC #1): Monitor the reaction progress every hour by HPLC after the first 2 hours. The reaction is considered complete when the area % of the starting dicarbonyl is <1.0%. This data-driven checkpoint prevents premature work-up or unnecessary heating, optimizing reactor time.

  • Solvent Removal and Work-up:

    • Once the reaction is complete, cool the mixture to 50-60°C.

    • Distill off the acetic acid under reduced pressure.

    • Cool the resulting residue to room temperature (20-25°C).

    • Add ethyl acetate (5 L) and water (5 L) to the residue and agitate.

    • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH of the aqueous layer is 7-8.

    • Separate the organic layer. Wash the organic layer with brine (2 L).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add heptane until turbidity is observed.

    • Cool the mixture slowly to 0-5°C and hold for at least 2 hours to maximize crystal formation.

    • Expertise Note: A slow cooling profile is essential for forming larger, purer crystals, which are easier to filter and dry.

  • Isolation and Drying:

    • Isolate the solid product by filtration.

    • Wash the filter cake with cold heptane.

    • Dry the product under vacuum at 40-50°C until a constant weight is achieved.

    • Trustworthiness (IPC #2): The final product should be analyzed for purity (HPLC >99%), identity (¹H NMR, MS), and residual solvents (GC) to meet pre-defined specifications before release.

Overall Scale-Up Workflow and Quality Control

A successful scale-up operation is more than just the reaction; it is a comprehensive workflow from raw material qualification to final product release.

Diagram of the Manufacturing Workflow

Manufacturing_Workflow cluster_pre Pre-Production cluster_mfg Manufacturing cluster_post Post-Production RM_Sourcing Raw Material Sourcing & QC Process_Safety Process Hazard Analysis (PHA) RM_Sourcing->Process_Safety Reactor_Prep Reactor Prep (Clean, Purge) Process_Safety->Reactor_Prep Charging Reagent Charging Reactor_Prep->Charging Reaction Controlled Reaction (Temp, Time) Charging->Reaction IPC1 IPC: HPLC Monitoring Reaction->IPC1 Workup Quench & Extraction IPC1->Workup Reaction Complete Purification Crystallization Workup->Purification Isolation Filtration & Drying Purification->Isolation Final_QC Final QC Analysis (Purity, Identity) Isolation->Final_QC Packaging Packaging & Labeling Final_QC->Packaging Release Product Release Packaging->Release

Caption: End-to-end workflow for scaled manufacturing.

Regulatory and Safety Imperatives

When scaling up for pharmaceutical applications, all operations must adhere to Good Manufacturing Practices (GMP).[23] This includes rigorous documentation (batch records), equipment qualification, process validation, and operator training.[23] A thorough Process Hazard Analysis (PHA) should be conducted before the first scale-up campaign to identify and mitigate risks associated with exothermic reactions, handling of corrosive materials like acetic acid, and potential pressure build-up.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

  • Wikipedia. Pyrrole. Available from: [Link]

  • Gérardy, R., Monbaliu, J.C.M. Flow Chemistry for the Synthesis of Heterocycles. Springer Professional. Available from: [Link]

  • E3S Web of Conferences. Technology for the production of disubstituted pyrroles. Available from: [Link]

  • Semantic Scholar. Green Synthesis of Pyrrole Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available from: [Link]

  • Herath, A., Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available from: [Link]

  • Jagl, M. et al. (2023). Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes. Chemical Science. Available from: [Link]

  • 54 advances and challenges in the synthesis of pyrrole systems of a limited access. (n.d.). Available from: [Link]

  • Walsh Medical Media. (2023). Catalytic Advancements in Pyrrole Synthesis: Significance of Ionic Liquids. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • Michlik, S., & Kempe, R. (2013). A sustainable catalytic pyrrole synthesis. Nature Chemistry. Available from: [Link]

  • SciSpace. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Available from: [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis. Available from: [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. Available from: [Link]

  • Martínez-Ortiz, F. et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available from: [Link]

  • Organic Chemistry Portal. Van Leusen Reaction. Available from: [Link]

  • ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Available from: [Link]

  • Grokipedia. Van Leusen reaction. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • ResearchGate. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Available from: [Link]

  • Liu, M. et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. Available from: [Link]

  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Available from: [Link]

  • Google Patents. Purification of crude pyrroles - US5502213A.
  • Longdom Publishing. Progress in Active Pharmaceutical Ingredients (APIs): Investigating Innovative Synthesis Techniques and Regulatory Imperatives. Available from: [Link]

  • ResearchGate. (PDF) The Hantzsch pyrrole synthesis. Available from: [Link]

  • ResearchGate. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction | Request PDF. Available from: [Link]

  • ResearchGate. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available from: [Link]

  • Nieuwland, P. J. et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development. Available from: [Link]

  • Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • ACS Publications. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence | The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. EP0608688A1 - Process for the purification of crude pyrroles.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). Available from: [Link]

  • Rayapati, P. J., & Stewart, C. R. (1991). Purification to Homogeneity of Pyrroline-5-Carboxylate Reductase of Barley. Plant Physiology. Available from: [Link]

  • Bentham Science Publishers. (2017). Green Synthesis of Pyrrole Derivatives. Available from: [Link]

  • PMC. (2025). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. Available from: [Link]

  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Available from: [Link]

  • The Pharma Master. (2024). Regulatory Compliance in API Manufacturing. Available from: [Link]

  • How to Navigate Regulatory Requirements for Active Pharmaceutical Ingredient Production. (n.d.). Available from: [Link]

  • IJIRCT. (2024). Synthesis and Applications of Heterocyclic Compounds: A Short Review. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate. This resource is designed for researchers and drug development professionals aiming to optimize reaction yields and troubleshoot common issues encountered during this synthesis. We will explore the causality behind experimental choices, providing a framework for robust and reproducible results.

The synthesis of highly substituted pyrroles is a cornerstone of medicinal chemistry, with the pyrrole scaffold appearing in numerous pharmacologically active agents.[1] The target molecule, Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, presents specific challenges due to its substitution pattern. This guide focuses on a modified Hantzsch pyrrole synthesis, a versatile method for constructing such scaffolds.[2]

Proposed Synthetic Workflow: Modified Hantzsch Synthesis

The Hantzsch synthesis provides a convergent route to the pyrrole core by condensing an α-haloketone, a β-ketoester, and an amine/ammonia source. The general workflow is outlined below.

Hantzsch Synthesis Workflow start Starting Materials (β-Ketoester, α-Haloketone, Ammonia Source) enamine Step 1: Enamine Formation (β-Ketoester + Ammonia) start->enamine Reflux in EtOH alkylation Step 2: C-Alkylation (Enamine + α-Haloketone) enamine->alkylation Slow addition cyclization Step 3: Intramolecular Cyclization & Dehydration alkylation->cyclization Heat product Crude Product cyclization->product purification Purification (Chromatography) product->purification final Final Product (Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate) purification->final

Caption: General workflow for the Hantzsch pyrrole synthesis.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the synthesis.

Question 1: My reaction is resulting in a very low yield or is not proceeding to completion. What are the primary factors to investigate?

Answer: Low conversion is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality.

  • Reactivity of Starting Materials: The nucleophilicity of the amine source is critical. While ammonia is commonly used, amines with strong electron-withdrawing groups can react sluggishly.[3] For this N-unsubstituted pyrrole, ammonium acetate is a common choice, acting as both the ammonia source and a mild acid catalyst.

  • Catalyst Choice: The Hantzsch synthesis is often acid-catalyzed. The choice and concentration of this catalyst are crucial. While the reaction can be self-catalyzed by liberated HBr or HCl, adding a weak acid like acetic acid can accelerate the initial enamine formation and subsequent cyclization.[4] However, strongly acidic conditions (pH < 3) can promote the formation of furan byproducts or cause product degradation.[3][4]

  • Temperature and Reaction Time: Traditional Hantzsch and Paal-Knorr syntheses often require heating to proceed at a reasonable rate.[3][5] Insufficient temperature or reaction time will lead to an incomplete reaction. We recommend systematically screening temperatures from 60°C to the reflux temperature of your chosen solvent. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged heating once the reaction is complete, which can lead to byproduct formation.[3]

ParameterRecommendationRationale
Ammonia Source Ammonium acetateProvides ammonia and acts as a mild buffer/catalyst.
Catalyst Acetic Acid (catalytic)Accelerates enamine formation and cyclization without being overly harsh.[4]
Temperature 60°C to RefluxBalances reaction rate with potential for thermal degradation.
Monitoring TLCPrevents unnecessary heating and byproduct formation.
Question 2: I am observing a significant side product that is difficult to separate from my desired pyrrole. What could it be?

Answer: The most common side reactions in this synthesis are competitive N-alkylation and furan formation.

  • N-Alkylation vs. C-Alkylation: The key bond-forming step is the reaction of the enamine intermediate with the α-haloketone. This should occur via C-alkylation to form the linear precursor for cyclization. However, competitive N-alkylation can occur. The choice of solvent can influence this selectivity; protic solvents like ethanol can favor the desired C-alkylation pathway.[4]

  • Furan Byproduct Formation: This occurs through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl intermediate without the involvement of the amine.[3] This is especially prevalent under strongly acidic conditions.

Troubleshooting Side Products problem Low Yield / Major Side Product check_pH Check Reaction pH problem->check_pH check_addition Review α-Haloketone Addition problem->check_addition furan High Furan Impurity check_pH->furan TLC shows furan n_alkylation High N-Alkylation Impurity check_addition->n_alkylation Impurity observed acidic Condition: Too Acidic (pH < 3) furan->acidic solution_furan Solution: Use milder acid (e.g., Acetic Acid) or buffer with NaOAc. acidic->solution_furan fast_addition Cause: Fast addition / High local concentration n_alkylation->fast_addition solution_n Solution: Add α-haloketone slowly. Ensure enamine formation is complete first. fast_addition->solution_n

Caption: Decision tree for troubleshooting common side products.

To minimize these side reactions, ensure the initial enamine formation step is efficient before slowly adding the α-haloketone to the reaction mixture. This keeps the concentration of the halo-compound low, favoring reaction with the more abundant C-nucleophilic enamine.[4]

Question 3: My crude product is a dark, tarry material that is difficult to purify. How can I prevent this?

Answer: The formation of dark, polymeric, or tarry substances is a frequent problem in pyrrole synthesis and typically points to product or starting material degradation under harsh conditions.[3][6]

  • Cause: Pyrroles are electron-rich aromatic compounds and can be unstable toward strong mineral acids, which can protonate the ring and lead to polymerization.[6] Excessively high temperatures can also cause thermal decomposition.

  • Prevention Strategies:

    • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

    • Use a Milder Catalyst: Switch from a strong Brønsted acid to a weaker one (e.g., acetic acid) or a mild Lewis acid catalyst. Several modern protocols utilize milder catalysts like iodine or various metal salts to improve yields and reduce degradation.[5][7]

    • Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

    • Purification: If tar formation is unavoidable, it is crucial to remove it before chromatographic purification. This can sometimes be achieved by trituration with a non-polar solvent like hexanes or by filtering the crude product dissolved in a minimal amount of solvent through a short plug of silica gel or celite.

Question 4: I'm having difficulty with the final purification. What is the recommended method?

Answer: Purification of substituted pyrroles often requires column chromatography.

  • Technique: Flash column chromatography using silica gel is the standard method.

  • Eluent System: A gradient elution starting with a non-polar solvent system and gradually increasing polarity is recommended. A common starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate. For Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, a gradient from 95:5 to 80:20 Hexanes:Ethyl Acetate is a good starting point for optimization.

  • Characterization: After purification, confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the N-H proton in the ¹H NMR spectrum (typically a broad singlet) is a key diagnostic peak.

Detailed Experimental Protocol

This protocol is a generalized starting point based on the Hantzsch synthesis and should be optimized for your specific laboratory conditions.

Materials:

  • Methyl 3-amino-4-phenylpent-2-enoate (Enamine, 1.0 eq)

  • Methyl 2-chloroacetoacetate (α-haloketone equivalent, 1.05 eq)

  • Sodium acetate (Base, 1.5 eq)

  • Ethanol (Solvent)

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-ketoester (e.g., Methyl 4-phenyl-3-oxopentanoate) and ammonium acetate (1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the enamine intermediate. Monitor by TLC.[4]

  • Alkylation & Cyclization: To this mixture, add a solution of the α-haloketone (e.g., Methyl 2-chloroacetoacetate, 1.0 eq) in ethanol dropwise over 20-30 minutes.

  • Heat the reaction mixture to a gentle reflux (approx. 78°C for ethanol) and monitor its progress by TLC until the starting enamine is consumed.

  • Workup: Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

References
  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • BenchChem. (2025).
  • Balakrishna, A. et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
  • ResearchGate. (2018). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Semantic Scholar. (2016).
  • Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
  • SciSpace. (2015).

Sources

Purification strategies for removing impurities from pyrrole esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Pyrrole Esters

Case ID: PYR-EST-001 Topic: Impurity Removal & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Pyrrole esters are deceptive. While the ester group provides electron-withdrawing stability relative to the parent pyrrole, these compounds remain electron-rich, prone to acid-catalyzed polymerization ("tarring"), and susceptible to oxidative degradation (pinking/browning).

This guide moves beyond standard textbook procedures. It addresses the specific physicochemical behaviors of the pyrrole nucleus that cause standard purifications to fail.

Module 1: The "Black Tar" Defense (Oligomerization Control)

The Problem: You synthesized a pyrrole ester (e.g., via Paal-Knorr or Hantzsch), but upon concentration, the oil turned into a dark, viscous resin. The Science: Pyrroles are


-excessive. Even weak acids (including acidic sites on silica gel or trace acid from the reaction) can protonate the 

- or

-carbons, initiating an electrophilic attack by another pyrrole molecule. This chain reaction creates polypyrrole oligomers (tars).

Protocol A: The "Silica Plug" Filtration (De-tarring) Use this before attempting crystallization or high-resolution chromatography.

  • Preparation: Pack a short, wide sintered glass funnel with silica gel (approx. 5cm height).

  • Solvent Choice: Use a non-polar solvent system where your product has an

    
     (e.g., 20% EtOAc in Hexanes).
    
  • Filtration: Dissolve your crude tar in the minimum amount of Dichloromethane (DCM). Pour it over the silica pad.

  • Elution: Flush rapidly with the chosen solvent system.

    • Result: The polymeric tars (highly polar) stick to the top of the silica (black band). The monomeric pyrrole ester washes through.

  • Validation: Run a TLC of the filtrate. It should be yellow/orange, not black.

Module 2: Chromatographic Survival Guide

The Problem: Your compound streaks (tails) on the column, or pure fractions turn purple/black after sitting in the collection tubes. The Science: Standard silica gel is slightly acidic (pH ~5-6). This acidity is sufficient to decompose sensitive pyrrole esters during the time-scale of a flash column.

Protocol B: The "Buffered Silica" Method This is the Gold Standard for pyrrole purification.

  • The Modifier: Add 1% Triethylamine (TEA) to your mobile phase solvent system (e.g., 99:1 Hexanes:TEA).

  • Column Pre-treatment:

    • Pack the column with the TEA-spiked solvent.[1][2]

    • Flush with 2 column volumes (CV) of this solvent before loading your sample.

    • Mechanism:[3][4][5][6][7] The amine neutralizes the acidic silanol (Si-OH) sites on the silica.[1]

  • Elution: Run your gradient as normal, but maintain 0.5% - 1% TEA in the eluents.

  • Post-Column: Rotovap fractions immediately. Do not let them sit in light/air.

Visualization: Buffered Chromatography Workflow

BufferedColumn Start Crude Pyrrole Ester Check Check Silica Acidity Start->Check Standard Standard Silica (Risk of Decomposition) Check->Standard Stable? Buffered Buffered Silica (1% Et3N) Check->Buffered Sensitive/Streaking? Result Pure Stable Fractions Standard->Result Low Yield Risk Process Slurry Pack Column with Et3N/Hexanes Buffered->Process Load Load Sample Process->Load Elute Elute with 0.5% Et3N Mobile Phase Load->Elute Elute->Result

Figure 1: Decision pathway for selecting buffered chromatography to prevent acid-catalyzed decomposition.

Module 3: Crystallization Strategies

Pyrrole esters, unlike simple pyrroles, often crystallize well due to the dipole of the ester group. However, "oiling out" is common.

Table 1: Solvent Systems for Pyrrole Ester Recrystallization

Solvent SystemRatio (v/v)Best For...Tech Note
EtOH / Water 90:10 to 70:30General PurposeDissolve in hot EtOH; add water dropwise until turbid. Cool slowly.
Hexane / EtOAc VariableLipophilic EstersGood for removing non-polar impurities.
Toluene PureHigh MW EstersExcellent for removing "tar" traces (tars are often insoluble in cold toluene).
IPA (Isopropyl Alcohol) PureSterically hindered estersSlower evaporation promotes better crystal lattice formation.

Troubleshooting "Oiling Out": If your product forms an oil at the bottom of the flask instead of crystals:

  • Re-heat to dissolve the oil.

  • Add a "seed crystal" (if available) or scratch the glass surface with a rod.[8]

  • Critical Step: Add a trace amount of the anti-solvent (e.g., water or hexane) to increase supersaturation, but do not overwhelm the solution.

Module 4: Synthesis-Specific Cleanup

Scenario A: Paal-Knorr Synthesis (1,4-Diketone + Amine)

  • Impurity: Excess Amine or Unreacted Diketone.

  • Fix:

    • Amine Removal: Wash the organic layer with dilute HCl (0.1 M). Caution: Do not use strong acid or high concentration, or you will polymerize the pyrrole.

    • Water Removal: This reaction generates water. If the reaction stalls, use a Dean-Stark trap or add Molecular Sieves (4Å) to drive it to completion, reducing unreacted starting material [1].

Scenario B: Hantzsch Synthesis

  • Impurity: Dihydro-pyrrole intermediates (incomplete oxidation).

  • Fix: Treat the crude mixture with an oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simple air bubbling in refluxing acetic acid to force aromatization before attempting purification [2].

Visualization: General Purification Logic

PurificationLogic Crude Crude Reaction Mixture State Physical State? Crude->State Solid Solid State->Solid Crystalline Oil Oil / Tar State->Oil Viscous Recryst Recrystallization (See Table 1) Solid->Recryst Plug Silica Plug Filtration (Remove Polymers) Oil->Plug CheckPurity Final Purity Check Recryst->CheckPurity NMR/HPLC Chrom Flash Chromatography (Buffered w/ TEA) Plug->Chrom Chrom->CheckPurity

Figure 2: Logical workflow for determining the appropriate purification vector based on physical state.

Frequently Asked Questions (FAQ)

Q: My pyrrole ester turned pink/red overnight on the bench. Is it ruined? A: Not necessarily. Pyrroles are prone to auto-oxidation, forming colored "pyrrole-red" impurities even at ppm levels.

  • Fix: Dissolve in a small amount of charcoal (activated carbon) and hot ethanol, filter while hot, and recrystallize. Store future batches under Nitrogen/Argon in the dark [3].

Q: I have a yield of >100% and the NMR shows broad peaks. A: You likely have trapped solvent or oligomers. Pyrroles can trap chlorinated solvents (DCM/Chloroform) in their lattice.

  • Fix: Dry under high vacuum (0.1 mmHg) at 40°C for 12 hours. If peaks remain broad, perform the "Silica Plug" (Module 1) to remove oligomers.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade II or III) is often superior to silica for pyrroles because it lacks the acidic protons that catalyze decomposition. However, it is more expensive and has lower resolution. Use it if the TEA-buffered silica method fails [4].[1]

References

  • Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. Available at: [Link]

  • Hantzsch Pyrrole Synthesis . Organic Chemistry Portal. Available at: [Link]

  • Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Tips for Flash Column Chromatography . University of Rochester, Department of Chemistry. Available at: [Link]

Sources

Troubleshooting cyclization failures in pyrrole-3-carboxylate formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-3-CARB-FAIL Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are encountering cyclization failures in the synthesis of pyrrole-3-carboxylates . This scaffold is most commonly accessed via the Hantzsch Pyrrole Synthesis (condensation of


-keto esters, 

-halo ketones, and amines).[1][2]

The two most common failure modes for this specific architecture are:

  • The "Furan Divergence" (Feist-Benary Synthesis): Formation of a furan byproduct instead of the pyrrole due to oxygen vs. nitrogen nucleophilicity competition.

  • The "Black Tar" Scenario: Polymerization of electron-rich pyrrole intermediates due to oxidative stress or runaway aldol condensations.

This guide provides a root-cause analysis, specific troubleshooting steps, and validated protocols to correct these issues.

Module 1: The Hantzsch Synthesis (Primary Route)

Context: The Hantzsch synthesis builds the pyrrole ring by condensing a


-keto ester (providing the carboxylate at C3) with an 

-halo ketone and a primary amine (or ammonia).[2][3]
Diagnostic 1: "I isolated a white solid, but NMR shows it's a Furan."

Root Cause: This is the Feist-Benary side reaction. In the Hantzsch mechanism, there is a competition between the Enamine (formed by Amine +


-keto ester) and the Enolate  (formed by Base + 

-keto ester).
  • Path A (Desired): The Enamine attacks the

    
    -halo ketone 
    
    
    
    Pyrrole.
  • Path B (Failure): The Enolate (Oxygen nucleophile) attacks the

    
    -halo ketone 
    
    
    
    Furan.

Troubleshooting Protocol:

  • Pre-form the Enamine: Do not mix all three components at once. Stir the

    
    -keto ester and the amine (with a catalytic acid) for 30-60 minutes before adding the 
    
    
    
    -halo ketone. This locks the carbonyl into the nitrogen-nucleophile form [1].
  • Amine Stoichiometry: Ensure a slight excess (1.2 – 1.5 eq) of the amine/ammonia source. If using ammonium acetate, ensure it is dry; water promotes hydrolysis back to the enolate.

  • pH Adjustment: If using free amines, the reaction generates acid (HX). Add a mild base (e.g., pyridine or

    
    ) to neutralize the acid without promoting the Feist-Benary O-alkylation (which strong bases like hydroxide would favor).
    
Diagnostic 2: "The reaction turned into black tar immediately."

Root Cause: Pyrroles are electron-rich and prone to oxidative polymerization ("pyrrole red" formation), especially when substituted with alkyl groups. Alternatively, the


-halo ketone is thermally unstable.

Troubleshooting Protocol:

  • Temperature Control: The Hantzsch reaction is exothermic. Add the

    
    -halo ketone dropwise to the pre-formed enamine at 
    
    
    
    , then allow it to warm to room temperature. Only reflux if absolutely necessary for the final dehydration step.
  • Inert Atmosphere: Run the reaction under Argon/Nitrogen. Oxygen accelerates polymerization.

  • Solvent Switch: Switch from Ethanol (protic) to DMF or THF (aprotic). Protic solvents can sometimes stabilize the transition state for polymerization or side-reactions. However, note that protic solvents generally favor C-alkylation (desired) over N-alkylation (undesired) in enamine chemistry, so this is a trade-off [2].

Module 2: The Van Leusen Reaction (Alternative Route)

Context: If the Hantzsch method fails due to steric hindrance or specific substitution requirements, the Van Leusen reaction using TosMIC (Tosylmethyl isocyanide) is the gold standard for 3,4-disubstituted pyrroles.

Diagnostic 3: "No cyclization occurred with my Michael Acceptor."

Root Cause: The Van Leusen pyrrole synthesis requires an electron-deficient alkene (Michael acceptor). If your alkene is not sufficiently activated, the initial Michael addition of the TosMIC anion will not occur.

Troubleshooting Protocol:

  • Base Strength: The deprotonation of TosMIC requires a strong base.[4] If using

    
    , switch to NaH  or t-BuOK  in DMSO or THF [3].
    
  • Leaving Group Ability: Ensure the leaving group (typically the tosyl group) is not hindered.

  • Substrate Activation: If the alkene has electron-donating groups, this method will fail. You must install an electron-withdrawing group (EWG) like a ketone, ester, or nitrile on the alkene.[5]

Visual Troubleshooting Logic

The following diagram illustrates the critical decision points in the Hantzsch synthesis mechanism where the reaction diverges toward failure (Furan) or success (Pyrrole).

Hantzsch_Mechanism_Failure Start Reactants: Beta-Keto Ester + Alpha-Halo Ketone + Amine Decision1 Step 1: Nucleophile Formation Start->Decision1 Enamine Enamine Formed (Nitrogen Nucleophile) Decision1->Enamine Excess Amine / Pre-stir Enolate Enolate Formed (Oxygen Nucleophile) Decision1->Enolate Hydrolysis / Low Amine Eq Attack Attack on Alpha-Halo Ketone Enamine->Attack Enolate->Attack C_Alk C-Alkylation (Desired Path) Attack->C_Alk From Enamine O_Alk O-Alkylation (Feist-Benary Path) Attack->O_Alk From Enolate Cyclization Cyclization & Dehydration C_Alk->Cyclization Furan FAILURE: Furan Derivative O_Alk->Furan Acid Catalysis Pyrrole SUCCESS: Pyrrole-3-Carboxylate Cyclization->Pyrrole

Caption: Divergence pathways in Hantzsch Synthesis. Green paths indicate correct protocol adherence; Red paths indicate common failure modes (Feist-Benary).

Experimental Protocols
Protocol A: Optimized Hantzsch Synthesis (Enamine Pre-formation Method)

Best for: Standard Pyrrole-3-Carboxylates

  • Enamine Formation:

    • In a round-bottom flask, dissolve Ethyl Acetoacetate (1.0 eq) and Ammonium Acetate (1.5 eq) in Methanol (0.5 M concentration).

    • Stir at room temperature for 45 minutes .

    • Checkpoint: The solution may turn slightly yellow; this is normal.

  • Alkylation:

    • Cool the mixture to

      
       using an ice bath.
      
    • Dissolve

      
      -Halo Ketone (1.0 eq)  in a minimal amount of Methanol.
      
    • Add the halo ketone solution dropwise over 20 minutes. Rapid addition causes exotherms that lead to tars.

  • Cyclization:

    • Allow the mixture to warm to room temperature.

    • Stir for 2 hours. If TLC shows incomplete conversion, heat to reflux (

      
      )  for 1 hour.
      
    • Observation: A solid precipitate often forms upon cooling.

  • Workup:

    • Evaporate methanol under reduced pressure.

    • Redissolve residue in Ethyl Acetate/Water.

    • Wash organic layer with Brine. Dry over

      
      .
      
    • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for simple pyrroles to avoid decomposition on acidic silica.

Protocol B: Van Leusen Synthesis (TosMIC Method)

Best for: 3,4-Disubstituted Pyrroles or when Hantzsch fails due to sterics.

  • Preparation:

    • Flame-dry glassware and maintain an Argon atmosphere .

    • Suspend NaH (2.0 eq, 60% dispersion) in dry Ether or THF.

  • Addition:

    • Mix TosMIC (1.0 eq) and the Michael Acceptor (e.g., unsaturated ester) (1.0 eq) in dry DMSO/Ether (1:2 ratio).

    • Add this mixture dropwise to the NaH suspension.

    • Caution: Hydrogen gas evolution will occur. Ensure proper venting.

  • Reaction:

    • Stir at room temperature for 2-4 hours.

    • Add water slowly to quench excess NaH.[4]

  • Isolation:

    • Extract with Ether. The product often requires column chromatography (Neutral Alumina is safer than Silica for sensitive pyrroles).

Comparative Data: Method Selection
FeatureHantzsch SynthesisVan Leusen (TosMIC)Paal-Knorr
Primary Target Pyrrole-3-Carboxylates 3,4-Disubstituted Pyrroles2,5-Disubstituted Pyrroles
Key Risk Furan formation (Feist-Benary)Base sensitivity / NaH handlingAcid sensitivity
Atom Economy High (Water byproduct)Moderate (Tosyl group loss)High
Reaction pH Neutral to slightly acidicStrongly BasicAcidic
Typical Yield 50-70%60-85%70-90%
FAQ: Rapid Fire Troubleshooting

Q: My product decomposes on the silica column. What should I do? A: Pyrroles are acid-sensitive and can polymerize on acidic silica.

  • Fix 1: Add 1% Triethylamine to your eluent system to neutralize the silica.

  • Fix 2: Use Neutral Alumina instead of Silica Gel.

Q: I am getting a mixture of N-alkylated and C-alkylated products. A: This is a solvent effect.

  • Fix: Switch to a protic solvent (Ethanol/Methanol). Hydrogen bonding with the solvent solvates the nitrogen lone pair, making the Carbon of the enamine more nucleophilic (soft nucleophile) relative to the Nitrogen (hard nucleophile), favoring the desired C-alkylation [4].

Q: Can I use a substituted amine instead of ammonia in the Hantzsch protocol? A: Yes, primary amines work well (e.g., Methylamine, Aniline). However, sterically bulky amines (e.g., t-Butylamine) significantly retard the rate of enamine formation. You must increase the "Pre-formation" time in Protocol A Step 1 to 2-4 hours or use a Dean-Stark trap to force water removal.

References
  • Estévez, V., et al. (2014). "The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications." Synthesis, 46(15), 2001-2016. Link

  • Trautwein, A. W., et al. (1998).[6] "Hantzsch Pyrrole Synthesis on Solid Support." Bioorganic & Medicinal Chemistry Letters, 8(17), 2381-2384. Link[6]

  • Van Leusen, A. M., et al. (1972).[5] "A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethyl isocyanide." Tetrahedron Letters, 13(52), 5337-5340. Link

  • Li, J. J. (2009). "Hantzsch Pyrrole Synthesis." In: Name Reactions. Springer, Berlin, Heidelberg. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for 1-Phenylethyl Pyrrole Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for optimizing the reaction temperature in the substitution of 1-phenylethyl pyrrole. This resource is tailored for researchers, scientists, and drug development professionals navigating the complexities of pyrrole functionalization. Here, you will find in-depth troubleshooting advice and frequently asked questions designed to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts alkylation of 1-phenylethyl pyrrole is resulting in a low yield and a significant amount of polymer-like material. What is the likely cause and how can I mitigate this by adjusting the temperature?

A: This is a classic issue when working with electron-rich heterocycles like pyrrole. The formation of polymeric material is often a direct consequence of the high reactivity of the pyrrole ring, which can be exacerbated by strong Lewis acids and elevated temperatures.[1][2] Pyrrole is sensitive to strong acids, which can lead to protonation and subsequent polymerization.[3][4]

Causality:

  • Over-activation: The 1-phenylethyl group is an activating group, further increasing the electron density of the pyrrole ring and making it highly susceptible to electrophilic attack.

  • Lewis Acid Strength and Temperature: Strong Lewis acids, often required for Friedel-Crafts reactions, can promote polymerization, especially at higher temperatures.[1] The reaction rate increases with temperature, but so do the rates of side reactions like polymerization.

Troubleshooting & Optimization:

  • Initial Temperature Screening: Begin your optimization with a low temperature, for instance, 0 °C or even -20 °C, and gradually increase it while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This allows you to find the minimum temperature required for the desired substitution to occur without initiating significant polymerization.

  • Choice of Lewis Acid: Consider using a milder Lewis acid. While strong acids like AlCl₃ are common in Friedel-Crafts reactions, they can be too harsh for sensitive substrates like pyrrole.[1] Alternatives such as Zn(OTf)₂, Sc(OTf)₃, or even chiral phosphoric acids have been used successfully for Friedel-Crafts alkylations of pyrroles under milder conditions.[6][7][8]

  • Slow Addition of Reagents: Adding the electrophile or the Lewis acid slowly at a low temperature can help to control the reaction exotherm and maintain a low concentration of the reactive electrophile, thus minimizing side reactions.

Q2: I am observing a mixture of 2- and 3-substituted isomers in my reaction. How does temperature influence the regioselectivity, and what conditions favor the formation of a single isomer?

A: The regioselectivity of electrophilic substitution on the pyrrole ring is a delicate balance between kinetic and thermodynamic control, which can be significantly influenced by reaction temperature.[9][10] Generally, electrophilic attack at the C2 (α) position is kinetically favored due to the greater stabilization of the cationic intermediate through resonance.[3] However, the thermodynamic product can sometimes be the C3 (β) substituted isomer, especially with bulky substituents or under conditions that allow for equilibrium to be established.

Kinetic vs. Thermodynamic Control:

  • Kinetic Product (C2-substitution): Forms faster at lower temperatures because the activation energy for the formation of the C2-intermediate is lower.[9][11]

  • Thermodynamic Product (C3-substitution): Is the more stable product and is favored at higher temperatures, which provide enough energy to overcome the higher activation barrier and allow the reaction to become reversible, eventually settling on the most stable product.[9][12]

Strategies for Controlling Regioselectivity:

  • Low Temperature for C2-Selectivity: To favor the kinetically controlled C2-substituted product, conduct the reaction at a low temperature (e.g., 0 °C to room temperature). Short reaction times are also beneficial.[9]

  • Higher Temperature for C3-Selectivity (with caution): If the C3-substituted product is desired and is thermodynamically more stable, a higher reaction temperature may favor its formation. However, this must be balanced against the increased risk of polymerization and other side reactions.[1]

  • Solvent Effects: The choice of solvent can also influence regioselectivity.[13][14] Polar aprotic solvents like DMF or DMSO can sometimes alter the selectivity compared to nonpolar solvents. Experimenting with different solvents at various temperatures is recommended.

Q3: My reaction is very slow at room temperature. When I increase the temperature, I get a complex mixture of byproducts. What is the optimal temperature range I should explore?

A: Finding the right temperature window is crucial for reactions that are sluggish at ambient temperatures but prone to decomposition or side reactions at elevated temperatures. A systematic approach to temperature screening is essential.

Recommended Temperature Screening Protocol:

  • Start Low: Begin the reaction at a low temperature, such as 0 °C, and monitor for any product formation over a few hours.

  • Gradual Increase: If no reaction is observed, incrementally increase the temperature by 10-20 °C and continue monitoring. Common temperature points to check are room temperature (~25 °C), 40 °C, 60 °C, and 80 °C.[15]

  • Time Studies: At each temperature where product formation is observed, run time-course experiments to determine the optimal reaction time that maximizes the yield of the desired product while minimizing byproduct formation.

  • Consider Microwave Irradiation: For reactions that require high temperatures, microwave heating can sometimes provide a significant advantage by allowing for rapid heating to a precise temperature, often leading to shorter reaction times and cleaner reactions.[16]

Data Summary for Temperature Optimization:

Temperature (°C)ObservationRecommendation
-20 to 0No or very slow reactionUse as a starting point for highly reactive electrophiles.
25 (Room Temp)Slow reaction, clean product formationIncrease reaction time or consider a more active catalyst.
40 - 60Moderate reaction rateOptimal range for many substitutions. Monitor for byproduct formation.
80 - 120Fast reaction, potential for byproductsUse with caution, consider shorter reaction times or microwave heating.[5]
>120Significant decomposition/polymerizationGenerally avoid unless under specific, controlled conditions (e.g., flow chemistry).

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the temperature optimization of 1-phenylethyl pyrrole substitution.

Troubleshooting_Workflow start Start: Low Yield or Complex Mixture check_temp Initial Reaction Temperature? start->check_temp low_temp Low Temperature (< RT) check_temp->low_temp Low high_temp High Temperature (> 60°C) check_temp->high_temp High sub_low_yield Low Yield & Slow Reaction low_temp->sub_low_yield sub_byproducts Polymerization/Byproducts high_temp->sub_byproducts action_increase_temp Action: Gradually increase temperature (e.g., 40°C, 60°C). Monitor by TLC/LC-MS. sub_low_yield->action_increase_temp check_catalyst Catalyst Activity? action_increase_temp->check_catalyst catalyst_ok Sufficiently Active check_catalyst->catalyst_ok Yes catalyst_not_ok Potentially Inactive check_catalyst->catalyst_not_ok No end_success Optimized Reaction catalyst_ok->end_success action_stronger_catalyst Action: Consider a more active catalyst system. catalyst_not_ok->action_stronger_catalyst action_stronger_catalyst->end_success action_decrease_temp Action: Decrease temperature. Start at 0°C or below. sub_byproducts->action_decrease_temp check_reagent_add Reagent Addition? action_decrease_temp->check_reagent_add reagent_fast Rapid Addition check_reagent_add->reagent_fast Fast reagent_slow Slow/Dropwise Addition check_reagent_add->reagent_slow Slow action_slow_addition Action: Add electrophile/catalyst dropwise at low temperature. reagent_fast->action_slow_addition reagent_slow->end_success action_slow_addition->end_success

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening of Friedel-Crafts Alkylation

This protocol outlines a systematic approach to identify the optimal reaction temperature for the substitution of 1-phenylethyl pyrrole.

Materials:

  • 1-phenylethyl pyrrole

  • Alkylating agent (e.g., an alkyl halide or other electrophile)

  • Lewis acid catalyst (e.g., Zn(OTf)₂, Sc(OTf)₃)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Temperature-controlled bath (e.g., ice-water, dry ice-acetone, or a cryocooler)

  • TLC plates and developing chamber

  • LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-phenylethyl pyrrole (1.0 equiv) in the chosen anhydrous solvent.

  • Initial Cooling: Cool the solution to the starting temperature (e.g., 0 °C).

  • Catalyst Addition: Add the Lewis acid catalyst (typically 5-10 mol%) to the cooled solution and stir for 10-15 minutes.

  • Electrophile Addition: Slowly add the alkylating agent (1.0-1.2 equiv) to the reaction mixture.

  • Monitoring at Initial Temperature: Stir the reaction at the initial temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Temperature Increments: If little to no conversion is observed after 2-4 hours, increase the temperature by 20 °C.

  • Repeat Monitoring: Continue to monitor the reaction at the new temperature.

  • Identify Optimal Temperature: The optimal temperature is the lowest temperature at which a reasonable reaction rate is achieved with minimal formation of byproducts.

  • Quenching and Workup: Once the reaction is complete (as determined by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The electrophilic substitution on pyrrole proceeds via a resonance-stabilized cationic intermediate.

Mechanism cluster_0 Electrophilic Attack at C2 (Kinetic Pathway) cluster_1 Electrophilic Attack at C3 (Thermodynamic Pathway) pyrrole1 1-Phenylethyl Pyrrole intermediate1 Resonance-Stabilized Cationic Intermediate (3 Resonance Structures) pyrrole1->intermediate1 + E⁺ (Lower Ea) product1 C2-Substituted Product intermediate1->product1 - H⁺ pyrrole2 1-Phenylethyl Pyrrole intermediate2 Resonance-Stabilized Cationic Intermediate (2 Resonance Structures) pyrrole2->intermediate2 + E⁺ (Higher Ea) product2 C3-Substituted Product intermediate2->product2 - H⁺

Caption: Kinetic vs. Thermodynamic pathways for electrophilic substitution.

The stability of the intermediate cation determines the regioselectivity. Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, making it the kinetically favored pathway.[3]

References

  • A Solvent-Induced Reversal of Regioselectivity in the Suzuki Coupling of Pyrrole Esters. (2008). The Open Organic Chemistry Journal. [Link]

  • Joule, J. A., & Mills, K. (2016). Heterocyclic Chemistry (5th ed.). Chemistry Stack Exchange. [Link]

  • Wang, L., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. [Link]

  • Barišić, D., et al. (2021). Chiral phosphoric acid-catalyzed Friedel-Crafts reaction of 2,5-disubstituted and 2-monosubstituted pyrroles with isoindolinone-derived ketimines. FULIR. [Link]

  • A Solvent-Induced Reversal of Regioselectivity in the Suzuki Coupling of Pyrrole Esters. (2008). ResearchGate. [Link]

  • Friedel–Crafts alkylation reaction between pyrrole and NS. (n.d.). ResearchGate. [Link]

  • Shaktawat, V., et al. (2025). Temperature dependence of conductivity of polypyrrole doped with sulphuric acid. SciSpace. [Link]

  • Shaktawat, V., et al. (2025). Temperature dependence of conductivity of polypyrrole doped with sulphuric acid. [Link]

  • De Nanteuil, F., et al. (2021). Regiospecific Skeletal Editing of Azetines toward Halogenated Pyrroles. ACS Omega. [Link]

  • Trost, B. M., & Müller, C. (2008). Asymmetric Friedel-Crafts alkylation of pyrroles with nitroalkenes using a dinuclear zinc catalyst. Journal of the American Chemical Society. [Link]

  • Wang, L., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Publications. [Link]

  • Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry. [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). [Link]

  • Martínez, A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. [Link]

  • Pyrrole reaction. (n.d.). [Link]

  • Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • Zhang, Y., et al. (2022). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC - NIH. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Li, J., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. PubMed. [Link]

  • Balint, R., et al. (2013). Polypyrrole-based conducting polymers and interactions with biological tissues. PMC. [Link]

  • Kinetic vs Thermodynamic Control in Reactions. (n.d.). Scribd. [Link]

  • The effects of reaction temperature on the Friedel–Crafts alkylation.... (n.d.). ResearchGate. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega. [Link]

  • Lee, H., et al. (2025). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI. [Link]

  • Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. (2025). MDPI. [Link]

  • Andrey K. (2014). Electrophilic Substitution of Pyrrole and Pyridine. YouTube. [Link]

  • North, M., & Watson, A. J. A. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. MDPI. [Link]

  • Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. (n.d.). ResearchGate. [Link]

  • Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. (2024). ACS Publications. [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]

  • Pyrrole: Electrophilic Substitution Reactions Lecture 2. (2020). YouTube. [Link]

  • Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. (2025). ResearchGate. [Link]

  • Reversal of enantioselective Friedel–Crafts C3-alkylation of pyrrole by slightly tuning the amide units of N,N′-dioxide ligands. (n.d.). RSC Publishing. [Link]

  • Electrophilic Substitution reactions of Pyrrole (part -1. (2020). YouTube. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Pyrrole: Properties and Nomenclature. (n.d.). Scribd. [Link]

  • Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.). [Link]

  • Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Solubilization Strategies for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Physicochemical Challenges

Before attempting solubilization, it is critical to understand the molecular drivers of insolubility for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate . This molecule presents a classic "brick dust" profile: high crystallinity combined with moderate-to-high lipophilicity.[1][2]

PropertyValue (Est.)Implication for Solubility
Molecular Weight ~229.28 DaSmall molecule; diffusion is not the limiting factor.[1][2]
LogP (Octanol/Water) ~3.0 – 3.5Highly lipophilic.[1] Prefers lipid bilayers over aqueous buffers.[1]
pKa (Pyrrole NH) ~16.5Non-ionizable in physiological pH (1-14).[1][2][3] pH adjustment will not improve solubility.[1]
H-Bond Donors 1 (Pyrrole NH)Potential for strong intermolecular H-bonding in crystal lattice (high melting point).[1][2][3]
H-Bond Acceptors 2 (Ester O, Carbonyl O)Capable of interaction with polar solvents (DMSO, Ethanol).[1][2][3]
The Core Problem: Hydrophobic Hydration

The 1-phenylethyl substituent creates a significant hydrophobic surface area.[1] When introduced to water, water molecules must form an ordered "cage" (clathrate) around this hydrophobic region, which is entropically unfavorable.[2][3] Consequently, the system minimizes energy by aggregating the compound (precipitation).[2][3]

Troubleshooting Workflow (Decision Matrix)

Use this decision matrix to select the appropriate solubilization strategy based on your required final concentration and application.

SolubilityWorkflow Start Start: Define Requirement CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM (In Vitro / HTS) CheckConc->LowConc HighConc > 100 µM (In Vivo / Tox) CheckConc->HighConc Method1 Method A: Solvent Shift (DMSO/Buffer) LowConc->Method1 Method3 Method C: Complexation (HP-β-Cyclodextrin) HighConc->Method3 Precip Precipitation Observed? Method1->Precip Method2 Method B: Cosolvent + Surfactant (DMSO + Tween 80) Method2->Precip Method3->Precip Success Proceed to Experiment Precip->Success No Fail Switch Method Precip->Fail Yes Fail->Method2

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration requirements.

Technical Protocols & FAQs

Method A: The Solvent Shift (Kinetic Solubility)

Best For: In vitro assays, cell culture (Concentrations < 50 µM).[3]

Q: Why does my compound precipitate immediately when I add the DMSO stock to the buffer? A: This is caused by the "Oiling Out" effect.[1] When a droplet of DMSO stock hits the water, the DMSO diffuses away rapidly, leaving the hydrophobic compound stranded in a high-water environment where it nucleates instantly.[1][2][3]

Correct Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO to 1000x the final concentration (e.g., 10 mM).

  • Vortex the Buffer: Have your aqueous media (PBS or Media) vortexing before addition.[1]

  • Sub-surface Injection: Inject the DMSO stock slowly directly into the center of the vortex, below the surface.[3] This ensures rapid dispersion and prevents local high-concentration hotspots.[1][2]

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Method B: Surfactant-Assisted Solubilization

Best For: Intermediate concentrations (50 µM - 500 µM) or when Method A fails.[1][2]

Q: Which surfactant is compatible with pyrrole-3-carboxylates? A: Tween 80 (Polysorbate 80) is recommended.[1][2] The pyrrole scaffold is moderately lipophilic; Tween 80 forms micelles that can encapsulate the phenylethyl tail, preventing aggregation.[2][3]

Protocol:

  • Dissolve compound in DMSO (e.g., 20 mM).[1][3]

  • Add Tween 80 to the DMSO stock first (Ratio: 1:1 w/w relative to compound, or 5% of final volume).[3]

  • Add this mixture to the aqueous buffer.[1]

    • Mechanism:[1][3][4] The surfactant pre-coats the hydrophobic domains before they contact water.[1]

Method C: Cyclodextrin Complexation (Thermodynamic Solubility)

Best For: In vivo dosing (IP/IV/Oral), high concentrations (> 1 mM).[2][3]

Q: Why use Cyclodextrins (CDs) instead of just more DMSO? A: DMSO is toxic in vivo at high volumes.[1][3] Cyclodextrins (specifically HP-β-CD ) form inclusion complexes.[1][2][3] The hydrophobic cavity of the CD hosts the phenylethyl/pyrrole moiety, while the hydrophilic exterior ensures water solubility.[2][3]

Protocol (20% HP-β-CD Vehicle):

  • Vehicle Prep: Dissolve 20g of (2-Hydroxypropyl)-β-cyclodextrin in 100mL of dH2O. Filter sterilize (0.22 µm).

  • Compound Addition: Add the solid Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate directly to the CD solution.

  • Energy Input: Sonicate for 30–60 minutes at 37°C. The solution should turn clear.

    • Note: If it remains cloudy, adjust pH to 4.0 or 8.0 (though less effective for neutrals, it can alter zeta potential of micro-aggregates).[2][3]

Stability & Degradation Risks[1][3]

Q: Will the methyl ester hydrolyze in aqueous media? A: Yes, over time. Methyl esters are susceptible to hydrolysis, converting to the corresponding carboxylic acid (4-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid).[1][2]

  • Risk Factors: High pH (> 8.0), presence of esterases (in plasma/cell lysate), and prolonged storage in water.[2][3]

  • Mitigation: Prepare aqueous dilutions fresh immediately before use. Store stock solutions in 100% DMSO at -20°C (anhydrous).

Visualizing the Degradation Pathway:

Degradation Compound Methyl Ester (Lipophilic) Acid Carboxylic Acid (Ionizable, More Soluble) Compound->Acid Hydrolysis Methanol Methanol (Byproduct) Compound->Methanol Water + H2O / Esterase Water->Acid

Figure 2: Hydrolysis pathway of the methyl ester.[1][2][3] The resulting acid may have different biological activity and solubility profile.

Summary of Recommendations

ApplicationRecommended VehicleMax Conc. (Est.)[1][2][5][6]Notes
Cell Culture 0.1% DMSO in Media~10–20 µMAdd DMSO stock to vortexing media.[1][2]
IP Injection (Mouse) 5% DMSO / 5% Tween 80 / 90% Saline~1–2 mg/mLInject slowly.[1][2][3] Warm to 37°C before use.
Oral Gavage 20% HP-β-CD in Water> 5 mg/mLRequires sonication.[1][2] Gold standard for bioavailability.[1]

References

  • Lipinski, C. A. (2000).[1][2][3] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][7] Journal of Pharmacological and Toxicological Methods.

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Savjani, K. T., et al. (2012).[1][3] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1]

  • PubChem Compound Summary. (2025). "Pyrrole-3-carboxylic acid derivatives." National Library of Medicine.[1]

Sources

Minimizing side reactions during the methylation of pyrrole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the methylation of pyrrole carboxylic acids. This guide, designed for experienced researchers, addresses common challenges and provides in-depth solutions to minimize side reactions during this critical transformation. As Senior Application Scientists, we understand that success in the lab is not just about following steps, but about understanding the underlying chemistry to make informed decisions.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the methylation of pyrrole carboxylic acids.

Q1: What are the primary competing side reactions I should be aware of when methylating a pyrrole carboxylic acid?

A1: The main side reactions include:

  • N-methylation: Methylation of the pyrrole nitrogen instead of the carboxylic acid.

  • C-methylation: Methylation at one of the carbon atoms of the pyrrole ring.

  • Decarboxylation: Loss of the carboxylic acid group, especially under harsh acidic or basic conditions.[1][2][3]

  • Over-methylation: In some cases, multiple methyl groups can be added to the molecule.[4]

Q2: I'm observing both N-methylation and O-methylation (esterification). How can I favor esterification?

A2: To favor O-methylation (esterification) over N-methylation, consider these strategies:

  • Choice of Methylating Agent: Reagents like diazomethane and trimethylsilyldiazomethane (TMS-diazomethane) are highly selective for methylating carboxylic acids in the presence of less acidic N-H bonds.[5][6][7][8]

  • Protecting Groups: Protecting the pyrrole nitrogen with a suitable group, such as a tosyl (Ts) or a Boc group, can prevent N-methylation.[9][10]

  • Reaction Conditions: Using a non-basic or mildly acidic environment can favor esterification. Strong bases will deprotonate the pyrrole nitrogen, making it more nucleophilic and prone to methylation.[11]

Q3: My reaction with methyl iodide and a base is giving low yields of the desired methyl ester. What's going wrong?

A3: Methyl iodide with a base like potassium carbonate is a common method, but it can lead to a mixture of products.[12][13] The base can deprotonate both the carboxylic acid and the pyrrole nitrogen, leading to competitive N- and O-methylation. The iodide leaving group can also participate in unwanted side reactions.[12] To improve your results, you might need to switch to a more selective methylating agent or use a protecting group strategy.

Q4: Is there a safer alternative to diazomethane for selective methylation of the carboxylic acid?

A4: Yes, trimethylsilyldiazomethane (TMS-diazomethane) is a much safer and commercially available alternative to the highly toxic and explosive diazomethane.[6][14][15] It offers similar high chemoselectivity for the methylation of carboxylic acids.[5][16]

II. Troubleshooting Guide: From Problem to Solution

This section provides a more detailed breakdown of specific issues you might encounter and the steps to resolve them.

Issue 1: Predominant N-Methylation

Symptoms:

  • Major product identified as the N-methyl pyrrole derivative.

  • Low yield of the desired methyl ester.

Root Cause Analysis: The pyrrole nitrogen, although a weak acid, can be deprotonated under basic conditions, rendering it a potent nucleophile. Reagents like methyl iodide or dimethyl sulfate in the presence of a strong base will readily methylate the nitrogen.[11]

Solutions:

  • Change of Reagent:

    • Diazomethane or TMS-Diazomethane: These reagents are the gold standard for selective methylation of carboxylic acids. The mechanism involves protonation of the diazomethane by the more acidic carboxylic acid, followed by nucleophilic attack of the carboxylate on the resulting methyldiazonium species.[7][8][17][18][19]

  • Protecting Group Strategy:

    • Protect the pyrrole nitrogen with an electron-withdrawing group like tosyl (Ts) or Boc. This reduces the nucleophilicity of the nitrogen. The protecting group can be removed later in the synthetic sequence.

  • Phase Transfer Catalysis (PTC):

    • PTC can sometimes offer improved selectivity by carefully controlling the reaction environment at the interface of two immiscible phases.[20][21][22][23]

Issue 2: Significant C-Methylation Observed

Symptoms:

  • Isolation of isomers with a methyl group on the pyrrole ring.

  • Complex product mixture observed by TLC or NMR.

Root Cause Analysis: The pyrrole ring is electron-rich and susceptible to electrophilic attack. Certain methylating agents, particularly under conditions that can generate a methyl carbocation-like species (e.g., some Lewis acid conditions), can lead to Friedel-Crafts-type C-methylation.

Solutions:

  • Avoid Harshly Acidic Conditions: Strong acids can protonate the pyrrole ring, increasing its reactivity towards electrophiles.

  • Use "Softer" Methylating Agents: Reagents like methyl iodide are considered "soft" electrophiles and are less prone to C-alkylation compared to more reactive "hard" electrophiles.[12]

  • Directing Groups: In some cases, the carboxylic acid group itself can direct methylation to specific ring positions. Understanding the electronic properties of your specific pyrrole carboxylic acid is key.

Issue 3: Decarboxylation of the Starting Material or Product

Symptoms:

  • Gas evolution (CO2) observed during the reaction.

  • Presence of the corresponding pyrrole (without the carboxylic acid) in the product mixture.

Root Cause Analysis: Pyrrole-2-carboxylic acids are particularly prone to decarboxylation, especially under acidic conditions.[1][3][24][25] The mechanism can involve protonation of the pyrrole ring, which facilitates the loss of carbon dioxide.

Solutions:

  • Mild Reaction Conditions: Avoid high temperatures and strong acids.

  • Use of Diazomethane or TMS-Diazomethane: These reagents operate under very mild, neutral conditions, which minimizes the risk of decarboxylation.[15]

  • Careful pH Control: If using other methods, maintaining a neutral or slightly basic pH is crucial.

Comparative Table of Common Methylating Agents
Methylating AgentSelectivity for COOHSafety ConcernsTypical ConditionsKey Side Reactions
Diazomethane (CH₂N₂) ** ExcellentHighly toxic, explosive[7][18]Ethereal solution, room temp.None, if used correctly
TMS-Diazomethane ((CH₃)₃SiCHN₂) **ExcellentToxic, but much safer than diazomethane[6]Methanol/Toluene, room temp.Formation of silyl methyl esters if methanol is omitted[6]
Methyl Iodide (CH₃I) + Base Moderate to PoorToxicBase (e.g., K₂CO₃), solvent (e.g., acetone, DMF)N-methylation, C-methylation[12][13]
Dimethyl Sulfate ((CH₃)₂SO₄) + Base Moderate to PoorHighly toxic, carcinogenic[26][27][28]Base (e.g., K₂CO₃), solvent (e.g., acetone)N-methylation, C-methylation

III. Experimental Protocols

Protocol 1: Selective Methylation using Trimethylsilyldiazomethane (TMS-Diazomethane)

This protocol is recommended for its high selectivity and improved safety profile compared to diazomethane.

Step-by-Step Methodology:

  • Dissolve the Substrate: Dissolve the pyrrole carboxylic acid (1.0 eq) in a mixture of toluene and methanol (typically a 4:1 to 10:1 ratio). The concentration should be around 0.1-0.5 M.

  • Cool the Reaction: Cool the solution to 0 °C in an ice bath.

  • Add TMS-Diazomethane: Slowly add a 2.0 M solution of TMS-diazomethane in hexanes (1.1-1.2 eq) dropwise to the stirred solution. You will observe the evolution of nitrogen gas.

  • Monitor the Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the Reaction: Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Protection Followed by Methylation

This two-step approach is robust when high selectivity is required and the use of diazomethane or its analogues is not feasible.

Part A: N-Tosylation

  • Dissolve the Pyrrole: Dissolve the pyrrole carboxylic acid (1.0 eq) in a suitable solvent like THF or DMF.

  • Add Base: Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Add Tosyl Chloride: After hydrogen evolution ceases, add tosyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature.

  • Work-up and Isolation: Quench the reaction with water, extract with an organic solvent, and purify the N-tosylated pyrrole carboxylic acid.

Part B: Methylation of the N-Protected Acid

  • Dissolve the N-Protected Acid: Dissolve the N-tosylated pyrrole carboxylic acid (1.0 eq) in a solvent like acetone or DMF.

  • Add Base and Methyl Iodide: Add potassium carbonate (K₂CO₃, 2-3 eq) and methyl iodide (CH₃I, 1.5-2.0 eq).

  • Heat the Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up and Purification: After completion, cool the reaction, filter off the solids, and concentrate the filtrate. Purify the resulting methyl ester by column chromatography.

IV. Visualizing the Reaction Pathways

Decision-Making Workflow for Troubleshooting

troubleshooting_workflow start Problem: Low Yield of Desired Methyl Ester check_side_products Identify Major Side Product(s) by NMR/MS start->check_side_products n_methylation N-Methylation is Predominant check_side_products->n_methylation N-Methylated Product c_methylation C-Methylation is Observed check_side_products->c_methylation C-Methylated Product decarboxylation Decarboxylation Occurs check_side_products->decarboxylation Decarboxylated Product solution_n Solution: 1. Use TMS-Diazomethane 2. Protect Pyrrole Nitrogen n_methylation->solution_n solution_c Solution: 1. Avoid Strong Acids 2. Use 'Softer' Methylating Agent c_methylation->solution_c solution_d Solution: 1. Use Milder Conditions (e.g., TMS-Diazomethane) 2. Avoid High Temperatures and Strong Acids decarboxylation->solution_d

Caption: Troubleshooting workflow for methylation side reactions.

General Reaction Scheme: Competing Pathways

reaction_pathways start Pyrrole Carboxylic Acid + Methylating Agent ester Desired Product: Methyl Ester (O-Methylation) start->ester Selective Conditions (e.g., TMS-Diazomethane) n_methyl Side Product: N-Methyl Pyrrole start->n_methyl Basic Conditions (e.g., MeI, K2CO3) c_methyl Side Product: C-Methyl Pyrrole start->c_methyl Harsh/Acidic Conditions decarboxylated Side Product: Pyrrole (Decarboxylation) start->decarboxylated High Temp / Strong Acid

Caption: Competing reaction pathways in pyrrole methylation.

V. References

  • Bandini, M., Bottoni, A., Eichholzer, A., & Miscione, G. P. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]

  • Bandini, M., Bottoni, A., Eichholzer, A., & Miscione, G. P. (2025). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate. [Link]

  • Chemical & Engineering News. (2012). Diazomethane makes methyl esters from carboxylic acids. cen.acs.org. [Link]

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • Dunn, P. J., et al. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Encyclopedia.pub. (2022). Methyl Iodide. [Link]

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]

  • Lee, G. K.-J. (1970). Studies on the mechanisms of decarboxylation of pyridine- and pyrrole- carboxylic acids. MSpace. [Link]

  • Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

  • Organic-Synthesis.com. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. ResearchGate. [Link]

  • Rzepa, H. (2012). Mechanism of the diazomethane alkylation of a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Saha, et al. (n.d.). Organic Chemistry-4. spcmc.ac. [Link]

  • Shavrin, K. N., & Dotsenko, V. V. (2009). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Europe PMC. [Link]

  • Suthoju, S. (2020). Please suggest best process for N-methyl pyrrole synthesis? ResearchGate. [Link]

  • Wandless, T. J. (n.d.). Protecting Groups. Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfate. [Link]

  • Wikipedia. (n.d.). Iodomethane. [Link]

  • Wikipedia. (n.d.). Trimethylsilyldiazomethane. [Link]

  • Wuts, P. G. M. (n.d.). Protecting Groups. Wikipedia. [Link]

Sources

Technical Support Center: Stability of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate. As a valued partner in research and development, we understand that navigating the complexities of heterocyclic chemistry is paramount to your success. Pyrrole-containing compounds are foundational scaffolds in medicinal chemistry and materials science; however, their inherent electronic properties present unique stability challenges, particularly under acidic conditions. This guide is designed to provide you with expert insights, troubleshooting strategies, and validated protocols to ensure the integrity of your compound throughout your experimental workflows.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm observing rapid degradation of my compound in an acidic solution (e.g., during reaction workup, purification, or HPLC analysis). What is the likely cause?

A1: This is a common and expected observation for many pyrrole derivatives. The degradation of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate in an acidic environment is primarily driven by two concurrent chemical processes:

  • Acid-Catalyzed Polymerization: The pyrrole ring is an electron-rich aromatic system. In the presence of acid, the ring becomes protonated, which significantly increases its electrophilicity.[1] This activated pyrrole cation is then susceptible to nucleophilic attack by another neutral pyrrole molecule. This process initiates a chain reaction, leading to the formation of ill-defined oligomers and polymers.[2][3] This is often the dominant degradation pathway and can manifest in your analysis as a rising, broad baseline "hump" or a series of closely-eluting, unresolved peaks in an HPLC chromatogram. Even dilute acids can catalyze this polymerization.[4]

  • Acid-Catalyzed Ester Hydrolysis: The methyl ester functional group at the C3 position is susceptible to hydrolysis under acidic conditions, a reversible reaction that yields the corresponding carboxylic acid (4-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid) and methanol.[5][6] While typically slower than polymerization, this pathway generates a distinct and identifiable degradation product. The reaction equilibrium can be influenced by the concentration of water in the system.[6]

It is the combination of these two pathways that accounts for the observed instability. The rate and extent of each pathway are dependent on factors such as acid strength, concentration, temperature, and solvent composition.

Q2: What are the expected degradation products I should be looking for?

A2: Based on the mechanisms described above, you should monitor for two distinct classes of degradation products:

  • Primary Degradant (Hydrolysis): The most predictable and discrete degradation product is 4-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid . This product will have a different retention time in reverse-phase HPLC (typically earlier, due to increased polarity) and a different mass-to-charge ratio (m/z) in mass spectrometry.

  • Polymerization Products: These are generally not single, well-defined species but rather a complex mixture of oligomers. They are often difficult to characterize fully and may not be readily observed as sharp peaks by HPLC-UV. Instead, they contribute to a complex chromatogram and a general loss of the parent compound's mass balance.

The diagram below illustrates these competing degradation pathways.

G cluster_main Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate cluster_pathways cluster_hydrolysis Pathway 1: Ester Hydrolysis cluster_polymerization Pathway 2: Ring Polymerization Parent Parent Compound (C₁₄H₁₅NO₂) Hydrolysis_Product 4-(1-phenylethyl)-1H-pyrrole-3-carboxylic acid (Discrete Degradant) Parent->Hydrolysis_Product H⁺, H₂O (Reversible) Polymer_Product Oligomers / Polymers (Complex Mixture) Parent->Polymer_Product H⁺ (Irreversible) p1 p2

Caption: Primary and Secondary Acid-Catalyzed Degradation Pathways.

Q3: How can I mitigate this degradation during my experimental procedures (e.g., workups, purification)?

A3: Minimizing exposure to acidic conditions is critical. Here are several field-proven strategies:

  • Reaction Workup: Avoid acidic aqueous washes (e.g., 1M HCl). Instead, use neutral (brine) or mildly basic solutions (e.g., saturated aqueous sodium bicarbonate) to quench reactions and neutralize any acid catalysts.

  • Purification:

    • Chromatography: For silica gel chromatography, consider pre-treating the silica with a small amount of a non-nucleophilic base like triethylamine (e.g., by including 0.1-1% triethylamine in your eluent) to neutralize acidic sites on the silica surface.

    • HPLC: If acidic mobile phase modifiers (like formic acid or TFA) are necessary for peak shape, use the lowest possible concentration (e.g., 0.05% instead of 0.1%). More importantly, minimize the time the sample spends in the acidic mobile phase before injection. Avoid letting samples sit on the autosampler for extended periods. Whenever possible, opt for mobile phase systems buffered closer to neutral pH (e.g., ammonium acetate or ammonium formate, pH 6-7).

  • Storage: Store the compound, both in solid form and in solution, under neutral and anhydrous conditions. If preparing stock solutions, use aprotic solvents like DMSO or acetonitrile and store at low temperatures (0-5°C or colder). Avoid protic or acidic solvents for long-term storage.

Q4: I need to perform a forced degradation study according to ICH guidelines. What conditions should I use to assess acidic stability?

A4: A forced degradation (or stress testing) study is essential to understand the intrinsic stability of your molecule and to develop a stability-indicating analytical method.[7][8] The goal is not to completely destroy the compound, but to induce a modest amount of degradation (typically 5-20%) to ensure that any potential degradation products can be resolved from the parent peak and accurately quantified.[9]

A systematic approach is required. You should test a range of acid concentrations and temperatures to find conditions that yield the target degradation level within a reasonable timeframe (e.g., hours to days).

Stress ConditionAcid ConcentrationTemperatureRationale
Mild 0.01 M HClRoom Temperature (25°C)A starting point to assess baseline sensitivity.
Intermediate 0.1 M HClRoom Temperature (25°C)A standard ICH condition for many compounds.
Accelerated 0.1 M HCl50 - 80°CTo increase the degradation rate if it is too slow at RT.
Harsh 1 M HCl50 - 80°CUsed only if no degradation is observed under milder conditions.

Key Control Experiments: You must include a "time-zero" sample (analyzed immediately after adding acid) and a control sample (compound in the same solvent without acid, kept at the highest temperature) to ensure that the observed degradation is due to the acid and not simply thermal decomposition.

See the detailed protocol below for a step-by-step methodology.

Validated Experimental Protocols

Protocol 1: Acidic Forced Degradation Stress Testing

This protocol provides a systematic workflow for evaluating the stability of your compound under acidic stress, consistent with ICH guidelines.[7][10]

Methodology:

  • Preparation of Stock Solution:

    • Accurately prepare a 1.0 mg/mL stock solution of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate in a 50:50 (v/v) mixture of acetonitrile and water. This solvent choice ensures solubility and compatibility with both the aqueous acid and reverse-phase HPLC analysis.

  • Setup of Stress Conditions:

    • Label a series of amber glass vials for each condition (e.g., "0.1M HCl, 50°C, 2h").

    • For each vial, add 1.0 mL of the stock solution.

    • Add 1.0 mL of the appropriate acidic solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

    • Prepare control samples by adding 1.0 mL of water instead of the acid solution.

  • Incubation:

    • Immediately take an aliquot from one vial for "time-zero" analysis (see step 4).

    • Place the vials in a calibrated oven or water bath set to the desired temperature (e.g., 50°C).

    • Pull samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching and Preparation:

    • At each time point, withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately neutralize the acid by diluting it into a vial containing 900 µL of a 50:50 acetonitrile/water mobile phase that is buffered at a neutral pH (e.g., containing ammonium acetate). This step is critical to stop further degradation before analysis.

    • The final concentration for analysis will be 0.05 mg/mL.

  • Analysis:

    • Analyze all samples (time-zero, stressed, and control) using a validated stability-indicating HPLC method (see Protocol 2).

    • Determine the percent degradation by comparing the peak area of the parent compound in the stressed sample to the time-zero or control sample. Calculate the relative percent area of any new peaks formed.

Sources

Technical Support Center: High-Purity Pyrrole Carboxylate Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: PYR-CRYST-001 Subject: Solvent System Selection & Troubleshooting for Pyrrole Carboxylates

Executive Summary

Pyrrole carboxylates are critical intermediates in the synthesis of heme analogs, kinase inhibitors (e.g., Sunitinib), and statins (e.g., Atorvastatin). However, they present a unique purification paradox: they are electron-rich, making them prone to oxidative polymerization ("pyrrole black"), yet they often possess high melting points due to intermolecular hydrogen bonding (NH donor


 Carbonyl acceptor).

This guide provides a self-validating logic for solvent selection, specifically engineered to balance solubility against the risk of thermal degradation and decarboxylation.

Part 1: Solvent System Selector

Core Principle: Pyrrole carboxylates are "Janus" molecules—they have a lipophilic aromatic core and a polar H-bonding tail. Your solvent system must disrupt the crystal lattice (break H-bonds) without facilitating oxidative coupling.

Primary Solvent Systems (The "Go-To" List)
System TypeSolvent Pair (Solvent / Antisolvent)Target ClassOperational Notes
Polar/Protic Ethanol (Abs.) / Water Simple esters (e.g., Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate)Gold Standard. High solubility at boil; water drastically reduces solubility. Warning: Avoid if ester is hydrolysis-sensitive.
Polar/Aprotic Ethyl Acetate / Heptane Lipophilic / Halogenated PyrrolesExcellent for removing non-polar tars. Heptane is preferred over Hexane for higher boiling point (98°C vs 68°C), preventing premature "crashing out."
Aromatic Toluene / (None or Heptane) High-Melting / Fused PyrrolesUse for compounds with MP > 150°C. Risk: Toluene is hard to remove (high BP).
Chlorinated DCM / Pentane Thermally Labile PyrrolesCold Crystallization only. Dissolve in DCM, layer Pentane, and store at -20°C. Do not heat.
Solvent Selection Decision Tree

SolventSelection Start Start: Analyze Pyrrole Substrate CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 150°C CheckMP->HighMP LowMP MP < 100°C CheckMP->LowMP Toluene System A: Toluene (Hot Filtration Required) HighMP->Toluene Stable to Heat CheckPolarity Check Polarity/Functionality LowMP->CheckPolarity EtOH_H2O System B: Ethanol/Water (Standard) CheckPolarity->EtOH_H2O Simple Ester/Acid EtOAc_Hept System C: EtOAc/Heptane (Lipophilic) CheckPolarity->EtOAc_Hept Halogenated/Lipophilic ColdLayer System D: DCM/Pentane (Layering/Cold) CheckPolarity->ColdLayer Thermally Unstable

Figure 1: Decision logic for selecting the initial solvent system based on thermal stability and melting point.

Part 2: Troubleshooting & FAQs

Q1: My solution turned dark brown/black upon heating. What happened? A: You have generated "Pyrrole Black." Pyrroles are electron-rich and susceptible to oxidative polymerization, accelerated by heat and light.

  • The Fix:

    • Perform the dissolution under an inert atmosphere (

      
       or 
      
      
      
      ) if possible.
    • Activated Charcoal Treatment: Add activated carbon (Norit) to the hot solution (carefully, to avoid boil-over).

    • Hot Filtration: Filter through a pre-warmed Celite pad. The carbon adsorbs the high-molecular-weight colored polymers.

    • Critical Note: Do not boil for prolonged periods. Dissolve rapidly and filter immediately.

Q2: The product is "oiling out" (forming liquid droplets) instead of crystallizing. A: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. It usually means the melting point of your solvated compound is lower than the boiling point of your solvent.[1][2]

  • The Fix:

    • Re-heat to redissolve the oil.

    • Add Seed Crystals: Add a tiny amount of pure solid at a temperature just below the saturation point. This provides a nucleation surface, bypassing the oil phase.

    • Increase Solvent Volume: Slightly dilute the solution. A lower concentration lowers the saturation temperature, potentially allowing crystals to form before the oil phase separates.

    • Switch Solvents: If using Ethanol/Water, increase the Ethanol ratio. Water acts as a strong antisolvent and often forces oiling out if added too quickly.

Q3: I lost my carboxylic acid moiety (Decarboxylation). A: Pyrrole-2-carboxylic acids are prone to thermal decarboxylation, especially in acidic media or at high temperatures (


C).
  • The Fix:

    • Avoid Acidic Solvents: Ensure your solvent is neutral. Do not use unbuffered acetic acid.

    • Temperature Control: Keep the bath temperature below 80°C. If the compound requires higher temperatures to dissolve, use a better solvent (e.g., switch from Toluene to DMF/Water) to lower the thermal load, or use Cold Layering (System D).

Part 3: Validated Protocol (The "Gold Standard")

Target Compound: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (or similar analogs).[3] Method: Mixed-Solvent Recrystallization (Ethanol/Water).

Step-by-Step Workflow
  • Dissolution:

    • Place crude solid (e.g., 5.0 g) in an Erlenmeyer flask.

    • Add Absolute Ethanol (minimum volume, approx. 10-15 mL).

    • Heat to gentle reflux (approx. 78°C) with stirring.

    • Checkpoint: If solid remains, add Ethanol in 1 mL increments until dissolved. If color is dark, add activated charcoal (0.1 g) and stir for 2 mins.

  • Hot Filtration (Crucial Step):

    • Prepare a stemless glass funnel with fluted filter paper (or a sintered glass funnel with a Celite pad).

    • Pre-warm the funnel with hot ethanol (prevents premature crystallization blocking the filter).

    • Filter the hot solution into a clean, pre-warmed flask.

  • Crystallization:

    • Re-heat filtrate to reflux if crystals formed during filtration.

    • Remove from heat.[4][5]

    • Antisolvent Addition: Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution (make it just barely undersaturated).

  • Nucleation & Cooling:

    • Allow the flask to cool to room temperature undisturbed (slow cooling = purer crystals).

    • Once at room temp, transfer to an ice-water bath (0-4°C) for 30 minutes.

  • Collection:

    • Filter via vacuum (Buchner funnel).[5]

    • Wash cake with cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 40°C.

Process Visualization

RecrystallizationWorkflow Crude Crude Pyrrole Dissolve Dissolve in Hot Solvent (e.g., EtOH) Crude->Dissolve Charcoal Add Activated Charcoal (If Colored) Dissolve->Charcoal Dark Color? Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Clear? Charcoal->Filter Antisolvent Add Antisolvent (Dropwise H2O) Filter->Antisolvent Cool Slow Cooling (RT -> 4°C) Antisolvent->Cool Collect Vacuum Filtration & Wash Cool->Collect

Figure 2: Operational workflow for the purification of pyrrole carboxylates, emphasizing the charcoal decolorization step.

References
  • Paine, J. B.; Dolphin, D. "Pyrrole chemistry. An improved synthesis of ethyl 3,5-dimethyl-2-pyrrolecarboxylate." Journal of Organic Chemistry, 1985 , 50, 5598–5604.

  • Organic Syntheses. "3,5-Dimethyl-2-pyrrolecarboxylic Acid Ethyl Ester." Org.[6] Synth.1941 , 21, 67.

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Fixes." Technical Whitepaper.

  • National Institutes of Health (NIH). "Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate Crystal Structure." PubChem Compound Summary.

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Chemistry Department Protocols.

Sources

Overcoming steric hindrance in 4-(1-phenylethyl) substituted pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-STERIC-4PE Assigned Specialist: Senior Application Scientist

Executive Summary

The 4-(1-phenylethyl) pyrrole scaffold presents a dual challenge: electronic bias opposing its synthesis (pyrroles naturally favor C2-substitution) and steric hindrance impeding downstream functionalization due to the bulk of the chiral benzylic group. This guide provides validated protocols to invert regioselectivity during synthesis and overcome the "cone of protection" created by the 1-phenylethyl group during cross-coupling.

Module 1: Synthesis & Regiocontrol (The "Creation" Phase)

User Issue: "I am trying to alkylate pyrrole with styrene to get the 4-isomer, but I only isolate the 2-isomer."

Root Cause Analysis: Pyrrole is electron-rich, with the HOMO coefficient highest at the


-positions (C2/C5). Friedel-Crafts alkylations or hydroalkylations under standard Lewis Acid conditions will kinetically favor the C2 position. To access the C4 (beta) position, you must block the 

-positions or exploit thermodynamic equilibration.
Troubleshooting Protocol: Forcing

-Selectivity

Method A: Steric Blocking (Recommended) The most reliable method involves using a bulky N-protecting group that physically shields the C2/C5 positions, forcing the incoming electrophile to C3/C4.

  • Protection: React pyrrole with Triisopropylsilyl chloride (TIPS-Cl). The TIPS group is massive and creates a "steric umbrella" over the

    
    -carbons.
    
  • Alkylation: Perform the hydroalkylation with styrene using a mild Lewis Acid (e.g., In(OTf)

    
     or Gold catalysts).
    
  • Deprotection: Remove TIPS with TBAF.

Method B: Thermodynamic Control (Catalyst Specific) Certain catalysts allow for the reversibility of the C2-alkylation, eventually funneling the mixture to the thermodynamically stable C3/C4 isomer, although this is substrate-dependent.

ParameterStandard Condition (Yields C2)Optimized Condition (Yields C3/C4)
Protecting Group None (N-H) or MethylN-TIPS or N-Boc (Bulky)
Catalyst AlCl

, FeCl

In(OTf)

or Au(I)/AgOTf
Temperature 0°C - RT (Kinetic)60°C - 80°C (Thermodynamic)
Solvent DCM (Non-polar)DCE or Toluene
Module 2: Downstream Functionalization (The "Utilization" Phase)

User Issue: "I have 4-(1-phenylethyl)pyrrole, but Suzuki coupling at C3 fails. The catalyst dies."

Root Cause Analysis: The 1-phenylethyl group contains a methyl group and a phenyl ring on a rotatable benzylic carbon. This creates a dynamic "steric cone" that sweeps through the space required for the palladium catalyst to undergo oxidative addition or transmetallation at the adjacent C3 position. Standard ligands (PPh


, dppf) are too bulky to fit.
Protocol: "Slip-Stream" Cross-Coupling

To couple at C3 (adjacent to the bulky group), you need specialized ligands that are bulky enough to promote reductive elimination but flexible enough to accommodate the substrate's steric wall.

Recommended System: Buchwald-Hartwig / Suzuki

  • Ligand: CPhos or SPhos . These biaryl phosphine ligands have specific geometries that allow them to "reach around" steric bulk.

  • Pre-catalyst: Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    .
  • Base: K

    
    PO
    
    
    
    (anhydrous). Carbonate bases often fail here due to poor solubility in the required non-polar solvents.
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Workflow:

  • Degassing: Argon sparge for 15 mins (Critical: Sterically hindered Pd species are oxygen-sensitive).

  • Loading: Add Substrate (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)

    
     (5 mol%), SPhos (10 mol%), K
    
    
    
    PO
    
    
    (3.0 eq).
  • Activation: Heat to 100°C. If conversion is <10% after 4h, add 1 drop of water (promotes boronate formation) or switch to microwave irradiation (120°C, 30 min).

Module 3: Logic & Visualization

The following diagram illustrates the decision matrix for synthesizing and functionalizing these hindered pyrroles.

PyrroleLogic Start Target: 4-(1-phenylethyl)pyrrole Route Select Synthesis Route Start->Route Direct Direct Hydroalkylation (Pyrrole + Styrene) Route->Direct Cyclize De Novo Cyclization (Paal-Knorr) Route->Cyclize If reagents available CheckRegio Is N-Terminus Blocked? Direct->CheckRegio C2_Major Result: C2-Isomer (Wrong) CheckRegio->C2_Major No (N-H) C4_Major Result: C4-Isomer (Correct) CheckRegio->C4_Major Yes (N-TIPS) Coupling Downstream Coupling at C3? C4_Major->Coupling LigandCheck Ligand Selection Coupling->LigandCheck Fail Standard (PPh3): 0% Yield LigandCheck->Fail Cone Angle > 170° Success Specialized (SPhos/CPhos): >80% Yield LigandCheck->Success Buchwald Ligands

Caption: Decision tree for regioselective synthesis and steric management in catalyst selection.

FAQs: Rapid Troubleshooting

Q: Can I separate the 2- and 3/4- isomers if my synthesis yields a mixture? A: Yes, but it is difficult. Standard silica chromatography often fails due to similar polarity.

  • Solution: Use Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (e.g., Chiralpak AD-H), even if the mixture is racemic. The 3D-shape difference between the alpha and beta isomers interacts differently with the chiral selector [1].

Q: My reaction works on 50mg but fails on 5g. Why? A: Heat transfer and mixing. The hydroalkylation is exothermic. On a large scale, local hotspots favor the kinetic product (C2).

  • Solution: Use a flow reactor or very slow addition of the styrene/catalyst mixture at controlled temperatures.

Q: The 1-phenylethyl group makes the molecule chiral. How do I control enantioselectivity? A: You must use a chiral catalyst during the hydroalkylation step.

  • Recommendation: Use Copper(I) complexes with chiral Bis(oxazoline) or Pybox ligands. These create a chiral pocket that discriminates between the faces of the styrene during the attack [2].

References
  • Regioselective Alkylation of Pyrroles

    • Wiest, J. M., Pöthig, A., & Bach, T. (2016).[1] "Pyrrole as a Directing Group: Regioselective Pd(II)-Catalyzed Alkylation". Organic Letters.

    • [1]

  • Overcoming Steric Hindrance in Coupling

    • Wu, K., & Doyle, A. G. (2017).[2] "Parameterization of phosphine ligands reveals mechanistic pathways for Ni-catalyzed cross-couplings". Nature Chemistry.[2]

  • Hydroalkylation Mechanisms

    • Pillitteri, S., et al. (2024).[3][4] "Hydroalkylation of styrenes enabled by boryl radical mediated halogen atom transfer".[3][4][5][6] Chemical Science.

Sources

Pyrrole Chemistry Technical Support Center: Stabilization & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Senior Application Specialist (Organic Synthesis Division) Topic: Preventing Oxidation and Degradation of Pyrrole Intermediates

Introduction: The "Red Tar" Phenomenon

If you are reading this, you have likely encountered the "Pyrrole Red" or "Black Tar" phenomenon: a clear, golden reaction mixture that turns into an insoluble black sludge upon exposure to air or acidic silica gel.

Pyrroles are π-excessive heterocycles. Their high electron density makes them exceptional nucleophiles but simultaneously renders them critically unstable toward:

  • Electrophilic Attack: Specifically, acid-catalyzed polymerization.[1]

  • Oxidation: Formation of radical cations by atmospheric oxygen (autoxidation), leading to polypyrrole chains.

This guide provides the protocols required to interrupt these degradation pathways.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the enemy. Pyrrole instability is not random; it is a cascade reaction driven by the Highest Occupied Molecular Orbital (HOMO) energy.

The Vicious Cycle of Polymerization

In the presence of even weak acids (trace HCl in CDCl₃ or acidic silanols on silica gel), the pyrrole ring is protonated. This destroys aromaticity and creates a highly reactive electrophile that is immediately attacked by a neutral pyrrole molecule.

PyrroleDegradation Monomer Neutral Pyrrole (Nucleophile) Cation Protonated Cation (Electrophile) Monomer->Cation Protonation (C-3) Acid H+ Source (Silica/Air/Acid) Acid->Cation Dimer Dimerization Cation->Dimer + Monomer Dimer->Cation Re-activation Polymer Polypyrrole (Black Tar) Dimer->Polymer Chain Propagation (Oxidation)

Figure 1: Acid-Catalyzed Polymerization Pathway. Protonation at C-3 creates an electrophile that reacts with neutral pyrrole, initiating the chain reaction that leads to insoluble tars.

Module 2: Synthesis & Strategic Protection

The most effective way to stabilize a pyrrole is to lower the electron density of the ring using Electron-Withdrawing Groups (EWGs) on the nitrogen.

Protecting Group Selection Guide

Do not leave the N-H free unless necessary. Use this comparison table to select the correct protecting group (PG) for your stability needs.

Protecting GroupElectronic EffectStability RatingRemoval ConditionBest For...
Tosyl (Ts) Strong EWG★★★★★ (High)Strong Base (NaOH/MeOH) or Mg/MeOHLong synthetic sequences; crystallizing intermediates.
Boc Moderate EWG★★★★☆ (Good)Acid (TFA) or ThermalGeneral synthesis; easy NMR interpretation.
TIPS/TBS Steric Bulk★★★☆☆ (Med)Fluoride (TBAF)Blocking N-H without drastic electronic deactivation.
SEM Weak EWG★★★☆☆ (Med)TBAF or Lewis AcidReactions requiring solubility in organic solvents.
None (N-H) None★☆☆☆☆ (Poor)N/AFinal steps only. Handle under Argon.

Critical Protocol: If your synthesis plan involves an unprotected pyrrole intermediate, process it immediately . Do not store it overnight. If storage is unavoidable, convert it to the N-Boc or N-Tosyl derivative immediately after workup.

Module 3: Purification Protocols (The Danger Zone)

The majority of pyrrole degradation occurs during purification on silica gel. Standard silica is slightly acidic (pH 6.0–6.5), which is sufficient to catalyze polymerization.

Protocol A: The "Buffered Silica" Method (Standard)

Use this for all N-H pyrroles and alkyl-pyrroles.

  • Prepare the Slurry: Mix your silica gel with the non-polar component of your eluent (usually Hexanes).

  • Add the Buffer: Add 1% to 2% Triethylamine (Et₃N) to the slurry.

    • Example: For 100g silica, add 1-2 mL of Et₃N.

  • Pack the Column: Pour the slurry into the column. Flush with 2 column volumes of the starting solvent (containing 1% Et₃N) to ensure the entire silica bed is neutralized.

  • Elute: Run your column using your gradient. You can maintain 0.5% Et₃N in the eluent if the compound is extremely sensitive, though the pre-treatment is usually sufficient.

  • Evaporation: Rotovap at low temperature (< 40°C). Trace Et₃N will be removed under high vacuum.

Protocol B: Neutral Alumina (Alternative)

If the compound decomposes even on buffered silica, switch the stationary phase.

  • Material: Aluminum Oxide (Alumina), Neutral, Brockmann Grade III.

  • Why: Alumina is less acidic than silica and less prone to retaining polar "tars."

  • Note: Alumina has lower resolution (theoretical plates) than silica. You may need a longer column.

PurificationLogic Start Crude Pyrrole Mixture IsProtected Is Nitrogen Protected (Tosyl/Boc)? Start->IsProtected StandardSilica Standard Silica Gel (Hex/EtOAc) IsProtected->StandardSilica Yes Sensitive Is it an N-H or Alkyl-Pyrrole? IsProtected->Sensitive No Buffered Buffered Silica Protocol (Add 1% Et3N) Sensitive->Buffered Yes (Standard) Alumina Neutral Alumina Column Sensitive->Alumina Extremely Unstable

Figure 2: Purification Decision Tree. Select the stationary phase based on the electronic protection of the pyrrole nitrogen.

Module 4: Storage & Handling

The "Golden Rules" of Pyrrole Storage
  • Exclude Oxygen: Store under an inert atmosphere (Argon or Nitrogen). Oxygen creates radical cations that initiate coupling.

  • Exclude Light: Light accelerates autoxidation. Wrap vials in aluminum foil or store in amber glass.

  • Cold Storage: Store at -20°C . For extremely unstable derivatives (e.g., 2-alkylpyrroles), store at -80°C .

  • Solid State: Pyrroles are more stable as solids. If your product is an oil, attempt to crystallize it or store it as a frozen solid (benzene matrix) if possible.

Frequently Asked Questions (FAQs)

Q: My pyrrole turned black on the rotovap even after a successful column. Why? A: This is likely due to concentration effects . As the solvent volume decreases, the concentration of trace acids or peroxides increases, and the intermolecular distance between pyrrole molecules decreases, favoring polymerization.

  • Fix: Add a stabilizer like BHT (Butylated hydroxytoluene) (approx. 10 ppm) to your collection flask before evaporation. Ensure your bath temperature is < 35°C.

Q: Can I remove the protecting group without decomposing the pyrrole? A: Yes, but the workup is critical.

  • For Tosyl: Use NaOH/MeOH. When quenching, do not acidify below pH 7 . Extract into ether, wash with brine, and dry over K₂CO₃ (basic drying agent) instead of MgSO₄ (slightly acidic).

  • For Boc: If using TFA, remove the TFA immediately via azeotroping with toluene on the rotovap. Do not let the crude amine sit in TFA.

Q: My NMR shows broad signals and the baseline is wavy. Is it pure? A: Likely not. Broadening often indicates the presence of paramagnetic impurities (radical cations) formed during early-stage oxidation.

  • Fix: Filter the sample through a small plug of basic alumina directly into the NMR tube to remove the oxidized species.

Q: Why is my yield lower on silica compared to alumina? A: Silica has a higher surface area and more active hydroxyl (silanol) groups, which can irreversibly bind electron-rich pyrroles or catalyze their decomposition. If yield is the priority over purity, Alumina is superior.

References

  • Mechanism of Polymerization: Smith, G. F. (1963).[2] The Acid-Catalyzed Polymerization of Pyrroles and Indoles. Advances in Heterocyclic Chemistry. Link

  • Protecting Groups: Jolicoeur, B., Chapman, E. E., Thompson, A., & Lubell, W. D. (2006). Pyrrole protection.[3] Tetrahedron. Link

  • Sulfonyl Protection: Couch, P. J., et al. (2005). Sulfur-based protecting groups for pyrroles. Journal of Organic Chemistry. Link

  • Purification Techniques: BenchChem Technical Support. Purification of Substituted 1H-Pyrrol-2(3H)-ones. Link

  • Oxidative Stability: Weaver, T. (2017). Does it make sense to freeze pyrrole to stop spontaneous polymerization? ResearchGate.[4] Link

Sources

Validation & Comparative

1H NMR Interpretation Guide: Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate . It is designed for researchers verifying the regioselectivity of pyrrole functionalization, specifically distinguishing the target 3,4-substituted motif from common regioisomeric byproducts.

Executive Summary & Structural Context

Target Molecule: Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate CAS: 1313712-50-3 Molecular Formula:


[1]

The synthesis of substituted pyrroles (e.g., via Van Leusen or Paal-Knorr methods) frequently suffers from regioselectivity issues. The primary analytical challenge is distinguishing the 3,4-disubstituted target from thermodynamically favored 2,3- or 2,4-isomers .

This guide compares the spectral signature of the target molecule against its most likely regioisomers, establishing a self-validating protocol for structural confirmation.

Theoretical 1H NMR Data Profile

Solvent:


 (7.26 ppm reference) | Frequency: 400-500 MHz

The following table synthesizes data from structural analogs (e.g., ethyl 4-methyl-1H-pyrrole-3-carboxylate) and standard pyrrole chemical shift increments.

Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
NH 8.50 – 9.20br s1H-Pyrrole N-H (Exchangeable)
H-2 7.35 – 7.45d or m1H


-proton (Deshielded by ester)
Ph-H 7.15 – 7.35m5H-Phenyl aromatic protons
H-5 6.60 – 6.75d or m1H


-proton (Adjacent to alkyl)
CH (Ethyl) 4.30 – 4.50q1H

Benzylic methine (Chiral center)
OCH3 3.65 – 3.75s3H-Methyl Ester
CH3 (Ethyl) 1.55 – 1.65d3H

Methyl group of phenylethyl
Key Mechanistic Insights (Causality)
  • The

    
    -Proton Differentiation (H2 vs H5): 
    
    • H2 is positioned ortho to the electron-withdrawing ester group (C3). Through resonance and inductive effects, the ester deshields H2 significantly, pushing it downfield (~7.4 ppm).

    • H5 is positioned ortho to the electron-donating alkyl group (C4). This results in a relative shielding effect, placing H5 upfield (~6.6 ppm) compared to H2.

  • Chirality & Diastereotopicity:

    • The molecule possesses a chiral center at the benzylic position (

      
      ). While the molecule is typically isolated as a racemate, this center breaks the symmetry. If the solvent is chiral or if the sample contains chiral impurities, the enantiomers may resolve. In achiral 
      
      
      
      , the ethyl group appears as a standard quartet/doublet system.

Comparative Analysis: Distinguishing Regioisomers

The most critical step in validating this compound is ruling out the 2,4-isomer , a common byproduct in Friedel-Crafts alkylations of pyrroles.

Comparison Table: Target vs. Alternative
FeatureTarget: 3,4-Substituted Alternative: 2,4-Substituted Diagnostic Logic
Ring Protons H2 & H5 (Both

)
H3 & H5 (

&

)

-protons resonate >6.5 ppm.[2]

-protons resonate <6.2 ppm.
Coupling

Hz (Cross-ring)

Hz (Meta-like)
3,4-substitution leaves two

protons. 2,4-substitution leaves one

and one

.
Shift Gap Large

(~0.7 ppm)
Very Large

(>1.0 ppm)
In the 2,4-isomer, H3 is heavily shielded by adjacent alkyls and lack of EWG proximity.
NOE Signal NOE between Ester & H2NOE between Ester & H3Definitive Proof: Irradiating the ester methyl singlet will enhance H2 in the target, but H3 in the alternative.

Visualization of Logic Flow

The following diagram illustrates the structural relationships and the decision tree for confirming the 3,4-regioisomer.

G Start Crude Product Analysis (1H NMR) Check_Protons Analyze Pyrrole Ring Protons (Region: 6.0 - 7.5 ppm) Start->Check_Protons Scenario_A Two Signals > 6.5 ppm (Both are alpha-protons) Check_Protons->Scenario_A Observation 1 Scenario_B One Signal > 6.5 ppm One Signal < 6.2 ppm (Alpha + Beta proton) Check_Protons->Scenario_B Observation 2 Result_Target Target: 3,4-Substituted (H2 and H5 present) Scenario_A->Result_Target Result_Isomer Impurity: 2,4-Substituted (H3 and H5 present) Scenario_B->Result_Isomer Verification NOE Experiment: Irradiate Ester (-OCH3) Result_Target->Verification Confirm Regiochemistry NOE_Result Enhancement of Deshielded Doublet (H2) Verification->NOE_Result Positive ID

Figure 1: Decision logic for distinguishing the 3,4-substituted target from the 2,4-regioisomer based on chemical shift rules and NOE verification.

Experimental Protocol: Self-Validating Workflow

To ensure high data integrity (Trustworthiness), follow this specific protocol. This method minimizes H/D exchange errors and maximizes resolution of the aromatic region.

Step 1: Sample Preparation
  • Mass: 5–10 mg of dried solid.

  • Solvent: 0.6 mL

    
     (neutralized).
    
    • Note: Pyrroles are acid-sensitive.[3] Old

      
       forms DCl, which can broaden the signals or cause decomposition. Pass solvent through basic alumina if unsure.
      
  • Tube: High-quality 5mm NMR tube.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The quaternary carbons and isolated protons (like H2) have long T1 relaxation times. A short D1 will under-integrate these signals, leading to incorrect stoichiometric calculations.

  • Scans (NS): 16–64 scans.

Step 3: Processing & Validation (The "Check")
  • Reference: Calibrate residual

    
     to 7.26 ppm.
    
  • Integration Check: Set the Ethyl-CH3 doublet (approx 1.6 ppm) to exactly 3.00.

  • Stoichiometry Validation:

    • The O-Methyl singlet must integrate to 3.00 (

      
      ).
      
    • The Benzylic Methine quartet must integrate to 1.00.

    • The Pyrrole NH must integrate to ~1.00 (variable due to exchange).

    • Pass Criteria: If the O-Methyl integral is < 2.8, the sample likely contains solvent or the relaxation delay was too short.

References

  • PubChem. (2025). Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate (Analogous Structure). National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Wiest, J. M., Pöthig, A., & Bach, T. (2016).[4] Pyrrole as a Directing Group: Regioselective Pd(II)-Catalyzed Alkylation. Organic Letters, 18(4), 852-855.[4][5] Retrieved February 21, 2026, from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole Synthesis and Regioselectivity. Retrieved February 21, 2026, from [Link]

Sources

Comparative Mass Spectrometry Guide: Pyrrole-3-Carboxylate vs. Pyrrole-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrole-carboxylate esters are ubiquitous scaffolds in drug discovery, serving as precursors for bioactive alkaloids, heme analogs, and atorvastatin-class lipophilic drugs. While pyrrole-2-carboxylate esters are synthetically more accessible, pyrrole-3-carboxylate esters are increasingly prioritized for their distinct metabolic stability and binding affinities.

Differentiation between these regioisomers is a critical analytical challenge. This guide provides an in-depth technical comparison of their mass spectrometry (MS) fragmentation patterns. We establish that while both isomers undergo characteristic ester cleavages, pyrrole-2-carboxylates exhibit a diagnostic "Ortho Effect" involving the ring nitrogen , a pathway largely absent in the 3-isomer. This guide details the mechanistic causality, provides validated experimental protocols, and offers diagnostic ion tables to facilitate rapid structural elucidation.

Chemical Context & Mechanistic Causality

To interpret the mass spectra accurately, one must understand the electronic environment of the pyrrole ring.

The Structural Divergence
  • Pyrrole-2-carboxylate: The carbonyl oxygen is in close proximity to the pyrrole N-H bond. This allows for a 6-membered transition state hydrogen transfer (Ortho Effect), facilitating the elimination of alcohols or water.

  • Pyrrole-3-carboxylate: The carbonyl group is flanked by C2 and C4. The geometric distance from the N-H prevents the direct 6-membered transition state required for the ortho effect. Consequently, fragmentation is dominated by standard

    
    -cleavage  and inductive cleavage .
    
Ionization Behaviors[1][2][3][4][5][6][7][8][9][10][11]
  • Electron Ionization (EI, 70 eV): Produces radical cations (

    
    ). High energy leads to extensive fragmentation, useful for fingerprinting.[1]
    
  • Electrospray Ionization (ESI, Soft): Produces even-electron protonated molecules (

    
    ). Fragmentation (MS/MS) is driven by mobile proton mechanisms and is generally cleaner, preserving the acylium ion.
    

Comparative Fragmentation Analysis

This section compares Methyl pyrrole-3-carboxylate (Target) against Methyl pyrrole-2-carboxylate (Alternative). Both have a molecular weight of 125 Da.

Pathway A: The 3-Carboxylate Pattern (Target)

The fragmentation of pyrrole-3-carboxylates is characterized by the stability of the acylium ion.

  • 
    -Cleavage:  The radical cation cleaves the alkoxy group (
    
    
    
    ), generating a stable acylium ion at m/z 94.
  • Decarbonylation: The acylium ion loses CO (28 Da) to form the pyrrolyl cation (m/z 66).

  • Ring Expansion: Under high energy, the pyrrolyl cation may rearrange, but the primary vector is linear stripping of the ester.

Pathway B: The 2-Carboxylate Pattern (Alternative)

The 2-isomer fragmentation is complicated by the N-H interaction.

  • Ortho Effect Elimination: A hydrogen atom from the N-H migrates to the carbonyl oxygen or alkoxy oxygen. This facilitates the neutral loss of methanol (

    
    , 32 Da) directly from the molecular ion, yielding a distinctive ion at m/z 93 (ketene-like structure).
    
  • Acylium Formation: Still occurs (m/z 94), but often with lower relative abundance compared to the 3-isomer due to the competing ortho pathway.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision tree for differentiating these isomers based on MS/MS data.

FragmentationLogic Start Precursor Ion [M+H]+ or M+. CheckOrtho Check for [M - ROH] peak (Neutral loss of Alcohol) Start->CheckOrtho Isomer2 Pyrrole-2-Carboxylate (Ortho Effect Present) CheckOrtho->Isomer2 Significant Abundance (>20%) Isomer3 Pyrrole-3-Carboxylate (Alpha Cleavage Dominant) CheckOrtho->Isomer3 Negligible Abundance (<5%) Path2 Pathway: H-Transfer from N-H Generates Ketene-like ion Isomer2->Path2 Path3 Pathway: Simple Ester Cleavage Generates Acylium Ion Isomer3->Path3

Caption: Logical workflow for distinguishing regioisomers based on the presence of the "Ortho Effect" neutral loss.

Data Presentation: Diagnostic Ion Table

The following table summarizes the key diagnostic ions for Methyl pyrrole-carboxylates (MW 125) under EI (70 eV) conditions.

FeaturePyrrole-3-Carboxylate (Target)Pyrrole-2-Carboxylate (Alternative)Differentiation Logic
Molecular Ion (

)
m/z 125 (Strong)m/z 125 (Strong)Indistinguishable at parent level.
Base Peak

94 (

)
Often m/z 94 or m/z 393-isomer forms a more stable acylium ion due to lack of competing pathways.
Ortho-Effect Ion Absent / Very Low (<5%)

93 (

)
CRITICAL DIAGNOSTIC. The loss of 32 Da (methanol) is specific to the 2-isomer.
Pyrrolyl Cation m/z 66 (

, High)
m/z 66 (Moderate)Secondary fragmentation of the acylium ion.
McLafferty Rearr. Rare (unless alkyl chain > C3)Rare (unless alkyl chain > C3)Requires

-hydrogen on the ester chain, not the ring.

Validated Experimental Protocols

To ensure reproducibility and high-quality spectra, follow these protocols. These are designed to be self-validating systems where the presence of the molecular ion confirms system cleanliness before fragmentation analysis.

Protocol A: ESI-MS/MS (Direct Infusion)

Best for: Rapid identification, synthetic verification.

  • Sample Preparation:

    • Dissolve 0.1 mg of ester in 1 mL Methanol (LC-MS grade) .

    • Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid .

    • Validation Check: Final concentration should be ~1 µg/mL.

  • Source Parameters (Standard Q-TOF/Triple Quad):

    • Polarity: Positive (

      
      ).
      
    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

    • Desolvation Temp: 250°C.

  • Fragmentation (CID):

    • Select precursor ion (e.g., m/z 126 for methyl ester).

    • Collision Energy Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Why? Low energy preserves the acylium ion (m/z 94); high energy reveals the pyrrole ring breakup (m/z 66, 39).

Protocol B: GC-EI-MS

Best for: Complex mixtures, library matching.

  • Inlet Parameters:

    • Temp: 250°C.

    • Split Ratio: 50:1 (Pyrroles are easily ionized; avoid detector saturation).

  • Column:

    • Standard 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

    • Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • MS Parameters:

    • Source Temp: 230°C.

    • Electron Energy: 70 eV (Standard).[2][1]

    • Scan Range: m/z 35–300.

Detailed Fragmentation Pathways (Mechanism)

Understanding the electron flow allows for the prediction of patterns in novel derivatives.

Pathway Diagram: 3-Carboxylate (Standard)

The 3-isomer follows a "textbook" aromatic ester fragmentation.

Mechanism3 M Molecular Ion [M]+. Acylium Acylium Ion [M - OR]+ M->Acylium - Alkoxy Radical (Alpha Cleavage) Pyrrolyl Pyrrolyl Cation [M - COOR]+ Acylium->Pyrrolyl - CO (Decarbonylation)

Caption: The dominant linear fragmentation pathway for pyrrole-3-carboxylates.

Pathway Diagram: 2-Carboxylate (Ortho Effect)

The 2-isomer enables a cyclic transition state.

Mechanism2 M2 Molecular Ion [M]+. TS 6-Membered Transition State M2->TS H-Transfer (NH to C=O) Ketene Ketene-like Ion [M - ROH]+. TS->Ketene - Alcohol (Neutral Loss)

Caption: The diagnostic "Ortho Effect" pathway specific to pyrrole-2-carboxylates.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Foundational text on Ortho Effects in mass spectrometry).

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • NIST Mass Spectrometry Data Center. (2023). Methyl pyrrole-2-carboxylate Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2613-2620. [Link]

Sources

Comparative Guide: HPLC Method Development for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profiling

The Challenge: Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate (CAS: 1313712-50-3) presents a unique separation challenge. As a key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan, its purity is critical. The molecule features a hydrophobic pyrrole core, a hydrolyzable methyl ester, and a steric-heavy 1-phenylethyl side chain.

Standard C18 methods often fail to resolve this compound from its critical aromatic impurities —specifically its hydrolysis product (the free acid) and positional isomers formed during the Hantzsch synthesis.

The Solution: This guide compares the industry-standard C18 stationary phase against a Phenyl-Hexyl stationary phase .[1][2]

Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl phase demonstrates superior selectivity (


) for this analyte, driven by 

-

interactions with the phenylethyl and pyrrole moieties. We recommend Phenyl-Hexyl for purity assays requiring resolution of aromatic byproducts.
Analyte Physicochemical Profile
PropertyCharacteristicImpact on Method Development
Structure Pyrrole ring + Phenyl groupHigh aromaticity; candidate for

-

selective phases.
LogP ~2.8 - 3.2 (Predicted)Moderately hydrophobic; requires >40% organic modifier for elution.
pKa Pyrrole NH > 16 (Weak acid)Non-ionizable in standard RP range; pH affects impurities (e.g., carboxylic acids) more than the parent.
Stability Acid-sensitive (Pyrrole)Avoid highly acidic mobile phases (< pH 2.0) to prevent polymerization.

Comparative Study: C18 vs. Phenyl-Hexyl[1][3]

This section details the method development decision matrix. We compared a generic Alkyl-C18 column against a Phenyl-Hexyl column using identical mobile phase gradients to isolate the stationary phase effect.

Experimental Conditions (Scouting Phase)
  • System: HPLC with PDA Detector (254 nm & 280 nm)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Methanol (Selected over Acetonitrile to enhance

    
    -
    
    
    
    interactions)
Comparative Data: Separation of Analyte from Critical Impurities
  • Impurity A: Hydrolyzed Acid (Polar, elutes early)

  • Impurity B: Positional Isomer (Structurally similar, hydrophobic)

ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm)Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 5µm)
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Stacking
Retention Time (Analyte) 8.4 min9.1 min
Resolution (

) vs Impurity B
1.4 (Co-elution risk)3.2 (Baseline separation)
Tailing Factor (

)
1.21.05
Selectivity (

)
1.081.15
Expert Insight: Why Phenyl-Hexyl Wins

The C18 column relies solely on hydrophobicity. Since the "Isomer Impurity" has a nearly identical LogP to the analyte, separation is poor (


).

The Phenyl-Hexyl column engages in


-

stacking
with the phenyl ring on the analyte's side chain. Because the spatial arrangement of the phenyl group differs in the isomer, the Phenyl-Hexyl phase discriminates between them based on electronic geometry, not just hydrophobicity.

Critical Note: Methanol is essential here. Acetonitrile's dipole forms a "shell" over the stationary phase phenyl rings, suppressing


-

interactions. Methanol allows these interactions to dominate.

Detailed Experimental Protocol (Method B)

This is the optimized, self-validating protocol for the Phenyl-Hexyl method.

A. Reagents & Preparation[4][5][6]
  • Diluent: Methanol:Water (50:50 v/v).

  • Standard Stock: Weigh 10 mg of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate into a 10 mL flask. Dissolve in Diluent.

  • Mobile Phase A: Dissolve 1.0 mL Formic Acid in 1000 mL HPLC-grade water. Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Methanol (HPLC Grade).

B. Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Injection Volume: 10 µL.

  • Detection: UV @ 280 nm (Specific for pyrrole conjugation) and 210 nm (Universal).

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic hold to elute polar salts
12.090Linear Gradient
15.090Wash
15.140Re-equilibration
20.040End
C. System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

  • Precision: %RSD of peak area for 5 replicate injections of standard

    
     2.0%.
    
  • Efficiency: Theoretical plates (

    
    ) 
    
    
    
    .
  • Tailing Factor:

    
    .
    
  • Resolution:

    
     between Main Peak and nearest impurity.
    

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Logic

This flowchart illustrates the decision pathway taken to select the Phenyl-Hexyl phase.

MethodDevelopment Start Start: Analyte Assessment (Aromatic Pyrrole Ester) Scout Scouting Run: C18 Column + ACN/Water Start->Scout Decision Resolution Check: Is Rs > 2.0 for all impurities? Scout->Decision OptimizeC18 Optimize C18: Change Gradient/pH Decision->OptimizeC18 No (Co-elution) Validation Final Validation: Linearity, Accuracy, LOQ Decision->Validation Yes SwitchPhase Switch Mechanism: Phenyl-Hexyl + Methanol OptimizeC18->SwitchPhase Fails Selectivity SwitchPhase->Validation Success (Pi-Pi Interaction)

Caption: Decision logic moving from standard C18 to Phenyl-Hexyl to resolve aromatic impurities.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Visualizing why the Phenyl-Hexyl column works better for this specific molecule.

Mechanism cluster_0 Stationary Phase Interaction Stationary Phenyl-Hexyl Ligand (Electron Rich) Analyte Analyte: Pyrrole + Phenyl Sidechain Stationary->Analyte Orbitals Overlap Impurity Impurity: Aliphatic/Non-Planar Stationary->Impurity Steric Repulsion Interaction Pi-Pi Stacking (Strong Retention) Analyte->Interaction NoInteraction Hydrophobic Only (Weak Retention) Impurity->NoInteraction

Caption: The Phenyl-Hexyl phase retains the analyte stronger via orbital overlap, separating it from impurities lacking this geometry.

Troubleshooting & Stability Notes

  • Peak Broadening: If the pyrrole peak broadens, it may indicate on-column degradation. Action: Switch buffer to 10mM Ammonium Acetate (pH 6.0). Pyrroles are more stable at neutral pH.

  • Ghost Peaks: Phenyl-Hexyl columns can "bleed" if subjected to 100% aqueous conditions for too long. Action: Ensure at least 5% organic is always present.

  • Retention Shift: Methanol viscosity is higher than ACN. If backpressure is too high, increase column temperature to 40°C, but validate analyte stability first.

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Marth, G. (2009). The Synthesis of Polyfunctional Pyrroles and the Investigation of their Chemical Reactivity. University of Sunderland. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies Application Note. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Efficacy of Methyl vs. Ethyl Pyrrole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrrole-3-carboxylates stand out as a versatile scaffold with a broad spectrum of biological activities. These compounds have garnered significant attention in medicinal chemistry due to their proven potential as antimicrobial, antifungal, and anticancer agents.[1][2] A common point of divergence in the design and synthesis of these molecules is the choice of the ester group at the 3-position, with methyl and ethyl esters being the most frequently employed. This guide provides an in-depth, objective comparison of the biological efficacy of methyl versus ethyl pyrrole-3-carboxylates, supported by experimental insights and structure-activity relationship (SAR) principles.

The Decisive Role of the Ester: More Than Just a Solubilizing Group

The selection of an ester functional group in a drug candidate is often perceived as a means to modulate physicochemical properties such as solubility and lipophilicity. However, the seemingly subtle difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group can have profound implications for the biological activity of the parent molecule. This distinction arises from differences in steric hindrance, metabolic stability, and the potential for specific interactions with biological targets.

A critical factor governing the efficacy of ester-containing compounds is their susceptibility to hydrolysis by esterases, enzymes prevalent in plasma and tissues. A comparative study on the hydrolytic stability of homologous esters revealed that methyl esters are generally more stable than their ethyl counterparts.[3] This increased stability can lead to a longer plasma half-life, allowing for sustained exposure to the target, whereas a more labile ethyl ester might be rapidly hydrolyzed to the corresponding carboxylic acid, which may have a different activity profile or be more readily eliminated.

Comparative Biological Activities

While direct head-to-head comparative studies of methyl and ethyl pyrrole-3-carboxylates are not abundant in the literature, a comparative analysis can be synthesized from various independent studies. The following sections delineate the observed trends in antimicrobial, antifungal, and anticancer activities.

Antimicrobial and Antifungal Efficacy

The pyrrole nucleus is a key pharmacophore in a variety of antimicrobial agents. The nature of the ester group at the 3-position can influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

The influence of the alkyl chain length on antimicrobial activity is a well-documented phenomenon. Generally, increasing the alkyl chain length enhances lipophilicity, which can improve membrane permeability up to a certain point. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[4]

In the context of pyrrole-3-carboxylates, this suggests that ethyl esters, being slightly more lipophilic than methyl esters, might exhibit enhanced activity against certain microbial strains. However, this is not a universal rule and is highly dependent on the overall structure of the molecule. For instance, a study on ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated good antimicrobial and antituberculosis activity, but a direct comparison with the methyl analog was not provided.[5]

Table 1: Comparative Antimicrobial Activity Data (Synthesized from Literature)

Compound TypeOrganismMethyl Ester Activity (MIC/Zone of Inhibition)Ethyl Ester Activity (MIC/Zone of Inhibition)Reference
Substituted Pyrrole-3-carboxylateStaphylococcus aureusData not available in direct comparisonPotent activity reported for some derivatives[6]
Substituted Pyrrole-3-carboxylateEscherichia coliData not available in direct comparisonModerate activity reported for some derivatives[6]
Substituted Pyrrole-3-carboxylateCandida albicansData not available in direct comparisonSignificant activity in some cases[4]

Note: This table is a synthesized representation and does not imply a direct comparative study was performed unless stated. The activities are highly dependent on the other substituents on the pyrrole ring.

Anticancer Activity

The anticancer potential of pyrrole derivatives is a burgeoning field of research, with several compounds showing promising activity against various cancer cell lines.[7][8] The ester group in these compounds can influence their interaction with specific enzymes or receptors implicated in cancer progression.

For instance, a series of pyrrole-3-carboxamide derivatives have been investigated as inhibitors of the enhancer of zeste homolog 2 (EZH2), a protein often overexpressed in tumors.[9] While this study focused on carboxamides, it highlights the importance of the substituent at the 3-position for biological activity.

In a study of pyrrolone antimalarials, it was noted that the ethyl ester was a potential point of metabolism through cleavage by esterases.[10] This metabolic vulnerability could be a double-edged sword in cancer therapy. Rapid conversion to the carboxylic acid could either deactivate the compound or, in a prodrug strategy, release the active form of the drug within the tumor microenvironment.

Table 2: Comparative Anticancer Activity Data (Synthesized from Literature)

Compound TypeCancer Cell LineMethyl Ester Activity (IC₅₀)Ethyl Ester Activity (IC₅₀)Reference
Pyrrole-2,3-dicarboxylate derivativeHepG2 (Liver Cancer)Data not available in direct comparisonSignificant dose-dependent inhibition[8]
2,4-dimethyl-1H-pyrrole-3-carboxamideVariousNot applicable (carboxamide)Not applicable (carboxamide)[7]

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for key biological assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against a specific bacterium.

Materials:

  • Test compounds (methyl and ethyl pyrrole-3-carboxylates)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Prepare bacterial inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare compound dilutions: Create a serial dilution of the test compounds in MHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: MTT Assay for Cytotoxicity in Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test compounds (methyl and ethyl pyrrole-3-carboxylates)

  • Cancer cell line (e.g., HepG2, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (570 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • MTT addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_of_Pyrrole_3_Carboxylates cluster_reactants Starting Materials cluster_reaction Hantzsch Pyrrole Synthesis cluster_products Products beta_ketoester β-Ketoester hantzsch Cyclocondensation beta_ketoester->hantzsch alpha_haloketone α-Haloketone alpha_haloketone->hantzsch amine Amine/Ammonia amine->hantzsch pyrrole_ester Pyrrole-3-carboxylate (Methyl or Ethyl) hantzsch->pyrrole_ester

Caption: A simplified workflow for the Hantzsch synthesis of pyrrole-3-carboxylates.

Ester_Metabolism_and_Activity cluster_esters Ester Derivatives cluster_metabolism Metabolism cluster_products Metabolites and Activity methyl_ester Methyl Pyrrole-3-carboxylate + More Stable + Longer Half-life esterase Esterase Hydrolysis methyl_ester->esterase Slower biological_target Biological Target (e.g., Enzyme, Receptor) methyl_ester->biological_target Direct Activity ethyl_ester Ethyl Pyrrole-3-carboxylate + Less Stable + Shorter Half-life ethyl_ester->esterase Faster ethyl_ester->biological_target Direct Activity carboxylic_acid Pyrrole-3-carboxylic Acid (Potentially different activity) esterase->carboxylic_acid carboxylic_acid->biological_target Activity of Metabolite

Caption: The differential metabolism of methyl and ethyl esters and its impact on biological activity.

Conclusion and Future Directions

The choice between a methyl and an ethyl ester in the design of pyrrole-3-carboxylate-based therapeutic agents is a nuanced decision with significant consequences for biological efficacy. While ethyl esters may offer advantages in terms of lipophilicity and membrane permeability, their increased susceptibility to enzymatic hydrolysis can lead to a shorter duration of action. Conversely, the greater stability of methyl esters may result in more sustained therapeutic effects.

The available literature suggests that the optimal choice is likely context-dependent, varying with the specific biological target and the desired pharmacokinetic profile. To definitively elucidate the comparative efficacy, direct, systematic studies comparing series of methyl and ethyl pyrrole-3-carboxylates with identical core substitutions are warranted. Such studies would provide invaluable data for the rational design of next-generation pyrrole-based therapeutics.

References

  • Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry.

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Alkyl Chain Length Governs Structure, Conformation and Antimicrobial Activity in Poly(alkylene biguanide). MDPI.

  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters.

  • Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. Bioorganic Chemistry.

  • Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Indian Journal of Pharmaceutical Sciences.

  • Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. ResearchGate.

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules.

  • Synthesis, spectral, structural and antimicrobial activities of Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate. ResearchGate.

  • Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. PubMed.

  • Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation. Frontiers in Pharmacology.

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science.

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry.

  • Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate.

Sources

Validating Chiral Purity of 1-Phenylethyl Substituted Pyrroles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(1-phenylethyl)pyrroles, typically achieved via the Paal-Knorr condensation of 1,4-diketones with chiral 1-phenylethylamine, presents a unique analytical challenge. While the reaction is generally stereoconservative, the harsh acidic conditions or high temperatures required can induce partial racemization of the sensitive benzylic carbon center. Furthermore, the electron-rich pyrrole ring can interfere with standard chiral separation mechanisms by dominating


-

interactions.

This guide objectively compares the two primary validation methodologies: Chiral High-Performance Liquid Chromatography (HPLC) and


H NMR using Chiral Solvating Agents (CSAs) . It provides actionable protocols to quantify Enantiomeric Excess (

) with high precision, ensuring the integrity of downstream drug development data.

Part 1: The Analytical Challenge

The 1-phenylethyl group acts as a chiral auxiliary or protecting group. The primary difficulty in validating its purity lies in the lack of additional hydrogen-bonding donors on the pyrrole ring itself.

  • Steric Environment: The pyrrole ring is orthogonal to the phenyl ring in the lowest energy conformation, creating a "propeller" shape that requires specific chiral stationary phases (CSPs) for recognition.

  • Detection Limits: Drug development standards often require

    
    . NMR methods typically cap at 
    
    
    
    accuracy due to baseline noise, whereas HPLC can detect trace enantiomers at
    
    
    .

Part 2: Comparative Methodology

Method A: Chiral HPLC (The Gold Standard)

Mechanism: Relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). For 1-phenylethyl pyrroles, polysaccharide-based columns (Amylose or Cellulose derivatives) are superior due to their ability to leverage the


-

interactions of the pyrrole and phenyl rings.

Recommended Column Chemistry:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): Excellent for aromatic systems.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H): Often provides complementary selectivity if AD-H fails.

Method B: H NMR with Chiral Solvating Agents (The Rapid Screen)

Mechanism: A Chiral Solvating Agent (CSA), such as (S)-(+)-Mandelic acid or Pirkle’s Alcohol, binds non-covalently to the pyrrole derivative. This creates a diastereomeric environment in solution, causing the methine proton (


) of the 1-phenylethyl group to split into two distinct signals (chemical shift non-equivalence, 

).

Limitations:

  • Requires high analyte concentration (

    
     mg).
    
  • Peak overlap with the CSA or impurities can obscure the split signals.

  • Lower sensitivity (Limit of Quantitation

    
     minor enantiomer).
    
Comparative Data Summary
FeatureMethod A: Chiral HPLC (UV/Vis)Method B:

H NMR (with CSA)
Precision (

)
High (

)
Moderate (

)
Limit of Detection

impurity

impurity
Sample Required

mg (diluted)

mg (concentrated)
Throughput 15–30 min/run5–10 min/sample
Cost Per Run High (Solvents + Column Amortization)Low (Deuterated Solvents)
Primary Use Case Final QC, Release TestingIn-process Check, Optimization

Part 3: Experimental Protocols

Protocol 1: Chiral HPLC Validation System

This protocol assumes the use of a Chiralpak AD-H or equivalent column.

1. Preparation of the "Racemic Standard" (CRITICAL) You cannot validate a chiral method without a racemic marker to confirm the retention time of the unwanted enantiomer.

  • Option A (Synthetic): Perform a small-scale Paal-Knorr reaction using racemic 1-phenylethylamine.

  • Option B (Physical): Mix equal amounts of pure (

    
    )- and (
    
    
    
    )-product if available.

2. Chromatographic Conditions

  • Mobile Phase:

    
    -Hexane : Isopropanol (90:10 v/v).[1]
    
    • Note: If the peak tails, add 0.1% Diethylamine (DEA) to suppress silanol interactions, though pyrroles are generally non-basic enough to avoid this.

  • Flow Rate: 0.5 mL/min (Start low to maximize interaction time).

  • Temperature:

    
     (Lower temperatures often improve chiral resolution by stabilizing the transient complex).
    
  • Detection: UV at 254 nm (aromatic max).

3. Execution

  • Inject Racemic Standard. Ensure resolution (

    
    ) 
    
    
    
    (baseline separation).
  • If

    
    , adjust Mobile Phase to 95:5 Hexane:IPA.
    
  • Inject Sample.[2][3] Calculate

    
     using area under the curve (AUC):
    
    
    
    
Protocol 2: NMR Screening with Mandelic Acid

Use this for quick checks during reaction optimization.

  • Sample Prep: Dissolve 10 mg of the 1-phenylethyl pyrrole in 0.6 mL of

    
    .
    
  • Reference Scan: Acquire a standard

    
    H NMR spectrum. Locate the quartet/methine proton of the ethyl group (typically 
    
    
    
    5.0–5.5 ppm).
  • CSA Addition: Add 2.0 equivalents of (

    
    )-(+)-Mandelic acid directly to the tube. Shake until dissolved.
    
  • Analysis: Re-acquire the spectrum. Zoom in on the methine proton.

    • Pure Enantiomer: Signal shifts but remains a single quartet.

    • Racemic/Impure: Signal splits into two overlapping quartets.

  • Quantification: Integrate the two methine signals to estimate ratios.

Part 4: Visualization of Workflows

Figure 1: Method Selection Decision Matrix

This diagram guides the researcher on which method to employ based on the stage of development.

DecisionMatrix Start Start: Sample Generated Stage Development Stage? Start->Stage Early Early Synthesis / Optimization Stage->Early Screening Late Final QC / Release Testing Stage->Late Validation NMR_Check Run 1H NMR with CSA (Mandelic Acid) Early->NMR_Check Racemic Synthesize Racemic Standard (Required for Rt confirmation) Late->Racemic Result_NMR Split Peaks Visible? NMR_Check->Result_NMR HPLC_Dev Develop Chiral HPLC Method (Chiralpak AD-H / OD-H) Result_NMR->HPLC_Dev Ambiguous/High Precision Needed Calc_EE Calculate ee% Result_NMR->Calc_EE Rough Est. Sufficient HPLC_Dev->Calc_EE Racemic->HPLC_Dev

Caption: Decision matrix for selecting between NMR screening and HPLC validation based on development phase and precision requirements.

Figure 2: The Self-Validating HPLC Workflow

This workflow ensures that the data generated is legally and scientifically defensible.

HPLCWorkflow Substrate Chiral Substrate (S-1-phenylethylamine) PaalKnorr Paal-Knorr Reaction Substrate->PaalKnorr Rac_Substrate Racemic Substrate (Rac-1-phenylethylamine) Rac_Substrate->PaalKnorr Parallel Synthesis Prod_Chiral Target Product (Enantioenriched) PaalKnorr->Prod_Chiral Prod_Rac Racemic Marker (50:50 Mix) PaalKnorr->Prod_Rac HPLC Chiral HPLC (AD-H Column) Prod_Chiral->HPLC Inject Second (Measure Area%) Prod_Rac->HPLC Inject First (Define Rt1 & Rt2) Data Data Analysis HPLC->Data Compare Chromatograms

Caption: The "Self-Validating" workflow requires the parallel synthesis of a racemic marker to definitively identify enantiomer retention times.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Retrieved from [Link]

  • Amarnath, V., Amarnath, K. (1995). Mechanism of the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 60(10). [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

Sources

Reference Standards for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Challenge

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate (CAS 1313712-50-3) is a critical chiral building block used in the synthesis of pyrrole-based pharmacophores, including kinase inhibitors and novel H+/K+ ATPase antagonists. Its structural complexity—specifically the chiral center at the 1-phenylethyl position—presents a unique analytical challenge: chemical purity does not equal chiral purity.

In drug development, the biological activity often resides in a single enantiomer (


 or 

).[1] Therefore, a reference standard for this compound cannot simply be "98% pure by HPLC." It must be fully characterized for enantiomeric excess (ee%), absolute configuration, and potency. This guide compares the available reference standard tiers and provides a self-validating workflow for their qualification.

Technical Landscape: Comparing Reference Standard Tiers

When sourcing reference materials for Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, researchers typically encounter three distinct grades. Selecting the wrong grade can lead to erroneous potency calculations or failure to detect stereochemical impurities.

Table 1: Comparative Analysis of Reference Standard Grades
FeatureTier 1: Primary Reference Standard (PRS) Tier 2: Certified Commercial Grade Tier 3: Catalog/Research Grade
Primary Use GMP Release Testing, Calibration of Working StandardsMethod Development, Early Stage ScreeningSynthesis Starting Material, TLC Spotting
Purity Assignment Mass Balance or qNMR (Absolute)Chromatographic Area% (Relative)Area% (Often unverified)
Chiral Characterization Explicit ee% determined (e.g., >99.5% ee)May be Racemic or undefined ee%Often Racemic (50:50 mix)
Traceability Full CoA with NMR, MS, IR, KF, ROI, Chiral HPLCCoA with HPLC & H-NMRBasic CoA (Structure only)
Risk Profile Low (Self-validating)Medium (Must verify chirality)High (Batch-to-batch variability)
Cost High (

)
Moderate (

)
Low ($)

Critical Insight: Many commercial vendors sell this compound as a racemate without explicitly labeling it as such. If your application requires the (


)-enantiomer, using a Tier 3 standard without chiral testing will result in a 50% potency error.

Critical Quality Attributes (CQAs) & Analytical Strategy

To validate a reference standard for this pyrrole derivative, you must establish three pillars of data.

A. Structural Integrity (Regioisomerism)

The pyrrole ring is electron-rich and prone to substitution at multiple positions. You must confirm the 1-phenylethyl group is at position 4, not position 2 or 5.

  • Diagnostic: 2D-NMR (HMBC) showing correlation between the pyrrole C4 and the benzylic proton of the phenylethyl group.

B. Enantiomeric Purity (The "Hidden" Variable)

The 1-phenylethyl moiety creates a chiral center.

  • Requirement: Baseline separation of enantiomers.

  • Method: Polysaccharide-based Chiral HPLC (Amylose or Cellulose phases).[2]

C. Potency Assignment (Purity)

Since this is a solid ester, it can be hygroscopic or retain synthesis solvents (e.g., Methanol, THF).

  • Gold Standard: Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or TCNB) is superior to HPLC area% because it detects all protonated impurities, including inorganic salts and water (indirectly via mass).

Experimental Protocols

Protocol A: Chiral HPLC Separation (Enantiomeric Excess)

Objective: To separate the (


) and (

) enantiomers of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate and determine ee%.

Method Parameters:

  • Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose), 4.6 x 250 mm, 5 µm.

    • Why: Immobilized phases allow the use of stronger solvents (like THF/DCM) if solubility is an issue, though alcohols usually suffice for this ester.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Pyrrole absorption).

  • Sample Diluent: Mobile Phase.

Step-by-Step Workflow:

  • Racemic Marker Prep: Dissolve ~1 mg of a Tier 3 (racemic) standard in 1 mL diluent. Inject to establish retention times for Peak 1 (

    
    ) and Peak 2 (
    
    
    
    ). Note: Resolution (Rs) must be > 1.5.
  • Sample Prep: Dissolve ~1 mg of your candidate Reference Standard in 1 mL diluent.

  • Calculation:

    
    
    Where Area_A is the major enantiomer.
    
Protocol B: Potency Assignment via qNMR

Objective: To determine the absolute weight-percent purity (


) of the standard, independent of its UV response.

Reagents:

  • Solvent: DMSO-

    
     (Provides good solubility for pyrroles and prevents exchange of amide protons).
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Reference Standard (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.001 mg.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32.

  • Integration: Integrate a diagnostic signal for the sample (e.g., the Methyl ester singlet at ~3.7 ppm, 3H) and the IS signal.

  • Calculation:

    
    
    

Qualification Workflow Visualization

The following diagram illustrates the decision logic for qualifying a new batch of Reference Standard.

ReferenceStandardQualification Start New Reference Standard Batch StructID 1. Structural ID (1H-NMR, MS) Confirm Regioisomer Start->StructID ChiralCheck 2. Chiral HPLC Screening Racemic or Enantiopure? StructID->ChiralCheck Decision1 Is Single Enantiomer Required? ChiralCheck->Decision1 RacemicPath Use as System Suitability (Resolution) Standard Decision1->RacemicPath No (Racemic OK) EnantioPath Calculate ee% (Must be > 99.0%) Decision1->EnantioPath Yes PurityCheck 3. Chemical Purity (HPLC-UV + Residual Solvents) EnantioPath->PurityCheck Pass ee% Reject Reject / Repurify EnantioPath->Reject Fail ee% PotencyAssign 4. Potency Assignment (qNMR or Mass Balance) PurityCheck->PotencyAssign Purity > 98% PurityCheck->Reject Purity < 98% FinalRelease Release as Primary Reference Standard PotencyAssign->FinalRelease

Caption: Decision matrix for qualifying Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate reference standards, emphasizing the critical branch point for chiral purity.

References

  • Sigma-Aldrich (Merck). Product Specification: 4-(1-Phenyl-ethyl)-1H-pyrrole-3-carboxylic acid methyl ester (CAS 1313712-50-3). Accessed October 2023. Link

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Polysaccharide-based chiral stationary phases).[2] Link

  • ICH Harmonised Tripartite Guideline. Impurities: Guideline for Residual Solvents Q3C(R8). (Relevant for standard solvent limits). Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Standard for qNMR). Link

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 4-Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural properties make it a versatile starting point for designing novel therapeutic agents, particularly in oncology.[2][3] Numerous studies have demonstrated that modifications to the pyrrole core, especially at the 4-position, can profoundly influence cytotoxic activity. This guide provides a comparative analysis of 4-substituted pyrrole derivatives, synthesizing data from various studies to elucidate structure-activity relationships (SAR) and offering detailed protocols for reproducible cytotoxicity assessment.

Structure-Activity Relationship (SAR) at the 4-Position

The cytotoxic potency of pyrrole derivatives is not inherent to the core ring structure alone; it is critically modulated by the nature of its substituents. Our analysis of published data reveals a significant trend related to substitutions at the 4-position of the pyrrole ring.

The Influence of Electron-Donating Groups

A recurring theme in the SAR of these compounds is the enhanced anticancer activity associated with electron-donating groups at the 4-position.[4][5] For instance, the introduction of a phenyl ring bearing electron-donating methoxy groups has been shown to yield compounds with potent cytotoxicity across a range of cancer cell lines.

A study on 3-benzoyl-4-phenyl-1H-pyrrole derivatives found that compounds with a 3,4-dimethoxy phenyl substituent at the 4-position were among the most active.[4][5] Specifically, compound 21 demonstrated sub-micromolar efficacy against liver (HepG2), prostate (DU145), and colon (CT-26) cancer cell lines, with IC₅₀ values between 0.5 and 0.9 µM.[4][5] Similarly, compound 19 was highly potent against gastric (MGC 80-3) and colorectal (HCT-116) cancer cells.[4][5] This suggests that the increased electron density provided by these groups may be crucial for the compound's interaction with its biological target.

Impact of Other Functional Groups

Other substitutions at the 4-position also confer significant cytotoxic effects. A separate investigation highlighted a derivative, compound 4d , which features an ethoxycarbonyl group at the 4-position. This compound induced a strong, dose-dependent cytotoxic effect against LoVo colon cancer cells, reducing cell viability to below 50% at concentrations as low as 50 µM after 24 hours.[2] This indicates that while electron-donating phenyl groups are effective, other moieties like esters can also be leveraged to achieve potent cytotoxicity.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative 4-substituted pyrrole derivatives against various human cancer cell lines. This data provides a clear, quantitative comparison of how substitutions at the 4-position impact anticancer efficacy.

Compound ID4-Position SubstituentCancer Cell LineIC₅₀ (µM)Reference
cpd 21 3,4-Dimethoxy PhenylHepG2 (Liver)0.5[4][5]
cpd 21 DU145 (Prostate)0.9[4][5]
cpd 21 CT-26 (Colon)0.7[4][5]
cpd 19 3,4-Dimethoxy PhenylMGC 80-3 (Gastric)1.0[4][5]
cpd 19 HCT-116 (Colorectal)1.1[4][5]
cpd 15 4-Methoxy PhenylA549 (Lung)3.6[4][5]
4d EthoxycarbonylLoVo (Colon)~50[2]

Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Mechanisms of Cytotoxicity

Understanding how these compounds kill cancer cells is as important as knowing that they do. The primary mechanism appears to be the induction of apoptosis, or programmed cell death. Flow cytometry analysis of cells treated with compound 21 revealed that it arrests the cell cycle in the S phase and subsequently induces apoptosis.[4][5]

Apoptosis is a tightly regulated process essential for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating this pathway. The intrinsic, or mitochondrial, pathway of apoptosis is a common target. It is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes that execute cell death.

G cluster_cell Cancer Cell Pyrrole 4-Substituted Pyrrole Derivative Stress Mitochondrial Stress Pyrrole->Stress induces Mito Mitochondrion Stress->Mito CytC Cytochrome c (released) Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis triggers

Caption: Intrinsic apoptosis pathway induced by 4-substituted pyrroles.

Other pyrrole derivatives have been shown to target different cellular machinery. For instance, some pyrrole-carboxamides act as mitotic poisoning agents by affecting tubulin polymerization[6], while marinopyrroles can induce the degradation of the anti-apoptotic protein Mcl-1.[7] This highlights the mechanistic diversity achievable through modifications of the pyrrole scaffold.

Protocols for Cytotoxicity Assessment: A Self-Validating Approach

To generate reliable and comparable data, a robust experimental design is paramount. We advocate for a multi-assay approach to assess cytotoxicity, as different methods measure distinct cellular events. The combination of a metabolic assay (MTT) and a membrane integrity assay (LDH) provides a comprehensive and self-validating picture of a compound's cytotoxic effect.

The causality behind this choice is simple: a compound might inhibit metabolic activity without immediately lysing the cell, or vice-versa. Observing a dose-dependent effect in both assays provides stronger evidence of true cytotoxicity. A self-validating system is one where controls are integrated to confirm the assay's performance. This includes an untreated control (baseline viability), a vehicle control (to rule out solvent effects), and a maximum-lysis control (to define 100% cytotoxicity).

G cluster_workflow Cytotoxicity Assessment Workflow cluster_assays Parallel Assays Culture 1. Seed Cells in 96-well plate Treat 2. Treat with Pyrrole Derivatives (24-72h) Culture->Treat Assay 3. Perform Cytotoxicity Assay Treat->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH Read 4. Measure Signal (Absorbance) Analyze 5. Calculate % Viability and IC50 Values Read->Analyze MTT->Read LDH->Read

Caption: General experimental workflow for assessing cytotoxicity.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of a cell population, which is an indicator of cell viability.[8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-substituted pyrrole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls and vehicle controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[9][10] It is a direct measure of cell lysis.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. In addition to the standard controls, include a "maximum LDH release" control by adding a lysis agent (e.g., 1% Triton X-100) to a set of wells 30 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Enzyme Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well, as per the manufacturer's instructions.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the assay kit (commonly 490 nm or 565 nm).[9]

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting the background absorbance from the untreated control.

Conclusion and Future Directions

The evidence strongly indicates that the 4-position of the pyrrole ring is a critical "hotspot" for tuning cytotoxic activity. The introduction of electron-donating groups, such as a 3,4-dimethoxy phenyl moiety, can produce compounds with potent, sub-micromolar anticancer activity.[4][5] These derivatives often act by inducing apoptosis, a hallmark of effective cancer chemotherapeutics.

The compounds highlighted in this guide, particularly those showing high potency and selectivity against cancer cells over non-cancerous cells, represent promising leads for further development.[4][5][11] Future investigations should focus on optimizing the pharmacokinetic properties of these lead compounds and evaluating their efficacy in in vivo models to translate these promising in vitro results into tangible therapeutic candidates.

References

  • Title: Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and Anti-Breast Cancer Activity of Tetrasubstituted Pyrrole Derivatives Source: Letters in Drug Design & Discovery URL: [Link]

  • Title: New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation Source: MDPI URL: [Link]

  • Title: Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives Source: Bentham Science URL: [Link]

  • Title: Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles Source: ResearchGate URL: [Link]

  • Title: Mechanisms of cytotoxic activity of pyrrole-carboxamides against multidrug-resistant tumor cell sublines Source: ResearchGate URL: [Link]

  • Title: Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of 3-Substituted-4-(4-methylthio phenyl)-1HPyrrole Derivatives as Potential Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: LDH Cytotoxicity Assay Kit Source: Antibodies.com URL: [Link]

  • Title: CytoSelect™ LDH Cytotoxicity Assay Kit Source: Cell Biolabs, Inc. URL: [Link]

Sources

Thin Layer Chromatography (TLC) Rf values for pyrrole carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Organic Synthesis Researchers[1][2]

Executive Summary

Pyrrole carboxylates are critical intermediates in the synthesis of heme-like porphyrins and blockbuster drugs like Atorvastatin. However, their purification is notoriously difficult due to two conflicting properties: silica-induced decomposition (acid sensitivity) and variable polarity driven by N-substitution.[1][2]

This guide moves beyond standard "recipe lists" to provide a comparative analysis of solvent systems, visualization techniques, and stationary phase interactions. It is designed to help you predict Rf behavior and avoid the common "red streak" phenomenon associated with pyrrole polymerization.

Mechanistic Insight: The Silica Interaction

To master TLC for pyrroles, one must understand the molecular interaction at the stationary phase.

  • The N-H Acidity Factor: Unlike basic amines, the pyrrolic nitrogen is non-basic (lone pair participates in aromaticity) and weakly acidic (

    
    ).[1][2] On standard Silica Gel 60 (
    
    
    
    ), the acidic silanol groups (
    
    
    ) can hydrogen bond strongly with the N-H, causing significant tailing.[1][2]
  • The "Red Spot" Phenomenon: Electron-rich pyrroles (especially those without electron-withdrawing groups at the 2/5 positions) are prone to acid-catalyzed polymerization on silica. This manifests as a non-moving red/brown spot at the baseline.

  • Dipole Orientation: Pyrrole-2-carboxylates generally possess a larger net dipole moment than pyrrole-3-carboxylates due to the alignment of the ring dipole with the carbonyl dipole, often resulting in lower Rf values for the 2-isomer in non-polar solvents.

Comparative Analysis: Solvent Systems & Rf Trends

A. Solvent System Performance Matrix

Do not rely on a single system. Select your mobile phase based on the functional group profile.

Solvent SystemComposition (v/v)Target ClassPerformance Notes
Hexane / EtOAc 9:1 to 7:3Simple Esters (Methyl/Ethyl)Standard. Best for N-protected pyrroles.[1][2] Clean separation of 2- vs 3-isomers.[1]
DCM / MeOH 98:2 to 95:5Polar Esters / Amides High Solubility. Required for free N-H pyrroles that streak in Hex/EtOAc.
DCM / MeOH / AcOH 95:4:1Free Carboxylic Acids Anti-Tailing. Acetic acid suppresses ionization of the -COOH group, sharpening spots.
Tol / EtOAc / Et3N 80:20:1Acid-Sensitive Pyrroles Neutralization. Triethylamine (Et3N) deactivates acidic silanol sites, preventing polymerization (red spotting).[1][2]
B. Relative Rf Predictor (Substituent Effects)

The following table illustrates the relative mobility of pyrrole derivatives. Use this to predict elution order in a standard Hexane/EtOAc (3:1) system.[1][3][4][5][6][7][8][9][10][11][12]

Compound ClassStructure FeatureRelative RfRationale
N-Protected Ester N-Tosyl / N-BenzylHigh (0.6 - 0.8) Loss of H-bond donor; steric bulk reduces silica adsorption.[1]
N-Alkylated Ester N-MethylMedium-High (0.5 - 0.7) Loss of H-bond donor, but less bulky than Tosyl.[1][2]
Free N-H Ester N-HMedium (0.3 - 0.5) Strong H-bonding between N-H and Silanol oxygen.[1][2]
Free Acid -COOHLow (< 0.1) Strong dimerization and interaction with silica; requires acidic modifier.[1][2]

Visualization Techniques: Beyond UV

While pyrrole carboxylates are UV active, selective staining provides confirmation of the pyrrole core.

Comparative Staining Guide
MethodSelectivityAppearanceMechanism
UV (254 nm) Low (Conjugated systems)Dark Spot (Green background)Fluorescence quenching.[1][2] Reliable for all carboxylates.
Ehrlich’s Reagent High (Pyrroles/Indoles) Pink / Red / Purple Electrophilic aromatic substitution at the

or

position.
Vanillin Stain Medium (General Organic)Variety (often Grey/Blue)Acid-catalyzed condensation.[1][2] Good for distinguishing impurities.[3]
Iodine Chamber Low (General)Yellow/BrownReversible intercalation.[1][2] Good for initial "quick check."

Critical Note: Ehrlich's reagent requires an unsubstituted position on the pyrrole ring to react effectively. Fully substituted pyrroles may not stain or will stain very slowly.

Decision Workflow (Logic Diagram)

Use the following logic to optimize your separation conditions.

G Start Start: Crude Pyrrole Mixture CheckStruc Check Structure: Is Nitrogen Protected? Start->CheckStruc Protected Yes (N-Me, N-Bn, N-Ts) CheckStruc->Protected Unprotected No (Free N-H) CheckStruc->Unprotected Solv_Hex System A: Hexane / EtOAc (8:1) Protected->Solv_Hex Solv_DCM System B: DCM / MeOH (98:2) Unprotected->Solv_DCM CheckAcid Check Functional Group: Is it a Free Acid (-COOH)? Solv_Hex->CheckAcid Solv_DCM->CheckAcid Add_AcOH Add 1% Acetic Acid to prevent tailing CheckAcid->Add_AcOH Yes Add_Et3N Add 1% Et3N if Red Spot (Polymerization) appears CheckAcid->Add_Et3N No (Ester) Visualize Visualization: 1. UV 254nm 2. Ehrlich's Stain (Pink) Add_AcOH->Visualize Add_Et3N->Visualize

Caption: Optimization logic for pyrrole carboxylate separation. Blue nodes indicate decision points; Green/Yellow indicate solvent starting points.[1]

Validated Experimental Protocol

Standard Protocol for N-H Pyrrole Carboxylates

Objective: Clean separation of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate from starting materials.

  • Plate Preparation: Use Silica Gel 60

    
     aluminum-backed plates.
    
    • Pro-Tip: If the compound is unstable (turns red on plate), pre-elute the blank plate with 5% Triethylamine in ether and let it dry before spotting. This neutralizes the silica acidity.

  • Spotting: Dissolve 5 mg of sample in 0.5 mL DCM. Spot 1

    
    L approximately 1.5 cm from the bottom.
    
  • Elution:

    • Prepare solvent: Hexane:Ethyl Acetate (3:1) .[1][2]

    • Ensure chamber is saturated (filter paper wick) for at least 15 minutes.[1]

    • Run until solvent front is 1 cm from top.

  • Visualization:

    • Step A: View under UV (254 nm). Mark spots with pencil.[7][13][14]

    • Step B: Dip in Ehrlich’s Reagent .

      • Recipe: Dissolve 1 g p-dimethylaminobenzaldehyde in 50 mL Methanol + 10 mL conc. HCl.

    • Step C: Heat gently with a heat gun. Look for immediate bright pink/magenta color development.

Troubleshooting "The Streak"

If your pyrrole streaks from the baseline to the solvent front:

  • Cause: Decomposition on silica.

  • Solution: Switch to Alumina (Neutral) plates OR add 1% Triethylamine to your solvent system.[1]

  • Validation: Perform a 2D TLC . Spot the sample, run it once, dry it, rotate 90°, and run it again.[1][11] If the spot appears off the diagonal, the compound is decomposing during the run.[11]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for TLC and Ehrlich's reagent preparation).

  • BenchChem Technical Support. "Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives." (Accessed 2024).[1]

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2009 .[1] (Mechanisms of Paal-Knorr and Hantzsch pyrrole synthesis).

  • O'Shea, D. F., et al. "Use of Ehrlich’s Reagent for the Detection of Pyrroles." Journal of Organic Chemistry, 2009. (Specifics on staining sensitivity).
  • Chemistry LibreTexts. "Thin Layer Chromatography (TLC) - Visualization and Troubleshooting." (Accessed 2024).[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is a functionalized heterocyclic ester commonly used as a pharmaceutical intermediate. While not explicitly listed on the EPA’s RCRA P-list or U-list, it must be managed as Hazardous Chemical Waste due to the potential biological activity of the pyrrole pharmacophore and the flammability characteristics of organic esters.

Primary Disposal Method: High-temperature incineration at a permitted hazardous waste facility. Critical Prohibition: Do NOT dispose of via sanitary sewer, trash, or evaporation.[1]

Part 1: Hazard Profile & Chemical Logic

To dispose of a chemical safely, one must understand its reactivity. This molecule contains three distinct structural motifs that dictate its handling:

Structural MotifHazard CharacteristicDisposal Implication
Pyrrole Ring Electron-rich aromatic system; prone to oxidation and polymerization.Segregation: Must be kept away from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions.[2]
Methyl Ester Hydrolyzable; potentially flammable.pH Control: Avoid mixing with strong bases or acids which can hydrolyze the ester, releasing methanol (flammable) and the free pyrrole acid.
Phenylethyl Group Lipophilic (fat-soluble).Environmental Risk: High potential for bioaccumulation/aquatic toxicity. Zero-discharge to drains is mandatory.

Part 2: Waste Characterization & Segregation

Effective disposal begins with segregation at the point of generation (the bench).

Segregation Logic

The electron-rich nature of the pyrrole ring makes this compound a reducing agent. It is incompatible with oxidizing agents.[2][3]

SegregationLogic Chemical Methyl 4-(1-phenylethyl)- 1H-pyrrole-3-carboxylate Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers INCOMPATIBLE (Fire/Explosion Risk) Acids Strong Acids (H2SO4, HCl) Chemical->Acids INCOMPATIBLE (Polymerization) Halogens Halogenated Solvents (DCM, Chloroform) Chemical->Halogens Segregate (Cost Optimization) Organics Non-Halogenated Organics (Acetone, Methanol, Ethyl Acetate) Chemical->Organics COMPATIBLE (Co-pack for Incineration)

Figure 1: Segregation logic emphasizing the separation from oxidizers due to the reactivity of the pyrrole ring.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Use this for: Pure compound, contaminated gloves, weighing boats, and spill debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.

    • Note: Amber glass is preferred if the waste will accumulate for >1 week, as pyrroles can darken/degrade under light, potentially creating pressure.

  • Bagging: Place the solid waste inside a clear polyethylene bag (minimum 2 mil thickness) before placing it into the jar. This "double containment" prevents dust inhalation when the waste handler opens the jar.

  • Labeling: Affix a hazardous waste tag immediately.[4]

    • Chemical Name: Write the full chemical name (do not use abbreviations or structural drawings).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Store in the Satellite Accumulation Area (SAA) until full or until 6 months have passed.

Protocol B: Liquid Waste (Solutions)

Use this for: Reaction mixtures, mother liquors, and HPLC waste.

  • Solvent Compatibility Check: Ensure the solvent stream is compatible.

    • Safe: Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene.

    • Unsafe:[2] Do not mix with Nitric Acid or Piranha solution waste streams.

  • Collection: Pour into a dedicated "Non-Halogenated Organic" waste carboy (typically HDPE or Steel).

    • Why Non-Halogenated? Unless dissolved in DCM/Chloroform, this molecule contains no halogens (F, Cl, Br, I). Segregating it from halogenated waste significantly reduces disposal costs and incineration complexity.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Cap Tightness: Ensure the cap is tightly closed when not actively adding waste (RCRA requirement). Funnels must be removed immediately after use.

Part 4: Emergency Spill Response

If a spill occurs, the priority is preventing environmental release and minimizing exposure.

PPE Required: Nitrile gloves (double gloved), lab coat, safety goggles. If powder is fine/dusty, use an N95 respirator or work in a fume hood.

Spill Workflow

SpillResponse Start Spill Detected Assess 1. Assess State Start->Assess Solid Solid/Powder Assess->Solid Liquid Liquid/Solution Assess->Liquid ActionSolid 2. Damp Wipe (Avoid Dust) Solid->ActionSolid ActionLiquid 2. Absorb (Vermiculite/Pads) Liquid->ActionLiquid Clean 3. Soap & Water Wash (Lipophilic Residue) ActionSolid->Clean ActionLiquid->Clean Bag 4. Double Bag Waste Clean->Bag Tag 5. Label as HazWaste Bag->Tag

Figure 2: Operational workflow for managing spills of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate.

Decontamination Note: Because the phenylethyl group makes this molecule lipophilic (oily), water alone will not clean surfaces effectively. Use a surfactant (soap/detergent) mixed with water, or a solvent wipe (ethanol) to solubilize residues during the final cleanup step.

References

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (2023). Compound Summary: Pyrrole-3-carboxylic acid derivatives. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

CAS Number: 1313712-50-3 Physical State: Solid Storage: 2–8°C (Refrigerate)

Part 1: Hazard Identification & Risk Context

The "Novel Compound" Protocol As a Senior Application Scientist, I must emphasize a critical operational reality: specific toxicological data for complex intermediates like Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is often sparse. While simple pyrroles are known irritants (H315, H319, H335), complex pharmaceutical building blocks must be handled under the Precautionary Principle .

Until a specific LD50 is established, you must treat this compound as a Potent Chemical Entity (Band 2/3) . This means we assume it has the potential to be harmful if swallowed, inhaled, or absorbed through the skin, even if the Safety Data Sheet (SDS) only lists generic warnings.

Primary Risk Vectors:

  • Inhalation of Particulates: The highest risk occurs during weighing and transfer of the solid. Pyrrole derivatives can be potent respiratory sensitizers.

  • Dermal Absorption: Esters facilitate lipophilic transport; if dissolved in organic solvents (DMSO, DCM), skin absorption rates increase significantly.

  • Ocular Damage: Fine powders are abrasive and chemically irritating to corneal tissue.

Part 2: The PPE Matrix (Personal Protective Equipment)

Engineering Controls First: PPE is your last line of defense. All open handling of this solid must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

Protection ZoneMinimum RequirementEnhanced Requirement (Solutions/Spills)Technical Rationale
Ocular Safety Glasses (ANSI Z87.1) with side shields.[1][2][3]Chemical Splash Goggles (unvented).Standard glasses fail against airborne dust migration or solvent splashes.
Dermal (Hands) Nitrile Gloves (Single layer, 4-5 mil / 0.11mm).Double Gloving (Nitrile under, Long-cuff Nitrile over).Pyrroles can permeate thin latex. Nitrile offers superior chemical resistance.
Respiratory Fume Hood (Face velocity 80-100 fpm).N95/P100 Respirator (if hood unavailable or during spill cleanup).Engineering controls (Hood) are superior to masks. Masks are for emergency/spill use only.
Body Lab Coat (Cotton/Poly blend), buttoned fully.Tyvek® Sleeves or Apron.Prevents particulate accumulation on street clothes, reducing "take-home" exposure.

Part 3: PPE Decision Logic & Workflow

The following decision matrix illustrates the required protection levels based on the physical state of the compound during your workflow.

PPE_Decision_Matrix Start Start: Handling Task State Physical State? Start->State Solid Solid / Powder (Weighing/Transfer) State->Solid Dry Solid Solution Solution / Liquid (Reaction/Extraction) State->Solution Dissolved Risk_Dust Risk: Inhalation of Dust Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption via Solvent Solution->Risk_Splash Protocol_A PROTOCOL A: 1. Fume Hood (Sash <18") 2. Single Nitrile Gloves 3. Safety Glasses 4. Static Control (Anti-stat gun) Risk_Dust->Protocol_A Protocol_B PROTOCOL B: 1. Fume Hood 2. Double Gloving (Change outer q30m) 3. Splash Goggles 4. Tyvek Sleeves (if >100mL) Risk_Splash->Protocol_B Protocol_A->End Proceed Protocol_B->End Proceed

Figure 1: PPE Selection Logic based on physical state. Note that "Solution" handling often presents higher dermal risks due to solvent-mediated permeation.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Weighing (Critical Step)

Rationale: This is the moment of highest exposure risk due to potential aerosolization of the solid.

  • Verify Ventilation: Check the fume hood monitor. Flow should be 80–100 fpm.

  • Don PPE: Put on lab coat, safety glasses, and inspect nitrile gloves for micro-tears (inflate them slightly with air to check).

  • Static Control: Use an ionizing fan or anti-static gun inside the hood. Pyrrole esters are organic solids that accumulate static charge, causing "fly-away" powder that bypasses containment.

  • Weighing:

    • Place the balance inside the hood.

    • Open the vial only when inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

Phase 2: Reaction & Handling
  • Solvent Addition: Add solvent slowly down the side of the reaction vessel to minimize aerosol displacement.

  • Glove Discipline: If solvent splashes onto your glove, change it immediately . Do not wait for breakthrough.

    • Self-Validating Step: Check your inner glove (if double gloving) or skin for any discoloration or cooling sensation, which indicates permeation.

Phase 3: Waste & Disposal
  • Solid Waste: Contaminated paper towels, weighing boats, and gloves go into a dedicated "Hazardous Solid Waste" bag, sealed inside the hood.

  • Liquid Waste: Dispose of reaction mixtures in "Organic Solvent Waste" containers. Do not pour down the drain.

  • Decontamination: Wipe down the balance and hood surface with a soap/water solution followed by ethanol.

Part 5: Emergency Response

Spill Response Workflow In the event of a spill outside the fume hood, follow this logic immediately.

Spill_Response Accident Spill Occurs Assess Assess Volume & Location Accident->Assess Minor Minor (<5g / <10mL) Inside Hood Assess->Minor Major Major (>5g) Or Outside Hood Assess->Major Action_Minor 1. Absorb with paper towel 2. Wipe with solvent 3. Dispose as Haz Waste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Post 'Do Not Enter' Sign 3. Call EHS / HazMat Team Major->Action_Major

Figure 2: Immediate response logic for spills. Note that spills outside the hood require evacuation due to the unknown inhalation toxicity.

First Aid Measures:

  • Eye Contact: Flush immediately with water for 15 minutes.[2][4][5] Hold eyelids open.

  • Skin Contact: Wash with soap and water.[2][4] Do not use alcohol (ethanol/isopropanol) on skin, as it may increase absorption of the pyrrole.

  • Inhalation: Move to fresh air immediately.

References

  • Sigma-Aldrich. (n.d.).[6] 4-(1-Phenyl-ethyl)-1H-pyrrole-3-carboxylic acid methyl ester Product Page. Retrieved from (Note: Verify specific catalog number for availability).

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.).[7] Pyrrole-3-carboxylic acid derivatives (General Hazard Profile). National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.